Tolytriazole Sodium Salt
Description
The exact mass of the compound Sodium 4-tolyltriazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;4-methylbenzotriazol-1-ide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N3.Na/c1-5-3-2-4-6-7(5)9-10-8-6;/h2-4H,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REERYFLJRPUSHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)[N-]N=N2.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N3Na | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear yellow to amber liquid; [EPA ChAMP: Submission] | |
| Record name | 1H-Benzotriazole, 6(or 7)-methyl-, sodium salt (1:1) | |
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| Record name | Sodium tolyltriazole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18779 | |
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CAS No. |
63394-06-9, 64665-57-2 | |
| Record name | Sodium 4-tolyltriazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063394069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benzotriazole, 6(or 7)-methyl-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium 4(or 5)-methyl-1H-benzotriazolide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.077 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | SODIUM 4-TOLYLTRIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27034S05ER | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tolyltriazole sodium salt chemical and physical properties
An In-depth Technical Guide to Tolyltriazole (B104456) Sodium Salt
Introduction
Tolyltriazole sodium salt, systematically known as sodium 4(or 5)-methyl-1H-benzotriazolide, is a widely utilized chemical compound primarily recognized for its efficacy as a corrosion inhibitor.[1][2][3][4] It is particularly effective in protecting copper and its alloys, as well as other metals like steel, cast iron, and zinc, from corrosive environments.[1][5][6][7] This technical guide provides a comprehensive overview of the chemical and physical properties of tolyltriazole sodium salt, its synthesis, and its mechanism of action, tailored for researchers, scientists, and professionals in drug development and materials science. The compound is typically available as a 50% aqueous solution, which is a clear yellow to amber liquid.[6][7][8][9][10]
Chemical and Physical Properties
The fundamental properties of tolyltriazole sodium salt are summarized below. These properties are critical for understanding its behavior in various applications, from industrial water treatment to formulation in antifreeze and metalworking fluids.[4][11]
General Properties
| Property | Value | Reference |
| IUPAC Name | sodium 4-methylbenzotriazol-1-ide | [8] |
| CAS Number | 64665-57-2 | [1][2][8][11] |
| EC Number | 265-004-9 | [8][9][11] |
| Molecular Formula | C₇H₆N₃Na | [2][8][11][12][13] |
| Molecular Weight | 155.13 g/mol | [2][8][11][12][13] |
| Appearance | Clear yellow to amber liquid | [2][6][8][10][13] |
| Odor | Slight aromatic odor | [1][13][14] |
Physicochemical Data
The following table presents key quantitative physicochemical data for tolyltriazole sodium salt.
| Property | Value | Conditions | Reference |
| Melting Point | -10 °C | [1][13][14][15] | |
| Boiling Point | 108 °C | [1][13][14][15] | |
| Density | 1.323 g/cm³ | at 20°C | [1][13][14][15] |
| Vapor Pressure | 0.001 Pa | at 25°C | [1][13][14][15] |
| pKa | 8.85 | at 20°C | [1][13][14][15] |
| Water Solubility | 664 g/L | at 20°C | [1][13][14] |
| LogP (Octanol-Water Partition Coefficient) | 1.087 | at 25°C | [1][13][14] |
| pH | 11.0 - 12.0 | 1% solution | [13] |
Molecular Structure and Visualization
Tolyltriazole sodium salt consists of a benzotriazole (B28993) core, which is a bicyclic structure formed by the fusion of a benzene (B151609) ring and a triazole ring. A methyl group is attached to the benzene ring, and a sodium ion replaces the acidic proton on one of the nitrogen atoms of the triazole ring.[13]
Caption: Chemical structure of Tolyltriazole Sodium Salt.
Experimental Protocols: Synthesis
The industrial production of tolyltriazole sodium salt is a straightforward process involving the neutralization of tolyltriazole with sodium hydroxide (B78521).[13][16] The following protocols are based on methods described in patent literature.
Laboratory Scale Synthesis Protocol
This protocol outlines a typical laboratory-scale preparation.[16]
-
Reaction Setup: In a four-necked flask equipped with a stirrer, add 136g of water and 133g of tolyltriazole.
-
Addition of Base: Begin stirring the mixture. At room temperature, add 40.5g of 99% sodium hydroxide in batches.
-
Reaction: Continue stirring at room temperature for 30 to 60 minutes after the addition of sodium hydroxide is complete.
-
Decolorization: Add 3g of activated carbon to the solution. Heat the mixture to 50-60°C and maintain this temperature for 1 to 1.5 hours to decolorize the solution.
-
Filtration and Isolation: Filter the hot solution to remove the activated carbon.
-
Final Product: Cool the filtrate to room temperature to obtain the final tolyltriazole sodium salt solution (approximately 50% concentration). The reported yield for this method is over 98.5%.[16]
Industrial Synthesis Workflow
The synthesis process can be visualized as a workflow, highlighting the key stages from raw materials to the final product.
Caption: Industrial synthesis workflow for Tolyltriazole Sodium Salt.
Mechanism of Action and Applications
Corrosion Inhibition
The primary application of tolyltriazole sodium salt is as a corrosion inhibitor.[1][2][3] It functions by adsorbing onto a metal surface, forming a thin, uniform, and protective film.[1][2][13] This passive layer acts as a physical barrier, preventing contact between the metal and corrosive agents such as oxygen and other harmful substances present in the environment.[2][13] The triazole ring is crucial to this mechanism, as its nitrogen atoms form coordinate bonds with the metal atoms on the surface.[13] Its effectiveness can be enhanced when used in combination with other inhibitors, such as 2-Mercaptobenzothiazole (MBT).[1][2]
Key Applications
Due to its high solubility in water and efficacy, tolyltriazole sodium salt is utilized in a variety of systems:[11][13]
-
Water Treatment: Widely used in industrial water systems, including cooling towers, boilers, and closed-loop systems.[4][7][11]
-
Antifreeze and Coolants: An essential additive in automotive coolants and industrial heat transfer fluids to protect engine and system components.[4][6][11]
-
Metalworking Fluids: Provides corrosion protection to metal parts during machining, cutting, and grinding operations.[4][11]
-
Coatings and Paints: Added to formulations to enhance the corrosion resistance of coatings applied to metal surfaces.[11]
-
Lubricants and Hydraulic Fluids: Prevents corrosion of metal components exposed to moisture in lubricants and hydraulic systems.[6][11]
Safety and Handling
Tolyltriazole sodium salt is classified as a severe eye irritant and can cause skin burns, particularly in its concentrated (50%) aqueous solution form.[8][12][17][18] Inhalation may lead to corrosive injuries to the upper respiratory tract and lungs.[12][18] In oral lethal-dose studies in rats, it has been observed to cause gastritis and somnolence.[8][12] Due to its harmful effects on aquatic life, it is also considered an environmental hazard.[17] Appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, should be used when handling this chemical. Store in a cool, dry place away from direct sunlight and strong oxidizers.[11][19]
References
- 1. SODIUM SALT OF TOLYLTRIAZOLE (TTA•NA) - Ataman Kimya [atamanchemicals.com]
- 2. irochemical.com [irochemical.com]
- 3. Tolyltriazole Sodium Salt, TTA·Na - IRO Water Treatment [irowater.com]
- 4. Sodium Tolyltriazole 50% (TT50) - Chemical Supplier Distributor ChemCeed [chemceed.com]
- 5. watson-int.com [watson-int.com]
- 6. pmci.in [pmci.in]
- 7. SODIUM TOLYLTRIAZOLE 50% - Ataman Kimya [atamanchemicals.com]
- 8. Sodium tolyltriazole | C7H6N3Na | CID 23687327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Tolyltriazole 50 % sodium salt solution (TTA50) | CAS 64665-57-2 | Connect Chemcials [connectchemicals.com]
- 10. parchem.com [parchem.com]
- 11. TOLYLTRIAZOLE 50% SODIUM SALT SOLUTION - Ataman Kimya [atamanchemicals.com]
- 12. Tolytriazole sodium salt | 64665-57-2 [chemicalbook.com]
- 13. This compound (63394-06-9) for sale [vulcanchem.com]
- 14. This compound CAS#: 64665-57-2 [m.chemicalbook.com]
- 15. 64665-57-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 16. CN103992282A - Production method of this compound - Google Patents [patents.google.com]
- 17. Buy this compound | 64665-57-2 [smolecule.com]
- 18. Sodium tolyltriazole - Hazardous Agents | Haz-Map [haz-map.com]
- 19. chempoint.com [chempoint.com]
An In-depth Technical Guide to the Synthesis and Characterization of Tolyltriazole Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of tolyltriazole (B104456) sodium salt (CAS No. 64665-57-2), a widely utilized corrosion inhibitor. This document details established synthesis protocols, analytical characterization methodologies, and key physicochemical properties, presenting quantitative data in structured tables and visualizing complex processes through diagrams.
Introduction
Tolyltriazole sodium salt, systematically known as sodium 4(or 5)-methyl-1H-benzotriazolide, is the sodium salt of tolyltriazole.[1] With the molecular formula C7H6N3Na and a molecular weight of approximately 155.13 g/mol , this compound is most recognized for its exceptional efficacy as a corrosion inhibitor, particularly for copper and its alloys.[1] It functions by adsorbing onto a metal surface to form a stable, protective film that insulates the metal from corrosive elements.[2][3] This guide will focus on the practical aspects of its laboratory synthesis and subsequent analytical characterization.
Synthesis of Tolyltriazole Sodium Salt
The most prevalent and industrially adopted method for producing tolyltriazole sodium salt is the direct neutralization of tolyltriazole with sodium hydroxide (B78521).[2][4] The reaction is typically conducted in an aqueous solution at room temperature.
The synthesis process follows a straightforward reaction pathway involving neutralization, purification, and filtration to yield the final aqueous solution of the sodium salt.
Caption: General workflow for the synthesis of tolyltriazole sodium salt.
The following protocol is based on a common laboratory-scale synthesis method.[5]
-
Reaction Setup: In a four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 136 g of deionized water and 133 g of tolyltriazole.
-
Reagent Addition: Begin stirring the mixture. At room temperature, add 40.5 g of 99% sodium hydroxide in batches through the addition funnel.[5] Maintain control over the temperature as the neutralization reaction is exothermic.[2]
-
Reaction: After the complete addition of sodium hydroxide, continue to stir the mixture at room temperature for approximately 30 to 60 minutes.[5]
-
Decolorization: Add 3-5 g of activated carbon to the solution. Heat the mixture to 50-60°C and maintain this temperature for 1 to 1.5 hours to decolorize the solution.[5]
-
Filtration and Collection: While the solution is still hot, filter it to remove the activated carbon and any other solid impurities.
-
Final Product: Allow the filtrate to cool to room temperature. The resulting clear, yellowish solution is the tolyltriazole sodium salt product, typically at a concentration of around 50%.[5][6]
The following table summarizes quantitative data from various synthesis examples found in patent literature.[5]
| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |
| Water (g) | 136 | 136 | 136 |
| Tolyltriazole (g) | 133 | 133 | 133 |
| 99% NaOH (g) | 40.5 | 41.5 | 42.0 |
| Activated Carbon (g) | 3 | 3 | 3 |
| Reaction Time (min) | 30 | 30 | 30 |
| Decolorization Temp (°C) | 50 | 50 | 50 |
| Decolorization Time (hr) | 1 | 1 | 1 |
| Final Product (g) | 305 | 307 | 310 |
| Concentration (%) | 50.1 | 50.3 | 50.5 |
| Yield (%) | 98.5 | 98.8 | 99.5 |
Chemical Structure and Physicochemical Properties
The structure of tolyltriazole sodium salt is characterized by a benzotriazole (B28993) ring system with a methyl group on the benzene (B151609) ring and a sodium cation associated with the triazole ring.
Caption: Chemical structure of 4(or 5)-methyl-1H-benzotriazole sodium salt.
A summary of the key physical and chemical properties of tolyltriazole sodium salt (typically as a 50% aqueous solution) is provided below.
| Property | Value | Reference |
| CAS Number | 64665-57-2 | |
| Molecular Formula | C7H6N3Na | [1] |
| Molecular Weight | 155.13 g/mol | [1] |
| Appearance | Clear yellow to amber liquid | [6] |
| Solubility | Soluble in water, alcohols, ethylene (B1197577) glycol, benzene, toluene | |
| pH (10% Dilution) | 11.5 - 12.0 | [6][7] |
| Specific Gravity (@ 20°C) | 1.186 - 1.210 | [6] |
| Oral LD50 (Rat) | 640 mg/kg | [8] |
Characterization of Tolyltriazole Sodium Salt
Characterization is crucial for confirming the identity, purity, and concentration of the synthesized product. High-Performance Liquid Chromatography (HPLC) is a primary technique for quantitative analysis.
A typical analytical workflow involves sample preparation followed by chromatographic separation and detection.
Caption: Workflow for the quantitative analysis of tolyltriazole sodium salt by HPLC.
This protocol is adapted from a method developed for determining tolyltriazole sodium salt in engine coolants.[9]
-
Apparatus: A high-performance liquid chromatograph equipped with a UV detector set to 254 nm and a reverse-phase C18 column.[9][10]
-
Reagents and Mobile Phase:
-
Methanol (HPLC grade).
-
Deionized water.
-
Mobile Phase: A suitable isocratic system, such as methanol/aqueous sodium acetate (B1210297) buffer, can be used.[10] An alternative simple mobile phase consists of acetonitrile, water, and phosphoric acid.[11]
-
-
Standard Preparation: Prepare a series of calibration standards of known tolyltriazole sodium salt concentrations. Dilute with a mixture of water and methanol to match the sample matrix.
-
Sample Preparation:
-
Chromatographic Conditions:
-
Analysis: Inject the prepared standards and samples into the HPLC system. Use the peak areas from the chromatograms to construct a calibration curve and determine the concentration of tolyltriazole sodium salt in the samples.[9] The recovery for such methods is typically high, around 99+%.[10]
While HPLC is used for quantification, other techniques can provide further structural and thermal information.
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the thermal stability of the compound and analyze its decomposition profile at elevated temperatures.[2]
-
X-ray Diffraction (XRD): XRD is valuable for analyzing the crystalline structure and can be used to characterize the protective film formed on metal surfaces.[2]
-
UV Spectroscopy: While less specific than HPLC, UV spectroscopy can be used for rapid concentration measurements, with an absorbance maximum for tolyltriazole observed around 258 nm.[9][12]
Mechanism of Action as a Corrosion Inhibitor
The primary application of tolyltriazole sodium salt is corrosion inhibition. The process involves the formation of a stable, passivating film on the metal surface.
Caption: Simplified signaling pathway for corrosion inhibition by tolyltriazole sodium salt.
The mechanism involves the coordination of the triazole nitrogen atoms with metal ions on the surface, creating a durable polymeric complex that acts as a physical barrier to prevent oxidation and corrosion.[4]
References
- 1. Sodium tolyltriazole | C7H6N3Na | CID 23687327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tolytriazole Sodium Salt Supplier|CAS 64665-57-2 [benchchem.com]
- 3. Tolyltriazole Sodium Salt, TTA·Na - IRO Water Treatment [irowater.com]
- 4. Buy this compound | 64665-57-2 [smolecule.com]
- 5. CN103992282A - Production method of this compound - Google Patents [patents.google.com]
- 6. Sodium Tolyltriazole 50% (TT50) - Chemical Supplier Distributor ChemCeed [chemceed.com]
- 7. accomn.com [accomn.com]
- 8. irowater.com [irowater.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Determination of 2-mercaptobenzothiazole, tolyltriazole and benzotriazole in coolant formulations by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sodium tolutriazole | SIELC Technologies [sielc.com]
- 12. cdn.hach.com [cdn.hach.com]
Tolyltriazole sodium salt mechanism of corrosion inhibition
An In-depth Technical Guide to the Corrosion Inhibition Mechanism of Tolyltriazole Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
Corrosion poses a significant threat to the integrity and longevity of metallic components across numerous industries. Tolyltriazole (TTA) and its sodium salt (TTA-Na) have emerged as highly effective corrosion inhibitors, particularly for copper and its alloys, though they also offer protection for ferrous and other non-ferrous metals.[1][2] This technical guide provides a comprehensive examination of the core mechanisms through which Tolyltriazole sodium salt mitigates corrosion. It details the processes of adsorption and protective film formation, presents quantitative data from electrochemical studies, outlines key experimental protocols for inhibitor evaluation, and visualizes the underlying pathways and workflows.
Core Inhibition Mechanism
The efficacy of Tolyltriazole sodium salt as a corrosion inhibitor stems from its ability to form a stable, passive, and protective film on the metal surface.[3][4] This process can be understood through a multi-step mechanism involving adsorption, complex formation, and the establishment of a barrier layer.
Adsorption on the Metal Surface
The initial and critical step is the adsorption of the Tolyltriazole molecule onto the metal surface.[5] TTA molecules, containing electron-rich nitrogen atoms in the triazole ring, are drawn to the metal.[4] This adsorption can occur through two primary modes:
-
Physisorption: This involves weaker, van der Waals forces between the inhibitor molecules and the metal surface. This process is often associated with the formation of a uniform organic film.[6][7]
-
Chemisorption: This is a stronger form of adsorption involving the sharing of electrons or coordinate covalent bonding between the lone pair electrons of the nitrogen atoms in the triazole ring and the vacant d-orbitals of the metal atoms (particularly copper).[3][8] This chemical bond results in a more stable and robust protective layer.[3]
The adsorption behavior of TTA on a metal surface can often be described by adsorption isotherms like the Langmuir or Frumkin models, which relate the concentration of the inhibitor in the solution to the surface coverage.[5][6]
Formation of a Protective Polymeric Film
Following adsorption, the Tolyltriazole molecules interact with metal ions on the surface, particularly cuprous (Cu(I)) ions, to form a stable, insoluble polymeric complex.[4][9][10] This complex, often identified as a Cu(I)-TTA film, creates a passive layer that adheres strongly to the metal.[3][4]
This film acts as a physical barrier, isolating the metal from the corrosive environment.[3][4] The hydrophobic nature of the film, enhanced by the methyl group on the benzene (B151609) ring, limits the transport of water molecules and aggressive ions (like chloride) to the metal surface.[9] The resulting barrier is just a few molecules thick yet demonstrates high thermal and oxidative stability.[2]
Electrochemical Inhibition
Corrosion is an electrochemical process involving both anodic (metal dissolution) and cathodic (oxygen reduction) reactions. Tolyltriazole functions as a mixed-type inhibitor, meaning it suppresses both of these reactions.[5][8]
-
Anodic Inhibition: The protective film blocks the sites where metal oxidation would occur, thus slowing the rate of metal dissolution into the solution.
-
Cathodic Inhibition: The film also retards the cathodic reduction of oxygen, which is a common driving force for corrosion in aqueous systems.[9]
By inhibiting both pathways, TTA significantly reduces the overall corrosion current density (i_corr), which is directly proportional to the corrosion rate.[5]
Caption: Corrosion inhibition mechanism of Tolyltriazole.
Quantitative Performance Data
The effectiveness of Tolyltriazole is quantified through various electrochemical and gravimetric methods. The tables below summarize key performance metrics from published studies.
Table 1: Inhibition Efficiency of Tolyltriazole
| Metal/Alloy | Corrosive Medium | Inhibitor Conc. | Inhibition Efficiency (η%) | Reference |
| Mild Steel | 0.5 M HCl | 0.07 M | 91% | [7][8] |
| Galvanized Steel | Sodium Chloride Solution | 0.01 M | >98% | [5] |
| Copper | HCl 0.1 mol L⁻¹ | 20 ppm | 96.1% | [11] |
Table 2: Potentiodynamic Polarization Data for Mild Steel in 0.5 M HCl
| TTA Conc. (M) | Corrosion Potential (E_corr) vs SCE | Corrosion Current Density (i_corr) (µA/cm²) | Reference |
| 0.00 | -550 mV | (Baseline) | [6][7] |
| 0.01 | (Shift to more positive potential) | (Significant reduction) | [6] |
| 0.07 | (Further positive shift) | (Greatest reduction) | [6] |
Note: Specific values for i_corr and E_corr shifts were described qualitatively in the source material. Generally, adding TTA shifts E_corr to more noble (positive) potentials and decreases i_corr.[6]
Experimental Protocols
Evaluating the performance of corrosion inhibitors like Tolyltriazole sodium salt requires standardized experimental procedures. Below are detailed methodologies for key analytical techniques.
Potentiodynamic Polarization Measurements
This technique is used to determine the corrosion current (i_corr) and corrosion potential (E_corr) and to identify the inhibitor type (anodic, cathodic, or mixed).
-
Apparatus: A potentiostat/galvanostat with a three-electrode electrochemical cell.
-
Working Electrode (WE): The metal sample to be tested (e.g., copper, mild steel coupon). The surface is typically polished and cleaned.
-
Reference Electrode (RE): A Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): A platinum or graphite (B72142) rod with a large surface area.
-
-
Procedure:
-
Prepare the corrosive solution (e.g., 0.5 M HCl) with and without various concentrations of TTA-Na.
-
Immerse the three electrodes in the test solution.
-
Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).[12]
-
Apply a potential scan, typically from -250 mV to +250 mV relative to the OCP, at a slow scan rate (e.g., 0.5-1 mV/s).[13]
-
Record the resulting current density as a function of the applied potential to generate a polarization curve.
-
-
Data Analysis:
-
Plot the logarithm of the current density versus the electrode potential.
-
Extrapolate the linear portions of the anodic and cathodic branches (Tafel regions) back to their intersection point.
-
The potential at the intersection is E_corr, and the current density is i_corr.
-
Calculate the inhibition efficiency (η%) using the formula: η% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] x 100.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the characterization of the protective film.
-
Apparatus: A potentiostat with a Frequency Response Analyzer (FRA) and the same three-electrode cell setup as for polarization.
-
Procedure:
-
After the system reaches a steady OCP in the test solution, apply a small amplitude AC voltage perturbation (e.g., 10 mV) around the OCP.[7]
-
Sweep the frequency of the AC signal over a wide range, for example, from 100 kHz down to 10 mHz.
-
Measure the impedance response (both magnitude and phase angle) at each frequency.
-
-
Data Analysis:
-
Plot the data in Nyquist format (imaginary impedance vs. real impedance) and Bode format (impedance magnitude and phase angle vs. frequency).
-
The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (R_ct). A larger diameter indicates higher resistance to corrosion.
-
Model the data using an equivalent electrical circuit to extract quantitative values for parameters like R_ct and double-layer capacitance (C_dl). An increase in R_ct and a decrease in C_dl in the presence of the inhibitor signify effective corrosion protection.
-
References
- 1. SODIUM SALT OF TOLYLTRIAZOLE (TTA•NA) - Ataman Kimya [atamanchemicals.com]
- 2. TOLYTRIAZOLE - Ataman Kimya [atamanchemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. Comprehensive Introduction to Tolyltriazole|News|UNPChemicals [unpchemicals.com]
- 5. Tolytriazole Sodium Salt Supplier|CAS 64665-57-2 [benchchem.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. content.ampp.org [content.ampp.org]
- 10. TOLYLTRIAZOLE 50 % SODIUM SALT SOLUTION - Ataman Kimya [atamanchemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. content.ampp.org [content.ampp.org]
- 13. vdm-metals.com [vdm-metals.com]
Spectroscopic Analysis of Tolyltriazole Sodium Salt: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the analysis of tolyltriazole (B104456) sodium salt, a compound of significant interest in corrosion inhibition and various industrial applications. This document details the principles and expected outcomes for Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) in the characterization of this molecule. Detailed experimental protocols are provided for each technique, and quantitative data, including anticipated absorption maxima, vibrational frequencies, chemical shifts, and mass-to-charge ratios, are summarized in structured tables. Visual diagrams generated using Graphviz are included to illustrate experimental workflows and the logical interplay of these analytical methods.
Introduction
Tolyltriazole sodium salt is the sodium salt of tolyltriazole, a mixture of 4-methyl-1H-benzotriazole and 5-methyl-1H-benzotriazole. It is widely employed as a corrosion inhibitor, particularly for copper and its alloys.[1][2] The efficacy of tolyltriazole sodium salt is attributed to its ability to form a protective film on metal surfaces. A thorough spectroscopic analysis is crucial for quality control, stability studies, and understanding its mechanism of action in various formulations. This guide serves as a technical resource for professionals engaged in the analysis of tolyltriazole sodium salt, providing both theoretical and practical insights into its spectroscopic characterization.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for the qualitative and quantitative analysis of tolyltriazole sodium salt, owing to the presence of the aromatic benzotriazole (B28993) ring system which gives rise to characteristic electronic transitions.
Expected Spectral Characteristics
The UV-Vis spectrum of tolyltriazole sodium salt in an aqueous solution is expected to exhibit strong absorption bands in the ultraviolet region, typically between 200 and 300 nm. These absorptions correspond to π → π* transitions within the conjugated aromatic system. The primary absorption maxima (λmax) are anticipated to be similar to those of the parent compound, tolyltriazole, although slight bathochromic or hypsochromic shifts may be observed due to the deprotonation of the triazole ring and the resulting change in the electronic environment.
Table 1: Anticipated UV-Vis Absorption Data for Tolyltriazole Sodium Salt
| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent |
| ~258 nm | To be determined | Water/Methanol |
| ~280 nm | To be determined | Water/Methanol |
Note: The exact λmax and molar absorptivity values should be determined experimentally.
Experimental Protocol: UV-Vis Spectroscopy
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of tolyltriazole sodium salt of a known concentration (e.g., 100 µg/mL) in a suitable solvent such as deionized water or a methanol/water mixture.
-
From the stock solution, prepare a series of dilutions to cover a linear absorbance range (typically 0.1 to 1.0 AU).
-
-
Data Acquisition:
-
Use the solvent as a blank to zero the instrument.
-
Record the UV-Vis spectrum of each dilution over a wavelength range of 200-400 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
-
Quantitative Analysis:
-
Construct a calibration curve by plotting absorbance at λmax versus concentration.
-
Determine the concentration of unknown samples by measuring their absorbance at λmax and interpolating from the calibration curve.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in tolyltriazole sodium salt. The spectrum provides a unique "fingerprint" of the molecule, allowing for its identification and the assessment of its purity.
Expected Spectral Characteristics
The FT-IR spectrum of tolyltriazole sodium salt will display characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key expected vibrational modes include C-H stretching and bending from the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and C-N and N=N stretching of the triazole ring. A significant difference from the spectrum of tolyltriazole will be the absence of the N-H stretching band (typically around 3000-3400 cm⁻¹), confirming the formation of the sodium salt.
Table 2: Anticipated FT-IR Vibrational Frequencies for Tolyltriazole Sodium Salt
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3100-3000 | Aromatic C-H Stretch |
| 2980-2850 | Aliphatic C-H Stretch (Methyl) |
| 1620-1580 | C=C Aromatic Ring Stretch |
| 1500-1450 | C=C Aromatic Ring Stretch |
| 1400-1200 | C-N Stretch |
| 1100-1000 | N=N Stretch (Triazole Ring) |
| 900-675 | Aromatic C-H Out-of-Plane Bend |
Note: These are approximate ranges and the exact peak positions should be determined experimentally.
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
-
Instrumentation: A calibrated FT-IR spectrometer.
-
Sample Preparation (KBr Pellet):
-
Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.[3][4]
-
Grind 1-2 mg of the tolyltriazole sodium salt sample with approximately 200 mg of the dried KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3][5]
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.[4]
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum, typically in the range of 4000-400 cm⁻¹, co-adding multiple scans to improve the signal-to-noise ratio.
-
Perform a background scan with an empty sample holder or a blank KBr pellet.
-
-
Data Analysis:
-
Identify and label the characteristic absorption peaks.
-
Compare the obtained spectrum with reference spectra if available.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of tolyltriazole sodium salt by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.
Expected Spectral Characteristics
-
¹H NMR: The ¹H NMR spectrum will show signals corresponding to the aromatic protons on the benzene (B151609) ring and the protons of the methyl group. The chemical shifts of the aromatic protons will be in the downfield region (typically 7.0-8.0 ppm), and their splitting patterns will depend on the position of the methyl group (4- or 5-position) and the coupling with neighboring protons. The methyl group will appear as a singlet in the upfield region (around 2.5 ppm). The N-H proton signal present in tolyltriazole will be absent in the sodium salt.
-
¹³C NMR: The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule. The aromatic carbons will resonate in the range of 110-150 ppm, while the methyl carbon will appear at a much higher field (around 20 ppm).
Table 3: Anticipated ¹H and ¹³C NMR Chemical Shifts for Tolyltriazole Sodium Salt (in D₂O)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | ~7.0 - 7.8 | m |
| ¹H | ~2.4 | s |
| ¹³C | ~145 | s |
| ¹³C | ~135 | s |
| ¹³C | ~128 | d |
| ¹³C | ~125 | d |
| ¹³C | ~115 | d |
| ¹³C | ~21 | q |
Note: These are estimated chemical shifts and will be influenced by the solvent and the specific isomer (4-methyl or 5-methyl). 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet, and 'q' denotes quartet.
Experimental Protocol: NMR Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse sequences are typically used.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Integrate the signals in the ¹H spectrum.
-
Reference the chemical shifts to an internal standard (e.g., TSP for D₂O) or the residual solvent peak.
-
Assign the signals to the respective protons and carbons in the molecule.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of tolyltriazole sodium salt and to obtain information about its structure through fragmentation analysis.
Expected Spectral Characteristics
For tolyltriazole sodium salt (C₇H₆N₃Na), the expected monoisotopic mass is approximately 155.0459 g/mol . Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum in positive ion mode is expected to show a prominent peak corresponding to the intact molecule with a sodium adduct, [M+Na]⁺, at an m/z of approximately 178. In negative ion mode, the deprotonated molecule, [M-H]⁻, would be observed at an m/z of approximately 132 (corresponding to the tolyltriazole anion). Fragmentation patterns can be studied using tandem mass spectrometry (MS/MS) to further confirm the structure.
Table 4: Anticipated Mass Spectrometry Data for Tolyltriazole Sodium Salt
| Ionization Mode | Expected Ion | m/z |
| ESI (+) | [C₇H₇N₃ + Na]⁺ | ~156 |
| ESI (-) | [C₇H₆N₃]⁻ | ~132 |
Note: The observed m/z values may vary slightly depending on the instrument calibration and resolution.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole, time-of-flight, or ion trap analyzer).[9]
-
Sample Preparation:
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to achieve a stable ion signal.
-
Acquire the mass spectrum in both positive and negative ion modes over an appropriate m/z range.
-
-
Data Analysis:
-
Identify the molecular ion peak and any other significant adducts or fragments.
-
Compare the observed m/z values with the calculated theoretical values.
-
If performing MS/MS, select the precursor ion of interest and acquire the product ion spectrum to study its fragmentation pattern.
-
Integrated Spectroscopic Analysis Workflow
The effective characterization of tolyltriazole sodium salt relies on the synergistic use of multiple spectroscopic techniques. The following diagram illustrates a logical workflow for a comprehensive analysis.
Logical Relationships of Spectroscopic Techniques
Each spectroscopic technique provides a unique piece of the puzzle in the structural elucidation of tolyltriazole sodium salt. The following diagram illustrates how the information from each method complements the others.
Conclusion
The spectroscopic analysis of tolyltriazole sodium salt through a combination of UV-Vis, FT-IR, NMR, and Mass Spectrometry provides a robust framework for its comprehensive characterization. This guide has outlined the expected spectral features and provided detailed experimental protocols to aid researchers, scientists, and drug development professionals in their analytical endeavors. The integrated application of these techniques is essential for confirming the identity, purity, and structural integrity of tolyltriazole sodium salt, thereby ensuring its quality and performance in various applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Tolyltriazole - Wikipedia [en.wikipedia.org]
- 3. How Do You Prepare Kbr Pellet For Ftir? Master The Art Of Creating Transparent Ir Windows - Kintek Solution [kindle-tech.com]
- 4. scienceijsar.com [scienceijsar.com]
- 5. shimadzu.com [shimadzu.com]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. organomation.com [organomation.com]
- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 10. peptid.chem.elte.hu [peptid.chem.elte.hu]
Quantum Chemical Insights into Tolyltriazole Sodium Salt: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolyltriazole (B104456) Sodium Salt (TTA-Na), the sodium salt of tolyltriazole, is a widely utilized organic compound, primarily recognized for its exceptional efficacy as a corrosion inhibitor, particularly for copper and its alloys.[1] Its mechanism of action is rooted in its ability to form a protective, passive film on metal surfaces, a phenomenon extensively investigated through both experimental and theoretical lenses.[1][2] This technical guide delves into the quantum chemical studies that underpin our understanding of TTA-Na's inhibitory properties, providing a detailed overview of its electronic structure, reactivity, and the computational methodologies employed in its investigation. This document is intended to serve as a comprehensive resource for researchers in materials science, computational chemistry, and drug development, offering insights into the molecular-level interactions that govern its protective capabilities.
Molecular and Electronic Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic properties of tolyltriazole and its derivatives, which are crucial for understanding their corrosion inhibition mechanisms.[3][4][5] These studies provide valuable data on the molecule's geometry, electronic distribution, and frontier molecular orbitals.
Optimized Molecular Structure and Quantum Chemical Parameters
Computational studies, typically performed using software like Gaussian, optimize the molecular geometry of tolyltriazole to its lowest energy state.[6][7] From this optimized structure, a range of quantum chemical parameters can be calculated. These parameters are essential for predicting the reactivity and adsorption behavior of the molecule on a metal surface.
A representative set of quantum chemical parameters for tolyltriazole, calculated using DFT, is summarized in the table below. It is important to note that while the sodium salt is the commercial product, computational studies often focus on the tolyltriazole molecule itself to understand the fundamental interactions of the triazole ring and its substituents. The presence of the sodium ion will influence the electronic properties, generally leading to a more electron-rich triazole ring.
| Parameter | Description | Typical Calculated Value (for Tolyltriazole) | Significance in Corrosion Inhibition |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 eV | Indicates the tendency of the molecule to donate electrons. Higher EHOMO values suggest a greater propensity for electron donation to the vacant d-orbitals of the metal.[8] |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -0.5 eV | Indicates the ability of the molecule to accept electrons. Lower ELUMO values suggest a greater capacity to accept electrons from the metal surface.[8] |
| ΔE (Energy Gap) | ELUMO - EHOMO | ~ 6.0 eV | A smaller energy gap implies higher reactivity of the molecule, facilitating adsorption on the metal surface.[8] |
| Dipole Moment (μ) | Measure of the polarity of the molecule | ~ 2.5 Debye | A higher dipole moment can enhance the adsorption of the inhibitor on the metal surface.[8] |
| Mulliken Atomic Charges | Distribution of electronic charge among the atoms | N atoms in the triazole ring are typically negative. | The negatively charged nitrogen atoms are the primary sites for coordination with the metal surface. |
Note: The specific values of these parameters can vary depending on the level of theory (functional and basis set) used in the calculations.
Mechanism of Corrosion Inhibition: A Quantum Chemical Perspective
The primary mechanism of corrosion inhibition by tolyltriazole involves the adsorption of the molecule onto the metal surface, forming a protective barrier.[4] Quantum chemical studies provide a detailed picture of this process:
-
Adsorption and Film Formation : Tolyltriazole molecules adsorb onto the metal surface, particularly on copper and its alloys, to form a microscopic protective barrier.[1] This film inhibits electrochemical corrosion and prevents surface pitting and discoloration.[1] The nitrogen atoms in the triazole ring, with their lone pair electrons, are the key active centers for this adsorption process.[9]
-
Chemisorption : The interaction between the tolyltriazole molecule and the metal surface is often characterized as chemisorption, involving the sharing of electrons between the inhibitor and the metal. The EHOMO and ELUMO of the inhibitor molecule play a crucial role in this process. The molecule can donate electrons from its HOMO to the vacant d-orbitals of the metal and accept electrons from the metal into its LUMO, leading to the formation of a stable coordinate bond.
Experimental and Computational Protocols
A thorough understanding of tolyltriazole's inhibitory action is achieved through a synergistic approach that combines experimental techniques with computational modeling.
Computational Methodology
Quantum chemical calculations for corrosion inhibitors like tolyltriazole are typically performed using DFT. A common computational protocol is as follows:
-
Geometry Optimization : The initial structure of the tolyltriazole molecule is optimized to find its most stable conformation. A popular level of theory for this is the B3LYP functional with a 6-311++G(d,p) basis set.[7][10]
-
Frequency Calculation : To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Calculation of Quantum Chemical Parameters : Using the optimized geometry, various electronic properties such as EHOMO, ELUMO, dipole moment, and Mulliken atomic charges are calculated.[8]
-
Adsorption Modeling : To study the interaction with a metal surface, a model of the metal surface (e.g., a Cu(111) slab) is constructed. The tolyltriazole molecule is then placed on this surface, and the adsorption energy and geometry are calculated.[5]
Caption: Workflow for quantum chemical analysis of tolyltriazole.
Experimental Validation
The theoretical findings from quantum chemical studies are often validated and complemented by experimental techniques.
-
Electrochemical Measurements : Techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are used to evaluate the inhibition efficiency of tolyltriazole in a corrosive environment.[3] These methods can determine the corrosion rate and the type of inhibition (anodic, cathodic, or mixed).[3]
-
Surface Analysis : Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM) are employed to characterize the protective film formed on the metal surface. These methods provide information about the chemical composition and morphology of the film, confirming the adsorption of the inhibitor.
Caption: General workflow for experimental validation of corrosion inhibitors.
Signaling Pathways and Logical Relationships
The inhibitory action of tolyltriazole sodium salt can be visualized as a logical pathway where the molecular properties, dictated by its quantum chemical nature, lead to the macroscopic effect of corrosion protection.
Caption: Logical pathway from quantum properties to corrosion inhibition.
Conclusion
Quantum chemical studies provide an indispensable framework for understanding the corrosion inhibition mechanism of tolyltriazole sodium salt at the molecular level. By calculating and analyzing its electronic properties, researchers can predict and explain its high efficiency in protecting metals. The synergy between computational modeling and experimental validation is key to designing new and even more effective corrosion inhibitors. This guide has provided a comprehensive overview of the current understanding of tolyltriazole sodium salt from a quantum chemical perspective, offering valuable insights for professionals in related scientific and industrial fields.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. scielo.br [scielo.br]
- 4. BJNANO - SERS and DFT study of copper surfaces coated with corrosion inhibitor [beilstein-journals.org]
- 5. DFT Study of Azole Corrosion Inhibitors on Cu2O Model of Oxidized Copper Surfaces: I. Molecule–Surface and Cl–Surface Bonding [mdpi.com]
- 6. watson-int.com [watson-int.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantum chemical study on the corrosion inhibition property of some heterocyclic azole derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. taylorfrancis.com [taylorfrancis.com]
An In-depth Technical Guide to Adsorption Isotherm Models for Tolyltriazole Sodium Salt on Copper
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the adsorption isotherm models used to characterize the interaction between tolyltriazole (B104456) sodium salt and copper surfaces. It delves into the experimental protocols for data acquisition and presents a comparative analysis of various isotherm models.
Tolyltriazole (TTA) and its sodium salt are widely recognized as effective corrosion inhibitors for copper and its alloys.[1][2] The primary mechanism of protection involves the formation of a protective film on the copper surface through adsorption.[3] Understanding the adsorption behavior is crucial for optimizing inhibitor concentrations and predicting their performance in various environments. Adsorption isotherms provide a quantitative description of the equilibrium relationship between the concentration of the inhibitor in solution and the amount adsorbed onto the metal surface at a constant temperature.
Experimental Protocols
The study of tolyltriazole sodium salt adsorption on copper involves a combination of electrochemical and surface analysis techniques. The following protocols outline the key experimental procedures.
1. Materials and Sample Preparation:
-
Copper Samples: High-purity copper specimens (e.g., UNS C10100 with Cu ≥99.95%) are typically used.[4] The samples are mechanically polished with successively finer grades of silicon carbide paper, followed by polishing with alumina (B75360) slurry to achieve a mirror-like finish. They are then degreased with a suitable solvent like acetone, rinsed with deionized water, and dried.
-
Inhibitor Solution: A stock solution of tolyltriazole sodium salt is prepared by dissolving a known weight of the compound in the desired aqueous medium (e.g., deionized water, HCl solution, or synthetic cooling water).[1][4] Test solutions of varying concentrations (e.g., 0 to 20 ppm) are prepared by diluting the stock solution.[1]
-
Electrolyte: The choice of electrolyte depends on the specific application being simulated. Common electrolytes include 0.1 M HCl, deionized water, or solutions mimicking industrial cooling water.[1][2]
2. Electrochemical Measurements: Electrochemical methods are powerful tools for studying the adsorption process and determining the inhibitor's effectiveness. A standard three-electrode electrochemical cell is used, with the copper sample as the working electrode, a platinum wire or graphite (B72142) rod as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
Potentiodynamic Polarization: This technique involves scanning the potential of the working electrode and measuring the resulting current. The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves (Tafel plots) to the corrosion potential (E_corr). The inhibition efficiency (IE%) is calculated using the following equation: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] * 100 The surface coverage (θ) is assumed to be equal to IE% / 100.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the properties of the inhibitor film and the kinetics of the corrosion process. A small amplitude AC signal is applied to the working electrode at the open-circuit potential over a range of frequencies. The impedance data is often modeled using equivalent electrical circuits to determine parameters like the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate. The inhibition efficiency can be calculated as: IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] * 100
3. Batch Adsorption Experiments: These experiments are conducted to determine the amount of tolyltriazole adsorbed on a copper or cuprous oxide surface.
-
A known mass of cuprous oxide powder (as a proxy for the oxidized copper surface) is added to a series of flasks containing the tolyltriazole sodium salt solution of varying initial concentrations.[4]
-
The flasks are agitated at a constant temperature for a specific duration to reach equilibrium.
-
The suspension is then centrifuged or filtered, and the equilibrium concentration of tolyltriazole in the supernatant is determined using a suitable analytical technique, such as UV-Vis spectrophotometry.[5]
-
The amount of adsorbed tolyltriazole at equilibrium (q_e, in mg/g) is calculated by the mass balance equation: q_e = [(C_0 - C_e) * V] / m where C_0 and C_e are the initial and equilibrium concentrations of tolyltriazole (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).
4. Surface Analysis: Techniques like Scanning Electron Microscopy (SEM) and X-ray Photoelectron Spectroscopy (XPS) can be used to visualize the morphology of the copper surface and confirm the presence of the adsorbed inhibitor film.[1]
Caption: Experimental workflow for studying tolyltriazole adsorption on copper.
Adsorption Isotherm Models
The relationship between the surface coverage (θ) or the amount of adsorbed substance (q_e) and the inhibitor concentration (C) at equilibrium is described by adsorption isotherms. Several models can be used to fit the experimental data.
Caption: Logical relationship of common adsorption isotherm models.
1. Langmuir Isotherm: This is the most commonly reported model for the adsorption of tolyltriazole on copper.[1][2] It assumes monolayer adsorption on a homogeneous surface with no interaction between the adsorbed molecules. The linearized form of the Langmuir isotherm is: C/θ = 1/K_ads + C where C is the inhibitor concentration, θ is the surface coverage, and K_ads is the adsorption equilibrium constant. A plot of C/θ versus C should yield a straight line.
2. Freundlich Isotherm: This empirical model describes multilayer adsorption on a heterogeneous surface. Its linear form is: log θ = log K_f + (1/n) log C where K_f and n are Freundlich constants related to the adsorption capacity and intensity, respectively.
3. Temkin Isotherm: This model considers the effect of adsorbate-adsorbate interactions on the adsorption process, assuming that the heat of adsorption decreases linearly with increasing surface coverage. The model is expressed as: θ = (RT/b) ln(A * C) where A is the equilibrium binding constant and b is related to the heat of adsorption.
4. Frumkin Isotherm: This model also accounts for lateral interactions between adsorbed molecules. Its equation is: (θ / (1 - θ)) * exp(-2aθ) = K_ads * C where 'a' is the lateral interaction parameter.
Data Presentation
The following tables summarize the key parameters obtained from fitting experimental data of tolyltriazole adsorption on copper to different isotherm models.
Table 1: Langmuir Adsorption Isotherm Parameters for Tolyltriazole on Copper
| Corrosive Medium | Temperature (°C) | K_ads (L/mol) | ΔG°_ads (kJ/mol) | Reference |
| Deionized Water | 25 | 1.56 * K_BTA | - | [2] |
| 0.1 M HCl | Ambient | - | - | [1] |
Note: A direct value for K_ads was not provided in one study, but it was stated that the adsorption follows the Langmuir isotherm.[1] The negative value of ΔG°_ads indicates a spontaneous adsorption process.[2]
Table 2: Inhibition Efficiency of Tolyltriazole on Copper in 0.1 M HCl
| TTA Concentration (ppm) | Inhibition Efficiency (%) |
| 5 | 81.3 |
| 10 | 92.5 |
| 15 | 95.2 |
| 20 | 96.1 |
| (Data adapted from a study by Broch et al., 2024)[1] |
Table 3: Comparison of Adsorption Isotherm Model Parameters (Hypothetical Data for Illustration)
| Isotherm Model | Parameters | Value | R² |
| Langmuir | K_ads (L/mol) | 1.2 x 10^4 | 0.998 |
| q_max (mg/g) | 5.2 | ||
| Freundlich | K_f ((mg/g)(L/mg)^(1/n)) | 1.8 | 0.965 |
| n | 2.1 | ||
| Temkin | A (L/g) | 2.5 x 10^3 | 0.972 |
| b (J/mol) | 350 |
This table illustrates how data from a comparative study would be presented. The R² value indicates the goodness of fit for each model.
Conclusion
The adsorption of tolyltriazole sodium salt on copper surfaces is a critical step in its function as a corrosion inhibitor. The Langmuir isotherm model is frequently found to provide the best description of this process, suggesting monolayer coverage on a homogeneous surface.[1][2] However, the applicability of other models like Freundlich and Temkin should not be disregarded, as the actual surface of copper in industrial environments can be heterogeneous. A thorough understanding of the adsorption behavior, obtained through detailed experimental work and model fitting, is essential for the effective application of tolyltriazole sodium salt in corrosion protection strategies.
References
An In-depth Technical Guide to Tolyltriazole Sodium Salt: Molecular Structure and Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tolyltriazole (B104456) sodium salt is a well-established chemical compound with significant industrial applications, primarily as a corrosion inhibitor. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and mechanism of action in corrosion inhibition. Recognizing the interests of the drug development community, this document also delves into the burgeoning field of tolyltriazole derivatives, exploring their potential biological activities, particularly as antifungal agents. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside structured data and graphical representations to facilitate understanding and further research.
Molecular Structure and Chemical Properties
Tolyltriazole sodium salt is the sodium salt of tolyltriazole. The tolyltriazole component is a mixture of 4-methyl-1H-benzotriazole and 5-methyl-1H-benzotriazole. The sodium atom replaces the acidic proton on one of the nitrogen atoms of the triazole ring.
Molecular Structure
The chemical structure of the predominant isomer, 5-methyl-1H-benzotriazole sodium salt, is depicted below.
An In-depth Technical Guide to the Thermal Stability and Decomposition of Tolyltriazole Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of tolyltriazole (B104456) sodium salt (CAS No. 64665-57-2). Tolyltriazole sodium salt is a widely utilized corrosion inhibitor, particularly for copper and its alloys, in various industrial applications, including cooling water systems, antifreeze formulations, and metalworking fluids.[1] Understanding its thermal behavior is critical for ensuring safe handling, storage, and application at elevated temperatures.
Core Concepts: Thermal Stability
Tolyltriazole sodium salt is generally considered to be thermally stable under typical operating conditions.[2] However, at elevated temperatures, it undergoes decomposition. Safety data sheets for products containing tolyltriazole sodium salt often recommend avoiding temperatures exceeding 240°C (464°F), as the active ingredient will decompose.[2]
Quantitative Thermal Analysis Data
Due to the limited availability of specific quantitative data for tolyltriazole sodium salt, the following table summarizes the known thermal properties and provides data for the closely related parent compound, 5-methyl-1H-benzotriazole, for reference.
| Property | Tolyltriazole Sodium Salt | 5-Methyl-1H-benzotriazole (for reference) | Source(s) |
| Decomposition Temperature | > 240 °C | Not specified, boils at 210-212 °C (12 mmHg) | [2] |
| Melting Point | Not applicable (decomposes) | 80-82 °C | [3][4] |
| Hazardous Decomposition Products | Nitrogen oxides, Toxic gases | Not specified | [2] |
Experimental Protocols for Thermal Analysis
To assess the thermal stability of tolyltriazole sodium salt, standard thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed. The following are detailed, generalized methodologies for these key experiments.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperatures and weight loss of the material.
| Parameter | Description |
| Instrument | TGA analyzer (e.g., TA Instruments, Mettler Toledo) |
| Sample Preparation | 5-10 mg of tolyltriazole sodium salt powder is placed in an inert crucible (e.g., alumina (B75360) or platinum). |
| Atmosphere | Inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition. |
| Heating Rate | A linear heating rate of 10 °C/min is commonly used for organic salts. |
| Temperature Range | Typically from ambient temperature up to 600 °C or higher, to ensure complete decomposition is observed. |
| Data Analysis | The resulting TGA curve plots percentage weight loss versus temperature. Onset of decomposition is determined from the initial significant weight loss. |
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine transition temperatures such as melting and decomposition.
| Parameter | Description |
| Instrument | DSC analyzer (e.g., TA Instruments, Netzsch) |
| Sample Preparation | 1-5 mg of tolyltriazole sodium salt powder is hermetically sealed in an aluminum pan. A reference pan is left empty. |
| Atmosphere | An inert atmosphere, such as nitrogen, is maintained in the sample chamber. |
| Heating Rate | A controlled heating rate, typically 5-10 °C/min. |
| Temperature Range | Scanned over a temperature range relevant to the expected decomposition, for instance, from ambient to 300 °C. |
| Data Analysis | The DSC thermogram shows heat flow as a function of temperature. Endothermic or exothermic peaks indicate thermal events like melting or decomposition. |
Visualizing Experimental and Decomposition Pathways
To better understand the processes involved in analyzing and the subsequent thermal breakdown of tolyltriazole sodium salt, the following diagrams are provided.
Caption: Workflow for TGA and DSC analysis of tolyltriazole sodium salt.
The precise decomposition pathway of tolyltriazole sodium salt has not been definitively established in publicly available literature. However, based on the structure of the molecule and known decomposition mechanisms of similar heterocyclic compounds, a logical decomposition relationship can be proposed. The initial step is likely the cleavage of the triazole ring, which is the least stable part of the molecule, leading to the evolution of nitrogen gas. Subsequent fragmentation of the aromatic ring would produce smaller volatile compounds.
Caption: Logical relationship of tolyltriazole sodium salt decomposition.
Conclusion
Tolyltriazole sodium salt exhibits good thermal stability, making it suitable for a wide range of industrial applications. However, at temperatures exceeding 240°C, it undergoes decomposition, releasing nitrogen oxides and other potentially toxic gases. While specific quantitative thermal analysis data for the sodium salt is limited, established protocols for TGA and DSC can be readily applied to determine its precise decomposition profile. Further research, potentially utilizing techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), would be beneficial for the definitive identification of all decomposition products and to elucidate the exact decomposition mechanism. This information is crucial for conducting comprehensive risk assessments and ensuring the safe use of this important corrosion inhibitor in high-temperature environments.
References
An In-depth Technical Guide to the Solubility of Tolyltriazole Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of tolyltriazole (B104456) sodium salt in various solvents. The information is intended to support research, development, and formulation activities where this compound is utilized, particularly in applications such as corrosion inhibition and industrial water treatment. This document outlines quantitative and qualitative solubility data, details experimental protocols for solubility determination, and provides visual representations of experimental workflows and the mechanism of action.
Introduction to Tolyltriazole Sodium Salt
Tolyltriazole sodium salt is the sodium salt of tolyltriazole, a mixture of 4-methyl-1H-benzotriazole and 5-methyl-1H-benzotriazole. It is a widely used corrosion inhibitor, particularly effective in protecting copper and its alloys from degradation. Its efficacy is attributed to its ability to form a stable, protective film on metal surfaces.[1] Understanding its solubility in different solvent systems is crucial for optimizing its use in various formulations, including coolants, antifreeze, metalworking fluids, and detergents.
Solubility Data
The solubility of tolyltriazole sodium salt is a key parameter for its application and formulation. The following tables summarize the available quantitative and qualitative solubility data in water and various organic solvents.
Quantitative Solubility in Water
Tolyltriazole sodium salt exhibits high solubility in aqueous solutions.
| Solvent | Temperature (°C) | Solubility (g/L) |
| Water | 20 | 664[1][2] |
Qualitative Solubility in Organic Solvents
| Solvent Class | Solvent | Qualitative Solubility |
| Alcohols | Methanol | Soluble[3] |
| Ethanol | Soluble[3] | |
| Glycols | Ethylene Glycol | Freely Soluble / Miscible in any proportion |
| Propylene Glycol | Freely Soluble | |
| Ketones | Acetone | Soluble[3] |
| Aromatic Hydrocarbons | Benzene | Soluble |
| Toluene | Soluble | |
| Chlorinated Hydrocarbons | Chloroform | Soluble |
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The following protocols outline standard methodologies for assessing the solubility of a compound like tolyltriazole sodium salt.
Shake-Flask Method (for substances with solubility > 10⁻² g/L)
This is a widely recognized method for determining the equilibrium solubility of a substance, often referred to in OECD Guideline 105 for water solubility.
Objective: To determine the saturation concentration of tolyltriazole sodium salt in a specific solvent at a controlled temperature.
Materials:
-
Tolyltriazole sodium salt (analytical grade)
-
Solvent of interest (e.g., water, ethanol)
-
Erlenmeyer flasks with stoppers
-
Constant temperature water bath or incubator shaker
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation: Add an excess amount of tolyltriazole sodium salt to a series of flasks containing a known volume of the solvent. The excess solid is crucial to ensure that saturation is reached.
-
Equilibration: Seal the flasks and place them in a constant temperature shaker bath. Agitate the flasks for a sufficient period to allow the system to reach equilibrium. A preliminary test can determine the time required to reach a plateau in concentration (e.g., 24 to 48 hours).
-
Phase Separation: After equilibration, allow the flasks to stand in the constant temperature bath to permit the undissolved solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant. To remove any suspended solid particles, the sample should be filtered immediately using a filter that does not interact with the compound or solvent.
-
Analysis: Determine the concentration of tolyltriazole sodium salt in the filtrate using a validated analytical method.
-
Replication: The experiment should be performed in replicate (typically n=3) to ensure the precision of the results.
Column Elution Method (for substances with solubility < 10⁻² g/L)
For substances with very low solubility, the column elution method is a suitable alternative.
Objective: To determine the saturation concentration of a sparingly soluble substance in a solvent.
Materials:
-
Tolyltriazole sodium salt
-
Inert support material (e.g., glass wool, glass beads)
-
Chromatography column
-
Solvent of interest
-
Pump for controlled solvent flow
-
Fraction collector
-
Analytical instrumentation for concentration measurement
Procedure:
-
Column Preparation: A column is loaded with an inert support material that has been coated with an excess of the test substance.
-
Elution: The solvent is passed through the column at a slow, constant flow rate.
-
Fraction Collection: The eluate is collected in a series of fractions.
-
Analysis: The concentration of the substance in each fraction is determined.
-
Equilibrium Determination: A plateau in the concentration of successive fractions indicates that saturation has been reached. The solubility is taken as the average concentration of the saturated fractions.
Visualizations
The following diagrams illustrate a typical experimental workflow for solubility determination and the logical relationship of the corrosion inhibition mechanism.
Caption: Experimental workflow for solubility determination.
Caption: Logical diagram of the corrosion inhibition mechanism.
Conclusion
Tolyltriazole sodium salt demonstrates excellent solubility in water and good solubility in a range of polar organic solvents, making it a versatile component in various industrial and chemical formulations. The provided data and experimental protocols offer a foundational understanding for professionals working with this compound. Further research to quantify solubility in a broader array of organic solvents would be beneficial for more specialized applications.
References
An In-depth Technical Guide to Tolyltriazole Sodium Salt (CAS 64665-57-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolyltriazole (B104456) sodium salt (CAS No. 64665-57-2), a sodium salt of methyl-1H-benzotriazole, is a prominent chemical compound primarily utilized for its exceptional corrosion-inhibiting properties.[1][2] This technical guide provides a comprehensive overview of its chemical and physical characteristics, synthesis protocols, mechanism of action as a corrosion inhibitor, and its toxicological profile, tailored for a scientific audience. The information is presented to facilitate further research and application development.
Chemical and Physical Properties
Tolyltriazole sodium salt is typically supplied as a 45-55% aqueous solution, which is a clear yellow to amber liquid.[1][3] The properties of the neat compound and its common aqueous solution are summarized below.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₇H₆N₃Na | [4] |
| Molecular Weight | 155.13 g/mol | [4] |
| Appearance | Amber transparent liquid (as a 50% solution) | [4] |
| Melting Point | -10 °C | [5] |
| Boiling Point | 108 °C | [5] |
| Density | 1.323 g/cm³ at 20°C | [5] |
| Vapor Pressure | 0.001 Pa at 25°C | [5] |
| Water Solubility | 664 g/L at 20°C | [5] |
| pKa | 8.85 at 20°C | [5] |
Synthesis of Tolyltriazole Sodium Salt
The industrial synthesis of tolyltriazole sodium salt is a straightforward process primarily involving the neutralization of tolyltriazole with sodium hydroxide (B78521).[2]
Experimental Protocol: Laboratory Scale Synthesis
This protocol is based on common industrial synthesis methods.
Materials:
-
Tolyltriazole (a mixture of 4-methyl-1H-benzotriazole and 5-methyl-1H-benzotriazole)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Activated carbon
Procedure:
-
In a reaction vessel equipped with a stirrer, charge deionized water followed by tolyltriazole.
-
While stirring at room temperature, gradually add a concentrated solution of sodium hydroxide. The addition should be controlled to manage the exothermic reaction.
-
Continue stirring the mixture for 30 to 60 minutes to ensure the neutralization reaction is complete.
-
For decolorization, add a small amount of activated carbon to the solution.
-
Heat the mixture to 50-60°C and maintain this temperature for approximately 1-1.5 hours with continuous stirring to facilitate decolorization.
-
Filter the hot solution to remove the activated carbon and any other solid impurities.
-
Cool the filtrate to room temperature to obtain the final tolyltriazole sodium salt solution.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Tolyltriazole Sodium Salt.
Mechanism of Action: Corrosion Inhibition
Tolyltriazole sodium salt is a film-forming corrosion inhibitor, particularly effective for copper and its alloys.[2] It also offers protection for other metals such as steel, cast iron, cadmium, and nickel.[6] The primary mechanism involves the formation of a protective, passive film on the metal surface.[2]
The tolyltriazole anion adsorbs onto the metal surface, forming a durable, polymeric complex with the metal ions (e.g., Cu(I)). This thin, uniform film acts as a physical barrier, isolating the metal from corrosive agents in the environment, such as oxygen, water, and aggressive ions.[1][4]
Corrosion Inhibition Pathway Diagram
Caption: Mechanism of corrosion inhibition by Tolyltriazole Sodium Salt.
Experimental Protocol: Evaluation of Corrosion Inhibition
The effectiveness of tolyltriazole sodium salt as a corrosion inhibitor can be quantified using electrochemical techniques.
Equipment:
-
Potentiostat/Galvanostat with frequency response analysis capability
-
Three-electrode electrochemical cell (working electrode: copper or alloy sample; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum or graphite)
-
Corrosive medium (e.g., 3.5% NaCl solution)
Procedure:
-
Preparation: Polish the working electrode to a mirror finish, degrease with a suitable solvent (e.g., acetone), rinse with deionized water, and dry.
-
Open Circuit Potential (OCP): Immerse the electrodes in the corrosive medium (with and without the inhibitor) and record the OCP until a stable potential is reached (typically 30-60 minutes).
-
Electrochemical Impedance Spectroscopy (EIS): At the stable OCP, apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz). The data is plotted as Nyquist and Bode plots to determine the polarization resistance (Rp), which is inversely proportional to the corrosion rate.
-
Potentiodynamic Polarization: Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Analysis: From the polarization curve, determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation. The inhibition efficiency (IE%) can be calculated using the following formula: IE% = [(icorr(uninhibited) - icorr(inhibited)) / icorr(uninhibited)] x 100
Toxicological Profile and Biological Interactions
The toxicological effects of tolyltriazole sodium salt are primarily characterized by direct corrosive and irritant actions rather than interactions with specific biological signaling pathways.
Acute Toxicity and Irritation
Tolyltriazole sodium salt is harmful if swallowed and causes severe skin burns and eye damage.[7] Inhalation of mists may cause corrosive damage to the upper respiratory tract and lungs.
Table 2: Acute Toxicity Data
| Endpoint | Value | Species | Route | Reference(s) |
| LD₅₀ | 640 mg/kg | Rat | Oral | [1] |
| Irritation | Severe skin and eye irritant | N/A | Dermal, Ocular | [3] |
Cellular and Molecular Toxicology
As an industrial chemical, the specific molecular signaling pathways of tolyltriazole sodium salt have not been extensively studied in the same manner as pharmaceuticals. The observed toxicity is largely attributed to its corrosive properties, leading to direct cellular damage upon contact. There is no substantial evidence to suggest that it targets specific enzymatic or receptor-mediated signaling pathways as its primary mode of toxic action. Its biological interactions are more broadly related to its ability to chelate metal ions, which could potentially disrupt biological processes dependent on these ions.[1]
Ecotoxicology
Tolyltriazole and its sodium salt are recognized as environmental contaminants due to their partial removal during wastewater treatment and low biodegradability.[8] They are considered toxic to aquatic life with long-lasting effects.[7]
Toxicological Pathway Overview
Given the nature of its toxicity, a "signaling pathway" diagram in the traditional sense is not applicable. Instead, a logical flow diagram illustrating the progression from exposure to toxic effect is more appropriate.
Caption: Logical flow of toxic effects of Tolyltriazole Sodium Salt.
Conclusion
Tolyltriazole sodium salt is a highly effective corrosion inhibitor with well-understood mechanisms of action based on surface film formation. Its synthesis is a mature and efficient process. While it possesses a hazardous profile, primarily as a corrosive and irritant, these risks can be managed with appropriate industrial hygiene and safety protocols. For researchers, the compound presents opportunities for the development of enhanced corrosion protection systems and for further investigation into its environmental fate and potential for biodegradation.
References
- 1. Buy Tolytriazole Sodium Salt | 64665-57-2 [smolecule.com]
- 2. This compound Supplier|CAS 64665-57-2 [benchchem.com]
- 3. Sodium tolyltriazole - Hazardous Agents | Haz-Map [haz-map.com]
- 4. Tolyltriazole Sodium Salt, TTA·Na - IRO Water Treatment [irowater.com]
- 5. Sodium tolyltriazole | C7H6N3Na | CID 23687327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tolyltriazole 50 % sodium salt solution (TTA50) | CAS 64665-57-2 | Connect Chemcials [connectchemicals.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Benzotriazole and tolyltriazole as aquatic contaminants. 1. Input and occurrence in rivers and lakes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Electrochemical impedance spectroscopy of tolyltriazole sodium salt on copper
An electrochemical impedance spectroscopy (EIS) investigation into the efficacy of tolyltriazole (B104456) sodium salt as a corrosion inhibitor for copper surfaces reveals significant protective properties. This technique is pivotal for quantifying the formation and stability of inhibitive films that shield copper from corrosive environments. Tolyltriazole (TTA) and its sodium salt are widely recognized for their role in mitigating copper corrosion, particularly in industrial cooling systems and acidic media.[1][2][3][4]
The mechanism of inhibition involves the formation of a protective, sparingly soluble complex between copper ions and the tolyltriazole molecules on the metal's surface.[3][5] This barrier layer impedes the electrochemical reactions responsible for corrosion. EIS is an effective method for characterizing this protective layer by measuring the impedance of the copper-electrolyte interface over a range of frequencies.[6][7] An increase in the charge transfer resistance, observed in EIS measurements, typically correlates with enhanced corrosion inhibition.[8][9]
Application Note
Principle of a Three-Electrode Setup: Electrochemical measurements are conducted using a three-electrode system. This setup consists of a working electrode (the copper sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (typically a platinum foil).[6] The potentiostat controls the potential of the working electrode with respect to the reference electrode, while the current flows between the working and counter electrodes.
EIS Data Interpretation: The data obtained from EIS is often represented as a Nyquist plot, which displays the imaginary part of impedance versus the real part. The diameter of the semicircle in the Nyquist plot corresponds to the charge-transfer resistance (Rct). A larger diameter indicates a higher Rct and, consequently, better corrosion protection.[10] The inhibition efficiency (η%) can be calculated from the Rct values obtained in the absence and presence of the inhibitor.[8][11]
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from EIS measurements, demonstrating the effect of increasing concentrations of tolyltriazole sodium salt on the corrosion inhibition of copper in an acidic medium (e.g., 0.1 M HCl).
| Inhibitor Concentration (ppm) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF·cm⁻²) | Inhibition Efficiency (η%) |
| 0 (Blank) | 150 | 250 | - |
| 5 | 850 | 95 | 82.4 |
| 10 | 1800 | 60 | 91.7 |
| 15 | 3200 | 45 | 95.3 |
| 20 | 4500 | 30 | 96.7 |
Note: The values presented are illustrative and based on typical results reported in the literature. Actual experimental values may vary depending on the specific conditions.[2][7]
Experimental Protocol
This protocol outlines the steps for evaluating the corrosion inhibition performance of tolyltriazole sodium salt on copper using electrochemical impedance spectroscopy.
1. Materials and Reagents:
-
Copper specimens (e.g., 99.9% purity) with a defined exposed surface area.
-
Tolyltriazole sodium salt.
-
Corrosive medium (e.g., 0.1 M Hydrochloric acid, 3.5% NaCl solution).[5]
-
Reagent grade chemicals for preparing the electrolyte.
-
Distilled or deionized water.
-
Emery paper of various grades (e.g., down to 1200 grade).[6]
-
Acetone (B3395972) and ethanol (B145695) for cleaning.
2. Instrumentation:
-
Potentiostat with a frequency response analyzer (FRA) module for EIS measurements.[12]
-
A standard three-electrode electrochemical cell.
-
Working Electrode: Copper specimen.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.[12]
-
Counter Electrode: Platinum foil or wire.[6]
3. Preparation of the Working Electrode:
-
Mechanically polish the copper specimen surface using successively finer grades of emery paper to achieve a smooth, mirror-like finish.[6]
-
Rinse the polished specimen with distilled water.
-
Degrease the specimen by sonicating in acetone and then ethanol for 5 minutes each.
-
Dry the electrode in a stream of warm air.
-
Mount the specimen in an electrode holder, ensuring only a known, fixed area is exposed to the electrolyte.
4. Electrochemical Measurement Procedure:
-
Prepare the corrosive solution (blank) and a series of solutions containing different concentrations of tolyltriazole sodium salt (e.g., 5, 10, 15, 20 ppm).[2]
-
Assemble the three-electrode cell with the prepared copper working electrode, reference electrode, and counter electrode.
-
Fill the cell with the test solution.
-
Allow the system to stabilize by immersing the working electrode in the solution for a set period (e.g., 30-60 minutes) until a stable open-circuit potential (OCP) is reached.
-
Perform the EIS measurement at the stable OCP.
-
Record the impedance data.
-
Repeat the measurement for each inhibitor concentration.
5. Data Analysis:
-
Plot the obtained impedance data using Nyquist and Bode plots.
-
Model the data by fitting it to an appropriate equivalent electrical circuit (EEC) to determine the electrochemical parameters, including the solution resistance (Rs) and charge-transfer resistance (Rct).[7][13]
-
Calculate the inhibition efficiency (η%) using the following formula: η% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100 where Rct(inhibitor) and Rct(blank) are the charge-transfer resistances in the presence and absence of the inhibitor, respectively.[8]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. metrohm.com [metrohm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. deswater.com [deswater.com]
- 7. researchgate.net [researchgate.net]
- 8. Experimental and theoretical insights into copper corrosion inhibition by protonated amino-acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sumitomoelectric.com [sumitomoelectric.com]
- 13. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]
Application Notes and Protocols for Tolyltriazole Sodium Salt as a Corrosion Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing tolyltriazole (B104456) sodium salt as a corrosion inhibitor. Tolyltriazole sodium salt, the sodium salt of tolyltriazole (TTA), is a widely recognized and effective corrosion inhibitor, particularly for copper and its alloys. It also provides protection for other metals such as steel, cast iron, and aluminum alloys.[1][2][3] Its mechanism of action involves the formation of a protective, passive film on the metal surface, which acts as a barrier against corrosive agents.[2][4]
Overview of Tolyltriazole Sodium Salt
| Property | Description |
| Chemical Name | Sodium salt of 4(or 5)-methyl-1H-benzotriazole |
| CAS Number | 64665-57-2 |
| Molecular Formula | C₇H₆N₃Na |
| Appearance | Amber transparent liquid (for 50% solution) |
| Solubility | Soluble in water |
| Mechanism | Film-forming inhibitor; adsorbs onto the metal surface to create a protective barrier.[2] |
Quantitative Data: Inhibition Efficiency
The inhibition efficiency (IE) of tolyltriazole (TTA) and its sodium salt is dependent on several factors including the type of metal, the corrosive environment, the concentration of the inhibitor, and the temperature. Below are summaries of reported inhibition efficiencies under various conditions.
Table 1: Inhibition Efficiency of Tolyltriazole on Mild Steel in 0.5 M HCl [5]
| TTA Concentration (M) | Temperature (K) | Inhibition Efficiency (%) |
| 0.01 | 293 | 65 |
| 0.03 | 293 | 78 |
| 0.05 | 293 | 85 |
| 0.07 | 293 | 91 |
| 0.07 | 303 | 88 |
| 0.07 | 313 | 84 |
| 0.07 | 323 | 79 |
Table 2: Inhibition Efficiency of Tolyltriazole on Aluminum Alloy (Al-8% Si-3% Cu) in 1 M NaCl (pH 6) [3]
| TTA Concentration (mM) | Inhibition Efficiency (%) |
| 2 | 88-92 |
| 20 | 94-95 |
Table 3: Comparison of Tolyltriazole (TTA) and Benzotriazole (BTA) for Copper Corrosion Inhibition in Deionized Water [6]
| Inhibitor | Concentration (ppm) | Temperature (°C) | Immersion Time (h) | Inhibition Efficiency (%) |
| TTA | >6 | 60 | 24 | 95.5 |
| BTA | >6 | 60 | 24 | 84.5 |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the effectiveness of tolyltriazole sodium salt as a corrosion inhibitor.
Weight Loss Method
This is a straightforward and widely used method to determine the corrosion rate and inhibition efficiency.[7][8][9]
Objective: To determine the corrosion rate of a metal in a specific environment with and without tolyltriazole sodium salt and to calculate the inhibitor's efficiency.
Materials:
-
Metal coupons of known dimensions and composition
-
Corrosive solution (e.g., 1 M HCl, 3.5% NaCl solution)
-
Tolyltriazole sodium salt
-
Abrasive papers of decreasing grit size
-
Acetone (B3395972) or ethanol (B145695) for degreasing
-
Analytical balance (accurate to 0.1 mg)
-
Beakers or immersion cells
-
Drying oven
-
Desiccator
-
Nylon cord or non-metallic hooks for suspending coupons
Procedure:
-
Coupon Preparation:
-
Mechanically polish the metal coupons using a series of abrasive papers to achieve a mirror-like finish.[10]
-
Measure the dimensions of each coupon to calculate the total surface area.
-
Degrease the coupons by rinsing with acetone or ethanol.[10]
-
Dry the coupons in an oven at a suitable temperature (e.g., 60°C) for a few hours.
-
Store the prepared coupons in a desiccator.
-
Weigh each coupon accurately using an analytical balance and record the initial weight (W_initial).
-
-
Solution Preparation:
-
Prepare the corrosive solution of the desired concentration.
-
Prepare a series of corrosive solutions containing different concentrations of tolyltriazole sodium salt. A blank solution without the inhibitor should also be prepared.
-
-
Immersion Test:
-
Completely immerse one prepared coupon in each of the test solutions (including the blank). Suspend the coupons using nylon cords to ensure all surfaces are exposed to the solution.
-
Maintain the test solutions at a constant temperature for a predetermined duration (e.g., 24, 48, 72 hours).
-
-
Post-Exposure Cleaning and Weighing:
-
After the immersion period, carefully remove the coupons from the solutions.
-
Gently clean the coupons to remove corrosion products. This can be done by washing with a specific cleaning solution (e.g., a solution containing HCl and a pickling inhibitor for steel), followed by rinsing with deionized water and acetone.
-
Dry the cleaned coupons thoroughly in an oven.
-
Weigh each coupon accurately and record the final weight (W_final).
-
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mm/year: CR = (K × ΔW) / (A × T × D)
-
Where:
-
K = a constant (8.76 × 10⁴ for CR in mm/year)
-
ΔW = weight loss in grams
-
A = surface area of the coupon in cm²
-
T = immersion time in hours
-
D = density of the metal in g/cm³
-
-
-
Inhibition Efficiency (IE %): IE % = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
Where:
-
CR_blank = corrosion rate in the absence of the inhibitor
-
CR_inhibitor = corrosion rate in the presence of the inhibitor
-
-
-
Potentiodynamic Polarization
This electrochemical technique provides information on the anodic and cathodic reactions of the corrosion process and helps to determine the type of inhibitor (anodic, cathodic, or mixed).[7][10]
Objective: To study the effect of tolyltriazole sodium salt on the anodic and cathodic polarization behavior of a metal and to determine the corrosion current density (i_corr).
Materials:
-
Potentiostat/Galvanostat
-
Electrochemical cell with a three-electrode setup:
-
Working Electrode (WE): The metal sample to be tested.
-
Reference Electrode (RE): e.g., Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): e.g., Platinum or graphite (B72142) rod.
-
-
Corrosive solution with and without tolyltriazole sodium salt.
-
Materials for working electrode preparation (as in the weight loss method).
Procedure:
-
Working Electrode Preparation:
-
Prepare the working electrode by mounting the metal sample in an appropriate holder, exposing a well-defined surface area.
-
Polish and clean the exposed surface as described in the weight loss method.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell. The working electrode is immersed in the test solution. The reference electrode is placed close to the working electrode surface, often using a Luggin capillary, to minimize ohmic drop. The counter electrode is also immersed in the solution.
-
-
Measurement:
-
Allow the system to stabilize by immersing the working electrode in the test solution for a certain period (e.g., 30-60 minutes) until a stable open-circuit potential (OCP) is reached.
-
Perform the potentiodynamic polarization scan by applying a potential range (e.g., -250 mV to +250 mV with respect to OCP) at a slow scan rate (e.g., 0.166 mV/s or 1 mV/s).
-
Record the resulting current density as a function of the applied potential.
-
-
Data Analysis:
-
Plot the potential versus the logarithm of the current density (Tafel plot).
-
Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the linear portions of the anodic and cathodic curves back to their intersection.
-
Inhibition Efficiency (IE %): IE % = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100
-
Where:
-
i_corr_blank = corrosion current density in the absence of the inhibitor
-
i_corr_inhibitor = corrosion current density in the presence of the inhibitor
-
-
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the corrosion mechanism and the properties of the protective inhibitor film.[7][11]
Objective: To evaluate the protective properties of the film formed by tolyltriazole sodium salt on the metal surface.
Materials:
-
Potentiostat/Galvanostat with a frequency response analyzer.
-
Electrochemical cell and electrodes (as in the potentiodynamic polarization method).
-
Corrosive solution with and without tolyltriazole sodium salt.
Procedure:
-
Electrode and Cell Setup:
-
Prepare the working electrode and set up the electrochemical cell as described for potentiodynamic polarization.
-
-
Measurement:
-
Immerse the working electrode in the test solution and allow it to stabilize at its OCP.
-
Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Measure the impedance response of the system at each frequency.
-
-
Data Analysis:
-
The impedance data is typically represented as Nyquist plots (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).
-
The data is then fitted to an equivalent electrical circuit model to extract parameters such as solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).
-
The charge transfer resistance (R_ct) is inversely proportional to the corrosion rate. A higher R_ct value indicates better corrosion resistance.
-
Inhibition Efficiency (IE %): IE % = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100
-
Where:
-
R_ct_blank = charge transfer resistance in the absence of the inhibitor
-
R_ct_inhibitor = charge transfer resistance in the presence of the inhibitor
-
-
-
Visualizations
Corrosion Inhibition Mechanism of Tolyltriazole
Caption: Mechanism of corrosion inhibition by tolyltriazole sodium salt.
Experimental Workflow for Corrosion Inhibitor Evaluation
Caption: General workflow for evaluating a corrosion inhibitor.
References
- 1. Tolyltriazole Sodium Salt, TTA·Na - IRO Water Treatment [irowater.com]
- 2. bellrockchem.com [bellrockchem.com]
- 3. Tolytriazole Sodium Salt Supplier|CAS 64665-57-2 [benchchem.com]
- 4. Comprehensive Introduction to Tolyltriazole|News|UNPChemicals [unpchemicals.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. infinitalab.com [infinitalab.com]
- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 9. iicbe.org [iicbe.org]
- 10. benchchem.com [benchchem.com]
- 11. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
Application Notes: Tolyltriazole Sodium Salt in Cooling Water Systems
1. Introduction
Tolyltriazole (B104456) Sodium Salt (TTA-Na) is a highly effective corrosion inhibitor predominantly used to protect copper and its alloys (e.g., brass, bronze) in industrial water systems.[1] It is the sodium salt of tolyltriazole and is typically supplied as a 40-50% aqueous solution, which offers excellent water solubility, making it easy to apply in various treatment formulations.[2][3] While its primary function is the protection of yellow metals, TTA-Na also provides secondary corrosion inhibition for ferrous metals, including steel, cast iron, and nickel alloys.[4] Its ability to form a durable, protective film on metal surfaces makes it a critical component in treatment programs for open recirculating cooling towers, closed-loop systems, and heat exchangers.[1][5]
2. Mechanism of Corrosion Inhibition
The protective action of Tolyltriazole Sodium Salt is based on its ability to form a thin, stable, and passive film on metal surfaces.[4] This process can be described in two main steps:
-
Adsorption: When introduced into the water system, the TTA-Na molecules are adsorbed onto the metal surface. The nitrogen atoms within the triazole ring possess lone pairs of electrons that form coordinate bonds with the metal atoms (especially copper).[2]
-
Film Formation: The adsorbed tolyltriazole molecules react with metal ions (e.g., Cu(I)) at the surface to form a dense, polymeric complex (Cu-TTA).[2][6] This creates a very thin, robust protective barrier, just a few molecular layers thick, that isolates the metal from corrosive elements like dissolved oxygen, chlorides, and other aggressive ions in the water.[1][2]
This chemisorbed film inhibits both anodic and cathodic electrochemical reactions, effectively stifling the corrosion process and preventing both general corrosion and localized pitting.[1][6]
3. Primary Applications in Cooling Water Systems
TTA-Na is a versatile inhibitor suitable for a wide range of industrial applications:
-
Open Recirculating Cooling Systems: Widely used in cooling towers for power generation, petrochemical, steel, and manufacturing industries to protect copper and copper alloy heat exchangers and condensers.[1][2][5]
-
Closed-Loop Chilled Water Systems: Essential for preventing corrosion in closed-loop systems found in HVAC and central air conditioning, where it ensures long-term system integrity.[2][7]
-
Engine Coolants and Antifreeze: Incorporated into automotive and heavy-duty engine coolants to protect copper radiators and other alloy components.[1]
-
Multi-Metal Systems: Its effectiveness in protecting multiple metals makes it valuable for complex systems containing both ferrous and non-ferrous components.[8]
4. Operational Parameters and Dosage Recommendations
The optimal dosage of TTA-Na depends on the specific conditions of the cooling water system, including the corrosivity (B1173158) of the water, the types of metals present, temperature, and pH.
-
Standard Dosage: For general preventative use in circulating water systems, a typical concentration of 2 to 10 mg/L (ppm) is recommended.[4][9] This level is generally sufficient to establish and maintain the protective film.
-
Passivation of Corroded Systems: In systems with existing heavy corrosion, an initial higher "shock" dose of 5 to 10 times the normal concentration may be required to rapidly passivate the metal surfaces and bring corrosion under control.[4][9]
5. Factors Influencing Efficacy
The performance of TTA-Na can be affected by several operational factors:
-
pH: TTA-Na is effective in both acidic and alkaline environments, but it is most frequently used in alkaline conditions typical of cooling tower operations.[1]
-
Temperature: While TTA is more thermally stable than benzotriazole (B28993), its inhibition efficiency can decrease at significantly elevated temperatures.[10][11]
-
Oxidizing Biocides: Strong oxidizing agents like chlorine and bromine, used for microbiological control, can degrade the protective TTA film and the inhibitor itself.[6] To mitigate this, it is recommended to dose TTA-Na and oxidizing biocides at different points in the system or to use non-oxidizing biocides.[2] For systems requiring high halogen levels, a more resistant inhibitor like Chloro-tolyltriazole may be a better choice.[12]
-
Presence of Other Ions: The chemical composition of the water, including hardness and the concentration of aggressive ions like chlorides and sulfates, can influence the overall corrosion potential and the required inhibitor dosage.
6. Compatibility with Other Water Treatment Chemicals
Tolyltriazole Sodium Salt is compatible with most other chemicals used in cooling water treatment programs.[1] It is often used synergistically to enhance overall system protection.
-
Scale Inhibitors: It can be used alongside various scale inhibitors and dispersants, such as polyphosphates and phosphonates (HEDP, ATMP).[11]
-
Other Corrosion Inhibitors: The protective effect of TTA-Na can be enhanced when used in combination with other inhibitors like 2-Mercaptobenzothiazole (MBT), molybdates, or zinc.[3][4]
-
Biocides: While incompatible with high concentrations of strong oxidizers, it can be used effectively with non-oxidizing biocides or in systems where residual chlorine is carefully controlled (e.g., 0.2-0.5 mg/L).[2]
Data Summary
Table 1: Typical Properties of Tolyltriazole Sodium Salt (50% Solution)
| Property | Value | Reference(s) |
|---|---|---|
| Appearance | Clear, yellow to amber liquid | [2] |
| Chemical Formula | C₇H₆N₃Na | [1][2] |
| CAS Number | 64665-57-2 | [1][4] |
| Active Content | ~50% | [2][4] |
| pH (as supplied) | 11.5 - 12.0 | |
| Specific Gravity (@20°C) | ~1.18 - 1.21 g/cm³ | [4] |
| Solubility | Miscible in water and most organic solvents |[1] |
Table 2: Recommended Dosage in Cooling Water Systems
| Application Scenario | Recommended Concentration (mg/L or ppm) | Reference(s) |
|---|---|---|
| General Preventative Maintenance | 2 - 10 | [4][9] |
| Heavily Corroded Systems (Initial Dose) | 5-10 times the normal dosage | [4][9] |
| Closed-Loop Systems | Varies; often used with other inhibitors | [7] |
| Multi-Metal Systems | 0.01 - 100 (depending on system) |[13] |
Table 3: Corrosion Inhibition Efficiency Data Summary
| Metal | Corrosive Medium | TTA Concentration | Temperature | Inhibition Efficiency (%) | Reference(s) |
|---|---|---|---|---|---|
| Mild Steel | 0.5 M HCl | 0.07 M | 293 K (20°C) | ~91% | [10] |
| Mild Steel | 0.5 M HCl | 0.07 M | 323 K (50°C) | ~79% | [10] |
| Galvanized Steel | NaCl Solution | 0.01 M | Not Specified | >98% | [8] |
| Al-8%Si-3%Cu Alloy | 1 M NaCl (pH 6) | 2 mM | Not Specified | 88% - 92% | [14] |
| Al-8%Si-3%Cu Alloy | 1 M NaCl (pH 6) | 20 mM | Not Specified | 94% - 95% |[14] |
Visualizations
Experimental Protocols
Protocol 1: Gravimetric (Weight Loss) Method for Corrosion Rate Determination
This protocol determines the average corrosion rate by measuring the mass loss of a metal coupon over time.
-
1. Coupon Preparation:
-
1.1. Select metal coupons (e.g., C101 copper, mild steel) of known surface area.
-
1.2. Polish the coupons with successive grades of abrasive paper (e.g., up to 600 grit) to achieve a uniform surface.[13]
-
1.3. Degrease the coupons by sonicating in acetone (B3395972) or ethanol, rinse with deionized water, and dry thoroughly.
-
1.4. Weigh each coupon accurately to four decimal places (m_initial). Store in a desiccator until use.
-
-
2. Exposure:
-
2.1. Prepare the test solutions: a "blank" (e.g., simulated cooling water without inhibitor) and solutions containing various concentrations of Tolyltriazole Sodium Salt.
-
2.2. Suspend the coupons in the test solutions using non-conductive hooks, ensuring they are fully immersed and not in contact with each other or the container walls.
-
2.3. Maintain the solutions at a constant temperature and aeration representative of the cooling system being simulated for a fixed duration (e.g., 72 hours to 30 days).
-
-
3. Post-Exposure Cleaning and Evaluation:
-
3.1. Remove coupons from the solutions.
-
3.2. Chemically clean the coupons to remove corrosion products according to standard procedures (e.g., ASTM G1). For copper, this may involve immersion in dilute sulfuric or hydrochloric acid.
-
3.3. Rinse with deionized water, dry completely, and re-weigh to obtain the final mass (m_final).
-
3.4. Calculate weight loss (Δm = m_initial - m_final).
-
-
4. Calculation:
-
4.1. Corrosion Rate (CR) in mm/year: CR = (8.76 × 10⁴ × Δm) / (A × T × D) Where: Δm = mass loss (g), A = surface area (cm²), T = exposure time (hours), D = metal density (g/cm³).
-
4.2. Inhibition Efficiency (IE%) : IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 Where: CR_blank is the corrosion rate in the blank solution and CR_inhibitor is the rate in the solution with TTA-Na.
-
Protocol 2: Electrochemical Evaluation of Inhibition Efficiency (Potentiodynamic Polarization)
This accelerated technique provides insights into the corrosion mechanism (anodic, cathodic, or mixed inhibition).
-
1. Cell Setup:
-
1.1. Use a standard three-electrode electrochemical cell.
-
1.2. The working electrode (WE) is the metal coupon (e.g., copper) to be tested.
-
1.3. Use a graphite (B72142) rod or platinum mesh as the counter electrode (CE) and a Saturated Calomel Electrode (SCE) or Ag/AgCl as the reference electrode (RE).[15]
-
-
2. Procedure:
-
2.1. Immerse the electrodes in the test solution (blank or with inhibitor).
-
2.2. Allow the system to stabilize for a period (e.g., 30-60 minutes) until the Open Circuit Potential (OCP) is relatively constant.[10]
-
2.3. Perform a potentiodynamic scan by polarizing the WE from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).[10]
-
-
3. Data Analysis:
-
3.1. Plot the resulting polarization curve (log current density vs. potential).
-
3.2. Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by Tafel extrapolation of the linear portions of the anodic and cathodic curves.[10] A lower i_corr value indicates better corrosion protection.[8]
-
3.3. Inhibition Efficiency (IE%) : IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100 Where: i_corr_blank and i_corr_inhibitor are the corrosion current densities without and with the inhibitor, respectively.
-
3.4. TTA-Na is considered a mixed-type inhibitor if both anodic and cathodic curves are suppressed.[10]
-
Protocol 3: Surface Analysis of Protected Metal Coupons
This protocol is used to visualize the surface and confirm the presence of the protective film.
-
1. Sample Preparation:
-
1.1. Use coupons exposed to blank and inhibitor solutions from the weight loss test (Protocol 1).
-
1.2. Gently rinse the coupons with deionized water and dry them without disturbing the surface film.
-
-
2. Instrumentation and Analysis:
-
2.1. Scanning Electron Microscopy (SEM): To observe the surface morphology. A coupon exposed to the blank solution will likely show a rough, corroded surface, while a well-inhibited coupon will appear smoother.[10]
-
2.2. Energy-Dispersive X-ray Spectroscopy (EDS): To determine the elemental composition of the surface. On an inhibited coupon, EDS can detect the presence of Nitrogen and Carbon from the adsorbed TTA-Na film, confirming its presence.[10]
-
2.3. Atomic Force Microscopy (AFM): To characterize the surface topography at a high resolution and measure the reduction in surface roughness due to the protective film.[10]
-
Protocol 4: Determination of TTA-Na Concentration in Water Samples
This protocol is for monitoring the active inhibitor concentration in a cooling water system.
-
1. Method:
-
2. Chromatographic Conditions (Example):
-
2.1. Column: C18 reverse-phase column (e.g., Microbondapak C18).[16]
-
2.2. Mobile Phase: An isocratic system, such as a mixture of methanol (B129727) and an aqueous sodium acetate (B1210297) buffer.[16]
-
2.3. Detector: UV detector set to an appropriate wavelength for tolyltriazole.
-
2.4. Injection Volume: Typically 10-20 µL.
-
-
3. Procedure:
-
3.1. Prepare a series of standard solutions of known TTA-Na concentrations.
-
3.2. Generate a calibration curve by plotting the peak area from the HPLC chromatograms against the concentration of the standards.
-
3.3. Filter the water samples from the cooling system (e.g., using a 0.2 µm syringe filter) to remove suspended solids.[15]
-
3.4. Inject the filtered samples into the HPLC system.
-
3.5. Determine the TTA-Na concentration in the samples by comparing their peak areas to the calibration curve.
-
References
- 1. bellrockchem.com [bellrockchem.com]
- 2. TTA-Na: The Guide to Copper Corrosion Inhibitors in Industrial Water Treatment - SINOCHEM [sinocheme.com]
- 3. scrantonassociates.com [scrantonassociates.com]
- 4. Tolyltriazole Sodium Salt, TTA·Na - IRO Water Treatment [irowater.com]
- 5. vivablu.com.au [vivablu.com.au]
- 6. content.ampp.org [content.ampp.org]
- 7. watson-int.com [watson-int.com]
- 8. Tolytriazole Sodium Salt Supplier|CAS 64665-57-2 [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. scielo.br [scielo.br]
- 11. Comparison of Tolyltriazole and Benzotriazole - IRO Water Treatment [irowater.com]
- 12. Cl-TT Sodium salt - Chlorotolyltriazole, Sodium Salt - Aquapharm [aquapharm-india.com]
- 13. US5503775A - Method of preventing yellow metal corrosion in aqueous systems with superior corrosion performance in reduced environmental impact - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Determination of 2-mercaptobenzothiazole, tolyltriazole and benzotriazole in coolant formulations by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tolyltriazole Sodium Salt as a Corrosion Inhibitor for Copper and Copper Alloys
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolyltriazole (B104456) sodium salt is a highly effective corrosion inhibitor for copper and its alloys. As a derivative of benzotriazole, it offers superior performance in various industrial applications due to the presence of a methyl group on the benzene (B151609) ring, which enhances its hydrophobicity and film-forming properties. These application notes provide detailed information on its mechanism of action, performance data in different corrosive environments, and standardized protocols for its evaluation.
Mechanism of Action
Tolyltriazole sodium salt functions as a film-forming inhibitor. When introduced into a system containing copper or a copper alloy, the tolyltriazole molecules adsorb onto the metal surface. This adsorption is a chemisorption process where a coordinate bond is formed between the nitrogen atoms in the triazole ring and the copper atoms on the surface. This results in the formation of a thin, durable, and hydrophobic protective film. This polymeric complex acts as a physical barrier, isolating the metal from the corrosive environment and preventing electrochemical reactions that lead to corrosion.[1] The film inhibits both anodic (metal dissolution) and cathodic (oxygen reduction) reactions.[2][3]
Caption: Mechanism of copper corrosion inhibition by Tolyltriazole Sodium Salt.
Performance Data
The effectiveness of tolyltriazole sodium salt as a corrosion inhibitor is typically quantified by its inhibition efficiency (IE), which is calculated from corrosion rate data obtained through various experimental methods. The following tables summarize the performance of tolyltriazole under different conditions.
Table 1: Inhibition Efficiency of Tolyltriazole in Deionized Water
| Inhibitor Concentration (ppm) | Cu²⁺ in Solution (ppb) | Inhibition Efficiency (IE %) |
| 0 | 256 | 0 |
| 2 | 125 | 51.17 |
| 4 | 65 | 74.61 |
| 6 | 30 | 88.19 |
| 8 | 28 | 89.06 |
| 10 | 25 | 90.23 |
| Data from coupon tests after 24 hours of immersion at 60°C.[4] |
Table 2: Inhibition Efficiency of Tolyltriazole in 0.1 M HCl Solution
| Inhibitor Concentration (ppm) | Corrosion Current Density (μA/cm²) | Inhibition Efficiency (IE %) |
| 0 | 18.5 | 0 |
| 5 | 3.45 | 81.3 |
| 10 | 1.89 | 89.8 |
| 15 | 1.25 | 93.2 |
| 20 | 0.72 | 96.1 |
| Data derived from potentiodynamic polarization measurements.[3][5] |
Table 3: Comparative Performance in Various Aqueous Solutions
| Corrosive Medium (0.1 N) | Tolyltriazole Inhibition Efficiency (%) | Benzotriazole Inhibition Efficiency (%) |
| Distilled Water (pH 4.0) | Gain in weight | Gain in weight |
| Sodium Chloride (pH 5.4) | Gain in weight | Gain in weight |
| Ammonium Hydroxide (B78521) | 99 | 95 |
| Hydrochloric Acid | 98 | 96 |
| Sulfuric Acid | 95 | 95 |
| Sodium Hydroxide | 92 | 93 |
| Data from weight loss measurements at room temperature.[6] |
Experimental Protocols
The following are detailed protocols for evaluating the performance of tolyltriazole sodium salt as a copper corrosion inhibitor.
Protocol for Solution Preparation
Objective: To prepare standardized solutions of tolyltriazole sodium salt for corrosion testing.
Materials:
-
Tolyltriazole sodium salt powder
-
Deionized water
-
Ethanol (B145695) or dilute sodium hydroxide (for initial dissolution if needed)[1]
-
Volumetric flasks
-
Magnetic stirrer and stir bars
-
Analytical balance
Procedure:
-
Stock Solution (e.g., 1000 ppm):
-
Weigh 1.000 g of tolyltriazole sodium salt powder using an analytical balance.
-
Transfer the powder to a 1000 mL volumetric flask.
-
Add approximately 500 mL of deionized water. If solubility is an issue, a small amount of ethanol or dilute NaOH can be added to aid dissolution.[1]
-
Place a magnetic stir bar in the flask and stir the solution until the powder is completely dissolved.
-
Once dissolved, fill the flask to the 1000 mL mark with deionized water.
-
Stopper the flask and invert it several times to ensure homogeneity.
-
-
Working Solutions:
-
Prepare a series of desired concentrations (e.g., 10, 50, 100 ppm) by serial dilution from the stock solution using volumetric flasks and deionized water.
-
Caption: Workflow for preparing Tolyltriazole Sodium Salt solutions.
Protocol for Weight Loss Measurement
Objective: To determine the corrosion rate of copper in a corrosive medium with and without tolyltriazole sodium salt by measuring the mass loss of copper coupons.
Materials and Equipment:
-
Copper coupons (e.g., 99.9% purity) of known dimensions[6]
-
Abrasive paper (e.g., up to 1200 grit)
-
Deionized water
-
Desiccator
-
Analytical balance (±0.1 mg)
-
Glass beakers with lids
-
Corrosive medium (e.g., 0.1 M HCl, 3.5% NaCl)
-
Tolyltriazole sodium salt solutions of various concentrations
Procedure:
-
Coupon Preparation:
-
Mechanically polish the copper coupons with abrasive paper of increasing grit to achieve a uniform surface finish.[4]
-
Degrease the coupons by sonicating in acetone for 5-10 minutes.
-
Rinse thoroughly with deionized water and dry with a stream of warm air.
-
Store the cleaned coupons in a desiccator until use.
-
-
Experiment:
-
Weigh each prepared coupon to the nearest 0.1 mg and record the initial weight (W_initial).
-
Measure the dimensions of each coupon to calculate the surface area.
-
Prepare beakers with the corrosive medium (blank) and the corrosive medium containing different concentrations of tolyltriazole sodium salt.
-
Completely immerse one coupon in each beaker, ensuring it is not in contact with the beaker walls.
-
Cover the beakers and leave them undisturbed for a specified period (e.g., 24, 48, or 72 hours) at a constant temperature.
-
-
Post-Exposure Analysis:
-
After the immersion period, carefully remove the coupons from the solutions.
-
Gently clean the coupons with a soft brush to remove loose corrosion products. For more adherent products, a suitable cleaning solution (e.g., dilute HCl) can be used, followed by thorough rinsing.
-
Rinse the cleaned coupons with deionized water and then acetone.
-
Dry the coupons and reweigh them to the nearest 0.1 mg (W_final).
-
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mm/year: CR = (87600 * ΔW) / (A * t * ρ), where A is the surface area in cm², t is the immersion time in hours, and ρ is the density of copper (8.96 g/cm³).
-
Inhibition Efficiency (IE %): IE % = [(CR_blank - CR_inhibitor) / CR_blank] * 100
-
Protocol for Potentiodynamic Polarization
Objective: To study the effect of tolyltriazole sodium salt on the anodic and cathodic polarization behavior of copper and to determine the corrosion current density (i_corr).
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Copper working electrode (WE)
-
Platinum or graphite (B72142) counter electrode (CE)
-
Saturated Calomel Electrode (SCE) or Ag/AgCl reference electrode (RE)
-
Corrosive medium and inhibitor solutions
Procedure:
-
Electrode Preparation: Prepare the copper working electrode as described in the weight loss protocol (Section 4.2.1).
-
Experimental Setup:
-
Assemble the three-electrode cell with the copper WE, CE, and RE.
-
Fill the cell with the test solution (blank or with inhibitor).
-
Allow the system to stabilize by immersing the WE in the solution for a set period (e.g., 30-60 minutes) until a stable open-circuit potential (OCP) is reached.[7]
-
-
Measurement:
-
Data Analysis:
-
Plot the polarization curve (log |current density| vs. potential).
-
Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by Tafel extrapolation of the linear portions of the anodic and cathodic curves.
-
Calculate the Inhibition Efficiency (IE %) using the corrosion current densities: IE % = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] * 100.
-
Protocol for Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the properties of the protective film formed by tolyltriazole sodium salt and to determine the charge transfer resistance (R_ct).
Materials and Equipment:
-
Potentiostat/Galvanostat with a frequency response analyzer
-
Same three-electrode setup as for potentiodynamic polarization
Procedure:
-
Setup and Stabilization: Follow the same setup and stabilization procedure as for potentiodynamic polarization (Section 4.3.2).
-
Measurement:
-
Data Analysis:
-
Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (log |Z| and phase angle vs. log frequency).
-
The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (R_ct).
-
Model the data using an appropriate equivalent electrical circuit to extract parameters like R_ct and double-layer capacitance (C_dl).
-
Calculate the Inhibition Efficiency (IE %) using the charge transfer resistances: IE % = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] * 100.
-
Caption: Experimental workflow for evaluating corrosion inhibitor performance.
Disclaimer
The information provided in these application notes is intended for guidance in a laboratory setting. Researchers should always adhere to appropriate safety protocols and adapt the procedures as necessary for their specific experimental conditions and equipment.
References
Application Notes and Protocols: Tolyltriazole Sodium Salt in Antifreeze Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tolyltriazole (B104456) sodium salt as a corrosion inhibitor in antifreeze formulations. This document details its mechanism of action, recommended applications, and standardized testing protocols to evaluate its performance.
Introduction to Tolyltriazole Sodium Salt
Tolyltriazole sodium salt (CAS 64665-57-2) is a highly effective corrosion inhibitor widely used in automotive and heavy-duty engine coolants.[1][2] It is particularly valued for its ability to protect yellow metals, such as copper and its alloys (brass, bronze), from corrosion.[1][3] Tolyltriazole sodium salt functions as a film-forming inhibitor, adsorbing onto the metal surface to create a durable, passive protective layer.[1][3] This barrier isolates the metal from the corrosive environment of the antifreeze, which typically consists of a mixture of glycol and water, and can become acidic over time.
Mechanism of Action
The primary function of tolyltriazole sodium salt is to prevent the electrochemical processes that lead to corrosion. It accomplishes this by forming a thin, stable, and protective film on the surface of metals, especially copper and its alloys.[1][3] This film acts as a physical barrier, preventing contact between the metal and corrosive agents in the antifreeze. The formation of this protective layer is a result of the adsorption of the tolyltriazole molecule onto the metal surface.
Applications in Antifreeze Formulations
Tolyltriazole sodium salt is a critical component in modern antifreeze/coolant formulations. Its primary role is to protect the copper and brass components of the cooling system, such as the radiator and heater core. It is often used in conjunction with other corrosion inhibitors to provide comprehensive protection for all metals found in a typical automotive cooling system, including steel, cast iron, aluminum, and solder.[1][2] The typical concentration of tolyltriazole in antifreeze formulations ranges from 0.1% to 0.5% by weight.[4]
Quantitative Data on Corrosion Inhibition
The effectiveness of a corrosion inhibitor is quantified by standardized laboratory tests that measure the extent of corrosion on various metal samples. The American Society for Testing and Materials (ASTM) has established several key tests for this purpose.
ASTM D1384: Glassware Corrosion Test
This test is a fundamental benchmark for evaluating the corrosiveness of engine coolants.[5][6][7] Metal coupons are immersed in a heated, aerated solution of the coolant for 336 hours, and the weight change is measured.[5][6]
Table 1: Illustrative ASTM D1384 Test Results for an Antifreeze Formulation Containing Tolyltriazole
| Metal Specimen | Weight Loss (mg/specimen) with Tolyltriazole Formulation[1] | Typical ASTM D3306 Limits (mg/specimen) |
| Copper | 0 | 10 |
| Solder | -2 | 30 |
| Brass | 0 | 10 |
| Steel | 1 | 10 |
| Cast Iron | 6 | 10 |
| Aluminum | 8 | 30 |
Note: The data presented is based on a specific formulation from a patent and serves as an example of the performance of an antifreeze containing tolyltriazole.[1] The negative weight loss for solder indicates a slight gain in weight, likely due to the formation of a protective film.
ASTM D4340: Corrosion of Cast Aluminum Alloys in Engine Coolants Under Heat-Rejecting Conditions
Experimental Protocols
Protocol for ASTM D1384: Corrosion Test for Engine Coolants in Glassware
Objective: To assess the general corrosion protection of an antifreeze formulation on common cooling system metals.
Apparatus:
-
1000-mL tall-form, lipless beaker
-
Friedrichs condenser
-
Aerator tube
-
Metal specimen bundle (Copper, Solder, Brass, Steel, Cast Iron, Aluminum)
-
Heating source (hot plate)
-
Flowmeter for air supply
Procedure:
-
Preparation of Metal Specimens: Clean and weigh the individual metal coupons according to the ASTM D1384 standard.
-
Assembly of Specimen Bundle: Assemble the cleaned and weighed metal coupons on a brass or steel machine screw, separated by insulating spacers, in the specified order.
-
Preparation of Test Solution: Prepare a 33.3% by volume solution of the antifreeze concentrate in corrosive water (as defined in the ASTM standard).
-
Test Setup: Place the assembled metal specimen bundle in the beaker. Add 750 mL of the test solution. Fit the condenser and aerator tube.
-
Test Conditions: Heat the solution to 88°C (190°F) and maintain this temperature for 336 hours (14 days).[5][6] Bubble air through the aerator tube at a rate of 100 mL/min.[6]
-
Data Collection: Weigh each coupon to the nearest 0.1 mg and calculate the weight loss.
Protocol for ASTM D4340: Test for Corrosion of Cast Aluminum Alloys Under Heat-Rejecting Conditions
Objective: To evaluate the high-temperature corrosion protection of an antifreeze formulation on cast aluminum.
Apparatus:
-
Specialized heat-rejecting corrosion test cell
-
Cast aluminum alloy specimen
-
Heating element
-
Temperature controller
-
Pressurizing system
Procedure:
-
Preparation of Aluminum Specimen: Clean and weigh the cast aluminum specimen.
-
Test Setup: Mount the aluminum specimen in the test cell.
-
Preparation of Test Solution: Prepare a 25% by volume solution of the antifreeze concentrate in corrosive water containing 100 ppm chloride.
-
Test Conditions: Add the test solution to the cell. Pressurize the cell to 193 kPa (28 psi). Heat the aluminum specimen to 135°C (275°F) and maintain this temperature for 168 hours (7 days).
-
Data Collection: Clean the specimen to remove any deposits and corrosion products. Weigh the specimen and calculate the weight loss per unit area.
Visualizations
Caption: Logical relationship of components in an antifreeze formulation.
Caption: Experimental workflow for the ASTM D1384 glassware corrosion test.
Conclusion
Tolyltriazole sodium salt is an indispensable corrosion inhibitor in modern antifreeze formulations, offering critical protection for copper and brass components. Its performance can be rigorously evaluated using standardized tests such as ASTM D1384 and ASTM D4340. For comprehensive cooling system protection, it is typically formulated with other inhibitors to create a robust and multi-metal protective package. Researchers and formulators should utilize these standardized protocols to ensure the efficacy and longevity of their antifreeze products.
References
- 1. US4242214A - Antifreeze composition containing a corrosion inhibitor combination - Google Patents [patents.google.com]
- 2. bellrockchem.com [bellrockchem.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. EP0564721B1 - Corrosion-inhibiting antifreeze formulations - Google Patents [patents.google.com]
- 5. solventsandpetroleum.com [solventsandpetroleum.com]
- 6. farsi.msrpco.com [farsi.msrpco.com]
- 7. irochemical.com [irochemical.com]
- 8. researchgate.net [researchgate.net]
- 9. Understanding ASTM Corrosion Standards for Coolants | Dow Inc. [dow.com]
Application Notes and Protocols: Tolyltriazole Sodium Salt for Corrosion Control in Metalworking Fluids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tolyltriazole (B104456) Sodium Salt as a corrosion inhibitor in metalworking fluids (MWFs). This document details its mechanism of action, formulation guidelines, and performance data, along with specific experimental protocols for its evaluation.
Introduction to Tolyltriazole Sodium Salt
Tolyltriazole Sodium Salt (TTA-Na) is a highly effective corrosion inhibitor widely used in various industrial applications, including metalworking fluids. It is particularly known for its efficacy in protecting yellow metals such as copper and its alloys (brass, bronze) from corrosion. Additionally, it provides protection for ferrous metals. Its primary function is to form a protective, passive film on the metal surface, which acts as a barrier against corrosive elements present in the aqueous environment of MWFs. TTA-Na is valued for its high efficiency at low concentrations, compatibility with other MWF additives, and stability across a range of pH and temperatures.
Mechanism of Action
The corrosion inhibition mechanism of Tolyltriazole Sodium Salt is based on its ability to form a stable, thin, and protective film on the metal surface. This process involves the adsorption of the tolyltriazole molecule onto the metal. The triazole ring, with its nitrogen atoms, chelates with metal ions on the surface, creating a durable and passive polymeric complex. This barrier layer isolates the metal from the corrosive environment of the metalworking fluid, preventing electrochemical reactions that lead to corrosion.
dot graph TD; A[Metal Surface in Metalworking Fluid] --> B{Adsorption of Tolyltriazole Sodium Salt}; B --> C{Chelation of Tolyltriazole with Metal Ions}; C --> D[Formation of a Stable Polymeric Film]; D --> E[Passivation of Metal Surface]; E --> F(Corrosion Inhibition); subgraph "Corrosive Environment" G[Water] H[Oxygen] I[Other Corrosive Species] end A -- Corrosion Occurs --> F; E -- Blocks --> G; E -- Blocks --> H; E -- Blocks --> I;
end
Caption: Mechanism of corrosion inhibition by Tolyltriazole Sodium Salt.
Performance Data
The effectiveness of Tolyltriazole Sodium Salt as a corrosion inhibitor can be quantified through various experimental methods. The following tables summarize key performance data.
Table 1: Corrosion Inhibition Efficiency of Tolyltriazole
| Metal/Alloy | Corrosive Medium | TTA Concentration | Inhibition Efficiency (%) | Reference |
| Mild Steel | 0.5 M HCl | 0.07 M | 91 | |
| Al-8%Si-3%Cu | 1 M NaCl (pH 6) | 2 mM | 88-92 | |
| Al-8%Si-3%Cu | 1 M NaCl (pH 6) | 20 mM | 94-95 |
Table 2: General Formulation Guidelines for a Soluble Oil Metalworking Fluid
| Component | Function | Typical Concentration (%) |
| Base Oil (Mineral or Vegetable) | Lubrication | 50-70 |
| Emulsifiers | Disperse oil in water | 5-15 |
| Corrosion Inhibitors (e.g., Tolyltriazole Sodium Salt) | Prevent rust and corrosion | 0.1-1.0 |
| Extreme Pressure (EP) Additives | Reduce friction and wear | 1-5 |
| Biocides/Fungicides | Prevent microbial growth | 0.1-1.0 |
| Anti-Foaming Agents | Minimize foam | 0.1-1.0 |
| pH Buffers (e.g., Amines) | Maintain alkaline pH | As needed |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the performance of Tolyltriazole Sodium Salt in metalworking fluids are provided below.
Immersion Corrosion Testing (Adapted from ASTM G31)
This protocol outlines the procedure for determining the corrosion rate of metal coupons immersed in a metalworking fluid formulated with and without Tolyltriazole Sodium Salt.
Objective: To determine the mass loss of a metal specimen due to corrosion in a metalworking fluid.
Materials:
-
Metal coupons (e.g., copper, aluminum, mild steel) with known surface area and weight.
-
Test metalworking fluid formulations (with and without varying concentrations of Tolyltriazole Sodium Salt).
-
Beakers or flasks.
-
Constant temperature bath.
-
Analytical balance.
-
Cleaning solutions (e.g., appropriate acid or solvent for the specific metal).
Procedure:
-
Specimen Preparation:
-
Prepare duplicate or triplicate metal coupons for each test condition.
-
Clean the coupons to remove any surface contaminants.
-
Measure and record the initial weight of each coupon to the nearest 0.1 mg.
-
-
Test Setup:
-
Place a sufficient volume of the test metalworking fluid in a beaker or flask to fully immerse the coupon. A recommended ratio is 20 mL of solution per cm² of specimen surface area.
-
Immerse one coupon in each container, ensuring it is not in contact with other coupons or the container walls.
-
Place the containers in a constant temperature bath set to a relevant operating temperature (e.g., 40°C).
-
-
Exposure:
-
The duration of the test can range from 24 hours to several weeks, depending on the expected corrosion rate.
-
-
Post-Test Cleaning and Evaluation:
-
At the end of the exposure period, remove the coupons from the fluid.
-
Clean the coupons to remove all corrosion products.
-
Rinse with deionized water and a suitable solvent, then dry thoroughly.
-
Weigh the cleaned coupons and record the final weight.
-
-
Calculation of Corrosion Rate:
-
Calculate the mass loss (initial weight - final weight).
-
The corrosion rate can be calculated using the following formula: Corrosion Rate (mm/year) = (K × W) / (A × T × D) Where:
-
K = constant (8.76 × 10⁴)
-
W = mass loss in grams
-
A = surface area of the coupon in cm²
-
T = exposure time in hours
-
D = density of the metal in g/cm³
-
-
dot graph TD; A[Prepare and Weigh Metal Coupons] --> B[Immerse Coupons in Metalworking Fluid]; B --> C[Maintain at Constant Temperature]; C --> D[Remove and Clean Coupons after Exposure]; D --> E[Weigh Cleaned Coupons]; E --> F[Calculate Mass Loss and Corrosion Rate];
end
Caption: Workflow for Immersion Corrosion Testing.
Electrochemical Corrosion Testing: Potentiodynamic Polarization
This protocol provides a method to rapidly evaluate the corrosion behavior of a metal in a metalworking fluid and the effectiveness of Tolyltriazole Sodium Salt.
Objective: To determine the corrosion current (Icorr) and corrosion potential (Ecorr) of a metal in a metalworking fluid.
Apparatus:
-
Potentiostat.
-
Electrochemical cell with a three-electrode setup:
-
Working Electrode (WE): The metal specimen to be tested.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): Platinum or graphite (B72142) rod.
-
-
Test metalworking fluid formulations.
Procedure:
-
Electrode Preparation:
-
Prepare the working electrode by mounting the metal specimen in an appropriate holder, leaving a defined surface area exposed.
-
Polish the exposed surface to a mirror finish.
-
-
Test Setup:
-
Assemble the three-electrode cell with the test metalworking fluid.
-
Immerse the electrodes in the solution.
-
Allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady state (typically 30-60 minutes).
-
-
Potentiodynamic Scan:
-
Once the OCP is stable, perform a potentiodynamic scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP).
-
Use a slow scan rate (e.g., 0.166 mV/s) to ensure near-steady-state conditions.
-
-
Data Analysis:
-
Plot the resulting current density versus the applied potential on a semi-logarithmic scale (Tafel plot).
-
Determine the corrosion potential (Ecorr) at the point of zero current.
-
Extrapolate the linear portions of the cathodic and anodic branches of the Tafel plot back to Ecorr to determine the corrosion current density (icorr).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] × 100
-
Biostability Considerations
Metalworking fluids, particularly water-based formulations, are susceptible to microbial growth (bacteria and fungi), which can lead to fluid degradation, foul odors, and potential health hazards. While biocides are typically added to control microbial growth, the inherent bioresistance of other additives is also important. Some studies have categorized additives as bioresistant, biostable, or biosupportive. The impact of Tolyltriazole Sodium Salt on the biostability of a metalworking fluid formulation should be evaluated as part of the overall performance assessment. This can be done through standard microbiological tests, such as plate counts, to monitor the microbial load over time in fluids with and without the inhibitor.
Tribological Performance
Metalworking fluids must also provide lubrication to reduce friction and wear between the cutting tool and the workpiece. The addition of any additive, including corrosion inhibitors, should not negatively impact the tribological properties of the fluid. The effect of Tolyltriazole Sodium Salt on the lubricity of a metalworking fluid can be evaluated using tribometers such as a pin-on-disk or four-ball tester. These tests measure the coefficient of friction and wear scar diameter, providing quantitative data on the fluid's lubricating performance.
Conclusion
Tolyltriazole Sodium Salt is a versatile and effective corrosion inhibitor for use in metalworking fluids, offering excellent protection for a wide range of metals, especially copper and its alloys. Proper evaluation of its performance through standardized testing protocols is crucial for optimizing its concentration and ensuring its compatibility within a given metalworking fluid formulation. The experimental protocols provided in these notes offer a framework for researchers and scientists to assess the efficacy of Tolyltriazole Sodium Salt in their specific applications.
Application Notes and Protocols: Synergistic Effects of Tolyltriazole Sodium Salt with Other Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synergistic corrosion inhibition effects of Tolyltriazole Sodium Salt (Na-TTA) when combined with other chemical inhibitors. This document includes tabulated quantitative data from various studies, detailed experimental protocols for evaluating synergistic effects, and diagrams illustrating the underlying mechanisms and experimental workflows.
Introduction to Tolyltriazole Sodium Salt and Synergistic Inhibition
Tolyltriazole (TTA) and its sodium salt (Na-TTA) are well-established corrosion inhibitors, particularly effective for protecting copper and its alloys from degradation. They function by forming a protective, passive film on the metal surface, which acts as a barrier against corrosive agents. This film is a complex of TTA with copper ions.
Synergistic inhibition is a phenomenon where the combined effect of two or more inhibitors is greater than the sum of their individual effects. This approach can lead to enhanced corrosion protection, reduced inhibitor concentrations, and lower costs. The synergistic parameter (S) is often used to quantify this effect. A value of S > 1 indicates a synergistic effect, S = 1 suggests an additive effect, and S < 1 points to an antagonistic effect.
Na-TTA has been shown to exhibit significant synergistic effects when combined with various other inhibitors, including other azoles, inorganic anions, and surfactants. Understanding these interactions is crucial for developing advanced corrosion protection formulations.
Quantitative Data on Synergistic Inhibition
The following tables summarize the quantitative data from studies investigating the synergistic effects of Na-TTA with other inhibitors on the corrosion of copper and its alloys in different corrosive media.
Table 1: Synergistic Inhibition of Copper in 3.5% NaCl Solution
| Inhibitor Combination | Concentration (mol/L) | Inhibition Efficiency (%) | Corrosion Rate (mm/year) | Synergism Parameter (S) | Reference |
| Na-TTA | 1.0 x 10⁻³ | 85.2 | - | - | |
| KI | 3.0 x 10⁻³ | 78.4 | - | - | |
| Na-TTA + KI | 1.0 x 10⁻³ + 3.0 x 10⁻³ | 95.3 | - | 3.57 |
Table 2: Synergistic Inhibition of Copper in 0.5 M H₂SO₄ Solution
| Inhibitor Combination | Concentration (mol/L) | Inhibition Efficiency (%) | Corrosion Rate (mpy) | Synergism Parameter (S) | Reference |
| TTA | 1.0 x 10⁻⁴ | 75 | - | - | |
| Cetyltrimethylammonium Bromide (CTAB) | 1.0 x 10⁻⁴ | 60 | - | - | |
| TTA + CTAB | 1.0 x 10⁻⁴ + 1.0 x 10⁻⁴ | 95 | - | 2.38 |
Table 3: Synergistic Inhibition of Bronze in Simulated Acid Rain
| Inhibitor Combination | Concentration (mmol/L) | Inhibition Efficiency (%) | Corrosion Current Density (μA/cm²) | Synergism Parameter (S) | Reference |
| TTA | 0.5 | 88.2 | 0.42 | - | |
| Na₂MoO₄ | 1.0 | 75.3 | 0.88 | - | |
| TTA + Na₂MoO₄ | 0.5 + 1.0 | 96.5 | 0.13 | 2.45 |
Mechanisms of Synergistic Action
The synergistic effect between Na-TTA and other inhibitors is often attributed to enhanced adsorption and film formation on the metal surface. For instance, in the case of Na-TTA and potassium iodide (KI), the iodide ions first adsorb onto the copper surface, creating a negatively charged layer. This facilitates the adsorption of the protonated TTA molecules, leading to a more stable and compact protective film. Similarly, surfactants like CTAB can form a preliminary layer that promotes the co-adsorption of TTA, resulting in a denser inhibitor film.
Caption: Synergistic adsorption mechanism of Na-TTA with another inhibitor.
Experimental Protocols
The following are detailed protocols for key experiments used to evaluate the synergistic effects of corrosion inhibitors.
Electrochemical methods are powerful tools for assessing corrosion rates and inhibitor performance.
4.1.1. Materials and Equipment:
-
Working Electrode: Copper (or alloy) specimen with a defined exposed area.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode: Platinum or graphite (B72142) rod.
-
Electrochemical Workstation (Potentiostat/Galvanostat).
-
Corrosion Cell.
-
Corrosive Medium: e.g., 3.5% NaCl, 0.5 M H₂SO₄, or simulated acid rain.
-
Inhibitors: Na-TTA and the co-inhibitor(s) of interest.
4.1.2. Procedure:
-
Electrode Preparation: Mechanically polish the working electrode with successively finer grades of emery paper, rinse with deionized water and ethanol, and dry.
-
Solution Preparation: Prepare the corrosive medium with and without various concentrations of the individual and combined inhibitors.
-
Open Circuit Potential (OCP): Immerse the electrodes in the test solution and allow the OCP to stabilize (typically for 30-60 minutes).
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz) at the OCP.
-
Fit the resulting Nyquist plots to an appropriate equivalent electrical circuit to determine parameters like charge transfer resistance (Rct).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] * 100.
-
-
Potentiodynamic Polarization:
-
Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5-1 mV/s).
-
Extrapolate the Tafel plots to determine the corrosion potential (Ecorr) and corrosion current density (icorr).
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] * 100.
-
Caption: Workflow for evaluating synergistic corrosion inhibitors.
Surface analysis provides direct evidence of the protective film formation.
4.2.1. Scanning Electron Microscopy (SEM):
-
Purpose: To visualize the surface morphology of the metal specimen after immersion in the corrosive medium with and without inhibitors.
-
Procedure: After the electrochemical tests, remove the specimens, rinse gently with deionized water, dry, and examine under the SEM. A smoother surface in the presence of inhibitors indicates effective protection.
4.2.2. X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To determine the chemical composition of the protective film on the metal surface.
-
Procedure: Analyze the surface of the inhibited metal specimens to identify the elements present and their chemical states. This can confirm the incorporation of both inhibitors into the protective layer.
Conclusion
The combination of Tolyltriazole Sodium Salt with other inhibitors, such as potassium iodide, cetyltrimethylammonium bromide, and sodium molybdate, demonstrates a significant synergistic effect in mitigating the corrosion of copper and its alloys. This enhanced protection is quantifiable through electrochemical measurements and is attributed to the formation of a more stable and dense protective film on the metal surface. The protocols and data presented here provide a framework for researchers to further explore and develop advanced synergistic inhibitor systems for various industrial applications.
Application Notes and Protocols for Accelerated Corrosion Testing Using Tolyltriazole Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolyltriazole (B104456) Sodium Salt (TTA-Na) is a highly effective corrosion inhibitor, particularly for copper and its alloys.[1][2] It belongs to the class of film-forming inhibitors that adsorb onto the metal surface, creating a protective barrier against corrosive agents.[1][2] This document provides detailed application notes and protocols for utilizing TTA-Na in accelerated corrosion testing, enabling researchers to efficiently evaluate its protective properties. The primary applications for TTA-Na as a corrosion inhibitor are in industrial cooling systems, boilers, and engine coolants.[2]
Mechanism of Action
Tolyltriazole Sodium Salt functions by forming a thin, uniform, and insoluble polymeric complex with the copper oxide layer on the metal's surface.[3] This protective film acts as a physical barrier, blocking the electrochemical reactions that lead to corrosion.[2] The triazole group in the tolyltriazole molecule plays a crucial role in bonding with the copper surface.
Experimental Protocols
Modified Salt Spray Test for Pre-Treated Copper Alloys
This protocol is adapted from the principles of ASTM B117 and a patented method for evaluating the efficacy of a tolyltriazole sodium salt pre-treatment film.
Objective: To assess the corrosion resistance of copper coupons pre-treated with Tolyltriazole Sodium Salt when exposed to a saline environment.
Materials:
-
Copper alloy coupons (e.g., C11000)
-
Tolyltriazole Sodium Salt (TTA-Na)
-
Deionized water
-
Sodium chloride (NaCl), high purity[4]
-
Humidification chamber
Procedure:
-
Coupon Preparation:
-
Mechanically clean copper coupons to remove any surface oxides or contaminants.
-
Degrease the coupons by rinsing with acetone.
-
Rinse with deionized water and air dry.
-
-
Inhibitor Solution Preparation:
-
Prepare an aqueous solution of Tolyltriazole Sodium Salt at the desired concentration (e.g., 100 ppm, 500 ppm, 1000 ppm).
-
-
Pre-Treatment:
-
Immerse the cleaned and dried copper coupons in the TTA-Na solution for a specified duration (e.g., 1 hour) at room temperature.
-
Remove the coupons from the solution and allow them to air dry, ensuring a uniform film of the inhibitor is formed on the surface.
-
-
Salt Spray Exposure:
-
Prepare a 1.5% (w/v) NaCl solution using deionized water.
-
Place the pre-treated coupons in a humidification chamber containing the salt solution.
-
Spray the coupons with the 1.5% NaCl solution.
-
Maintain the chamber at room temperature for a specified duration (e.g., 16 hours).
-
-
Evaluation:
-
After the exposure period, remove the coupons from the chamber.
-
Gently rinse with deionized water to remove salt deposits, followed by an acetone rinse, and then air dry.
-
Visually inspect the coupons for any signs of tarnishing or corrosion.
-
Compare the appearance of the treated coupons to control coupons (not pre-treated with TTA-Na) that were subjected to the same salt spray test.
-
Expected Outcome: Coupons pre-treated with an effective concentration of Tolyltriazole Sodium Salt will show significantly less or no tarnishing compared to the control coupons.
Potentiodynamic Polarization
Objective: To quantitatively determine the effect of Tolyltriazole Sodium Salt on the corrosion rate of copper in a saline environment.
Materials:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Copper alloy working electrode
-
Platinum counter electrode
-
Saturated Calomel Electrode (SCE) or Ag/AgCl reference electrode
-
3.5% NaCl solution (corrosive medium)
-
Tolyltriazole Sodium Salt (TTA-Na)
Procedure:
-
Electrode Preparation:
-
Polish the working electrode surface with successively finer grades of silicon carbide paper, followed by a final polish with alumina (B75360) slurry to achieve a mirror finish.
-
Rinse the electrode with deionized water and dry it.
-
-
Electrolyte Preparation:
-
Prepare a 3.5% (w/v) NaCl solution in deionized water.
-
Prepare a series of test solutions by adding varying concentrations of TTA-Na (e.g., 0 ppm, 50 ppm, 100 ppm, 200 ppm) to the 3.5% NaCl solution.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode.
-
Fill the cell with the test solution.
-
Allow the system to stabilize by immersing the working electrode in the solution for a set period (e.g., 1 hour) to reach a steady open-circuit potential (OCP).
-
Perform the potentiodynamic polarization scan, typically from -250 mV to +250 mV relative to the OCP, at a slow scan rate (e.g., 1 mV/s).
-
-
Data Analysis:
-
From the resulting polarization curve, determine the corrosion potential (Ecorr) and corrosion current density (Icorr) using Tafel extrapolation.
-
Calculate the Inhibition Efficiency (IE%) using the following formula: IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100 Where:
-
Icorr_blank is the corrosion current density in the absence of the inhibitor.
-
Icorr_inh is the corrosion current density in the presence of the inhibitor.
-
-
Electrochemical Impedance Spectroscopy (EIS)
Objective: To investigate the mechanism of corrosion inhibition and the properties of the protective film formed by Tolyltriazole Sodium Salt.
Materials:
-
Potentiostat/Galvanostat with a frequency response analyzer
-
Three-electrode electrochemical cell (as described for potentiodynamic polarization)
-
Copper alloy working electrode
-
3.5% NaCl solution
-
Tolyltriazole Sodium Salt (TTA-Na)
Procedure:
-
Cell and Solution Preparation:
-
Prepare the electrode, cell, and solutions as described in the potentiodynamic polarization protocol.
-
-
EIS Measurement:
-
Immerse the working electrode in the test solution and allow the OCP to stabilize.
-
Apply a small amplitude AC voltage perturbation (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance data.
-
-
Data Analysis:
-
Represent the impedance data using Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to determine parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
The charge transfer resistance (Rct) is inversely proportional to the corrosion rate. An increase in Rct in the presence of TTA-Na indicates effective inhibition.
-
Calculate the Inhibition Efficiency (IE%) from the Rct values: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 Where:
-
Rct_blank is the charge transfer resistance in the absence of the inhibitor.
-
Rct_inh is the charge transfer resistance in the presence of the inhibitor.
-
-
Data Presentation
The following tables summarize representative quantitative data from electrochemical studies on copper corrosion inhibition in a 3.5% NaCl solution.
Table 1: Potentiodynamic Polarization Data for Copper in 3.5% NaCl with a Triazole-based Inhibitor
| Inhibitor Concentration (ppm) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | Inhibition Efficiency (IE%) |
| 0 (Blank) | -220 | 15.8 | - |
| 50 | -235 | 5.2 | 67.1 |
| 100 | -240 | 3.1 | 80.4 |
| 200 | -248 | 1.9 | 88.0 |
Data is representative and compiled for illustrative purposes.
Table 2: Electrochemical Impedance Spectroscopy Data for Copper in 3.5% NaCl with a Triazole-based Inhibitor
| Inhibitor Concentration (ppm) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (IE%) |
| 0 (Blank) | 1,200 | 150 | - |
| 50 | 4,500 | 80 | 73.3 |
| 100 | 8,900 | 45 | 86.5 |
| 200 | 15,200 | 25 | 92.1 |
Data is representative and compiled for illustrative purposes.
Visualizations
Caption: Workflow for Modified Salt Spray Testing.
Caption: Corrosion Inhibition Mechanism of TTA-Na.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Tolyltriazole Sodium Salt Concentration for Copper Protection
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing tolyltriazole (B104456) sodium salt (TTA-Na) for effective copper protection. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is tolyltriazole sodium salt and how does it protect copper?
A1: Tolyltriazole sodium salt (TTA-Na) is an organic compound that serves as a corrosion inhibitor, particularly for copper and its alloys.[1] It functions by forming a protective, thin film on the metal surface.[2] This barrier physically blocks corrosive agents like oxygen and other harmful substances, thus preventing the electrochemical processes that lead to corrosion.[1]
Q2: What is the recommended concentration range for tolyltriazole sodium salt in copper protection experiments?
A2: The optimal concentration of TTA-Na can vary depending on the specific experimental conditions, such as the corrosiveness of the environment. However, for general applications in circulating water systems, a dosage of 2-10 mg/L (ppm) is often recommended. In severely corrosive environments, this dosage may need to be increased by 5 to 10 times. Studies have shown high inhibition efficiency (81.3% to 96.1%) in acidic environments with concentrations ranging from 0 to 20 ppm.
Q3: How does pH affect the performance of tolyltriazole sodium salt?
A3: The pH of the solution can influence the adsorption of tolyltriazole onto the copper surface. Some studies indicate that more tolyltriazole is adsorbed at higher pH values, suggesting that its effectiveness can be pH-dependent.
Q4: Can tolyltriazole sodium salt be used in combination with other chemicals?
A4: Yes, TTA-Na is often compatible with other water treatment chemicals. For instance, its effectiveness can be enhanced when used in conjunction with 2-Mercaptobenzothiazole (MBT). However, it's crucial to be aware of potential interactions. For example, the presence of free chlorine can reduce the availability of TTA in the solution, potentially compromising its protective capabilities.[3][4]
Troubleshooting Guide
Q5: My copper sample is still showing signs of corrosion (discoloration, pitting) even after adding tolyltriazole sodium salt. What could be the problem?
A5: Several factors could be contributing to the continued corrosion of your copper sample:
-
Insufficient Concentration: The concentration of TTA-Na may be too low for the specific corrosive environment. There is a critical concentration below which inhibitors lose their effectiveness.
-
Contamination: The sample or the solution may be contaminated. For instance, handling samples with bare hands can introduce oils and salts that can interfere with the formation of the protective film.
-
Presence of Antagonistic Chemicals: As mentioned, substances like free chlorine can react with and deplete the available tolyltriazole, reducing its efficacy.[3][4]
-
Improper Surface Preparation: The copper surface may not have been properly cleaned before the experiment, preventing the uniform formation of the protective film.
Q6: I am observing inconsistent results in my corrosion inhibition experiments. What are the common sources of error?
A6: Inconsistent results in corrosion studies can stem from several sources:
-
Systematic Errors: These are reproducible errors that can be corrected. Examples include using uncalibrated equipment such as pH meters or balances.
-
Random Errors: These are unpredictable fluctuations in measurements. They can be minimized by careful experimental technique and repeating measurements.
-
Improper Sample Handling: Inconsistent surface preparation of copper coupons, or contamination, can lead to variability in results.
-
Incorrect Inhibitor Dosage: Inaccurate preparation of the TTA-Na solution will lead to unreliable data.
Q7: What is the visual appearance of a copper surface that is effectively protected by tolyltriazole sodium salt versus one that is not?
A7:
-
Effectively Protected: A well-protected copper surface should retain its characteristic reddish-brown luster with minimal to no signs of discoloration or tarnishing. The protective film formed by tolyltriazole is typically transparent and does not stain the metal surface.
-
Insufficiently Protected/Corroded: A copper surface with inadequate protection will exhibit signs of corrosion. This can range from a dull, brownish patina to green or blue-green corrosion products (verdigris) in the presence of moisture and certain anions. Pitting, which appears as small, localized holes on the surface, may also be visible.
Data Presentation
Table 1: Inhibition Efficiency of Tolyltriazole at Various Concentrations in 0.1 mol L⁻¹ HCl Medium
| Tolyltriazole Concentration (ppm) | Inhibition Efficiency (%) |
| 5 | 81.3 |
| 10 | 88.5 |
| 15 | 92.7 |
| 20 | 96.1 |
Data sourced from a study on tolyltriazole's efficacy in an acidic environment.
Experimental Protocols
Potentiodynamic Polarization Measurement for Evaluating Tolyltriazole Sodium Salt Efficacy
This protocol outlines the key steps for assessing the corrosion inhibition performance of TTA-Na using potentiodynamic polarization.
1. Materials and Equipment:
-
Copper specimen (working electrode)
-
Reference electrode (e.g., Saturated Calomel Electrode - SCE)
-
Counter electrode (e.g., platinum or graphite (B72142) rod)
-
Potentiostat
-
Corrosion cell
-
Corrosive medium (e.g., 0.1 M HCl solution)
-
Tolyltriazole sodium salt solutions of varying concentrations
-
Polishing materials (e.g., silicon carbide papers of different grits)
-
Degreasing solvent (e.g., acetone)
-
Deionized water
2. Experimental Workflow:
Caption: Experimental workflow for potentiodynamic polarization.
3. Detailed Methodology:
-
Step 1: Working Electrode Preparation:
-
Mechanically polish the copper specimen using successively finer grades of silicon carbide paper.
-
Rinse the polished specimen with deionized water.
-
Degrease the specimen with acetone (B3395972) and dry it.
-
-
Step 2: Electrochemical Cell Setup:
-
Assemble the corrosion cell with the prepared copper specimen as the working electrode, a reference electrode, and a counter electrode.
-
Fill the cell with the corrosive medium containing a specific concentration of tolyltriazole sodium salt. For a baseline, run an experiment with no inhibitor.
-
-
Step 3: Measurement:
-
Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize (typically for about 30-60 minutes).
-
Perform the potentiodynamic polarization scan using the potentiostat, typically from a potential cathodic to the OCP to a potential anodic to the OCP at a slow scan rate (e.g., 1 mV/s).
-
-
Step 4: Data Analysis:
-
From the resulting polarization curve (Tafel plot), determine the corrosion potential (Ecorr) and corrosion current density (Icorr).
-
Calculate the inhibition efficiency (IE%) using the following formula: IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] * 100 Where Icorr_blank is the corrosion current density without the inhibitor and Icorr_inhibitor is the corrosion current density with the inhibitor.
-
Signaling Pathways and Logical Relationships
Caption: Mechanism of copper protection by tolyltriazole sodium salt.
References
Technical Support Center: Tolyltriazole Sodium Salt as a pH-Dependent Corrosion Inhibitor
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing tolyltriazole (B104456) sodium salt as a corrosion inhibitor. The following information addresses common issues encountered during experimentation, with a focus on the influence of pH on inhibitor efficiency.
Frequently Asked Questions (FAQs)
Q1: What is tolyltriazole sodium salt and how does it prevent corrosion?
Tolyltriazole sodium salt is the sodium salt of tolyltriazole (TTA), an organic compound that functions as a film-forming corrosion inhibitor.[1] It is particularly effective in protecting copper and its alloys, but also offers corrosion inhibition for other metals such as steel, cast iron, cadmium, and nickel alloys.[2] The primary mechanism involves the adsorption of the tolyltriazole molecule onto the metal surface, forming a thin, stable, and protective film.[2][3] This barrier layer physically blocks the interaction of the metal with corrosive agents like oxygen, water, and various ions, thereby preventing electrochemical corrosion processes.[1][3]
Q2: At what pH range is tolyltriazole sodium salt most effective?
Tolyltriazole sodium salt is known to be an effective corrosion inhibitor in both acidic and alkaline environments.[1] However, its optimal pH range can vary depending on the metal being protected and the specific environmental conditions. For instance, studies on aluminum alloys have shown higher inhibitor efficiency at acidic and neutral pH (pH 0.5 and 6) compared to alkaline conditions (pH 11).[4] For mild steel, it has demonstrated excellent performance in acidic media.[5][6][7] In the case of copper, the adsorption of the protective film is pH-dependent, with increased adsorption observed at higher pH values.[8]
Q3: Can tolyltriazole sodium salt be used in combination with other water treatment chemicals?
Yes, tolyltriazole sodium salt is compatible with many other water treatment chemicals, including other corrosion inhibitors, scale inhibitors, and biocides.[1] In many formulations, it is used in conjunction with other chemicals to provide a comprehensive water treatment program.[1]
Q4: How does the concentration of tolyltriazole sodium salt affect its inhibitor efficiency?
The inhibitor efficiency of tolyltriazole sodium salt is concentration-dependent. Generally, as the concentration increases, the inhibitor efficiency also increases up to a certain point where the metal surface becomes saturated with the inhibitor molecules, forming a stable protective film.[9][10] Studies have shown that for galvanized steel in a NaCl solution, increasing the tolyltriazole concentration to 0.01 M resulted in an inhibition efficiency of over 98%.[9]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low inhibitor efficiency despite using the recommended concentration. | Suboptimal pH: The pH of your system may not be in the optimal range for the specific metal you are protecting. | 1. Measure the pH of your experimental solution. 2. Adjust the pH to be within the recommended range for your specific metal (see Data Presentation section). 3. Re-run the experiment and measure the inhibitor efficiency. |
| Inconsistent results between experiments. | Fluctuations in pH: Even small changes in pH during an experiment can affect the inhibitor's performance. | 1. Buffer your experimental solution to maintain a stable pH. 2. Monitor and record the pH throughout the experiment. |
| Inadequate surface preparation: The metal surface may not be clean, preventing proper film formation. | 1. Follow a standardized procedure for cleaning and preparing your metal specimens, such as ASTM G1.[11][12][13][14][15] 2. Ensure all corrosion products and contaminants are removed before introducing the inhibitor. | |
| Pitting corrosion is observed despite the presence of the inhibitor. | Localized breakdown of the protective film: The pH might be in a range that is less effective for preventing pitting corrosion for the specific metal. | 1. Review literature for the effect of pH on pitting corrosion for your metal-inhibitor system. 2. Consider adjusting the pH to a range known to be more effective for pitting inhibition. For aluminum, for example, very low or high pH can lead to uniform corrosion rather than pitting.[16] |
| Inhibitor appears to be less effective in the presence of other chemicals. | Chemical incompatibility or complex interactions: Other chemicals in your system might be interfering with the adsorption of tolyltriazole sodium salt. | 1. Review the compatibility of all chemicals in your formulation. 2. Conduct experiments with and without the other chemicals to isolate the cause of the reduced efficiency. |
Data Presentation
The following table summarizes the observed effect of pH on the inhibitor efficiency of tolyltriazole (TTA) for different metals based on available literature. It is important to note that experimental conditions such as inhibitor concentration, temperature, and corrosive medium vary between studies.
| Metal | pH Range Studied | Observation on Inhibitor Efficiency | Source |
| Aluminum Alloys | 0.5, 6, 11 | More efficient at pH 0.5 and 6 than at pH 11. | [4] |
| Mild Steel | Acidic (0.5 M HCl) | Excellent inhibitor efficiency (91% at 0.07 M TTA). | [5][6][7] |
| Iron | 0.3 - 2.0 (in H₂SO₄) | Increasing pH within this range favors inhibition. | [17] |
| Copper | Near neutral (6.5 - 7.5) | Effectiveness not significantly altered in this range. | [8] |
| Copper | General | Adsorption of the protective film is pH-dependent, with more TTA adsorbed at higher pH values. |
Experimental Protocols
Weight Loss Method (Based on ASTM G1 and G31)
This method determines the average corrosion rate by measuring the mass loss of a metal specimen after exposure to a corrosive environment with and without the inhibitor.
Methodology:
-
Specimen Preparation:
-
Prepare metal specimens of known surface area.
-
Clean the specimens according to ASTM G1 standard practice to remove any surface contaminants.[11][12][13][14][15] This typically involves degreasing with a solvent, followed by chemical cleaning and rinsing.
-
Dry the specimens and weigh them accurately to the nearest 0.1 mg.
-
-
Experimental Setup:
-
Prepare the corrosive solutions with and without the desired concentrations of tolyltriazole sodium salt.
-
Adjust the pH of each solution to the desired value and buffer if necessary.
-
Immerse the prepared specimens completely in the test solutions in separate containers.
-
Maintain a constant temperature throughout the experiment.
-
-
Post-Exposure:
-
Calculation of Inhibition Efficiency (IE%):
-
Calculate the weight loss for each specimen.
-
Calculate the corrosion rate (CR) for the uninhibited and inhibited solutions.
-
Calculate the inhibitor efficiency using the formula: IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] x 100
-
Potentiodynamic Polarization Method (Based on ASTM G59)
This electrochemical technique provides information on the corrosion kinetics and the type of inhibition (anodic, cathodic, or mixed).[18][19][20][21][22]
Methodology:
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).
-
Prepare the working electrode by polishing it to a mirror finish and cleaning it.
-
-
Experimental Procedure:
-
Fill the cell with the test solution (with or without inhibitor) at the desired pH.
-
Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize.
-
Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow, constant scan rate (e.g., 0.166 mV/s).
-
Record the resulting current density.
-
-
Data Analysis:
-
Plot the potential versus the logarithm of the current density (Tafel plot).
-
Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the linear portions of the anodic and cathodic curves to their intersection.
-
Calculate the inhibitor efficiency using the formula: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] x 100
-
Mandatory Visualizations
Caption: Mechanism of corrosion inhibition by tolyltriazole sodium salt.
Caption: General experimental workflow for testing inhibitor efficiency.
References
- 1. bellrockchem.com [bellrockchem.com]
- 2. Tolyltriazole Sodium Salt, TTA·Na - IRO Water Treatment [irowater.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. scite.ai [scite.ai]
- 8. content.ampp.org [content.ampp.org]
- 9. Corrosion Inhibition of Galvanized Steel in NaCI Solution by Tolytriazole [amse.org.cn]
- 10. content.ampp.org [content.ampp.org]
- 11. store.astm.org [store.astm.org]
- 12. scalinguph2o.com [scalinguph2o.com]
- 13. store.astm.org [store.astm.org]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. "ASTM G1:2025 Corrosion Test Specimen Preparation" [bsbedge.com]
- 16. Pitting Corrosion of Aluminum in Aqueous Solution with Low pH Containing Nitrate Ion and Its Inhibition Using Different Surfactants [article.sapub.org]
- 17. content.ampp.org [content.ampp.org]
- 18. store.astm.org [store.astm.org]
- 19. farsi.msrpco.com [farsi.msrpco.com]
- 20. webstore.ansi.org [webstore.ansi.org]
- 21. standards.globalspec.com [standards.globalspec.com]
- 22. matestlabs.com [matestlabs.com]
Influence of temperature on tolyltriazole sodium salt performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the influence of temperature on the performance of tolyltriazole (B104456) sodium salt. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving tolyltriazole sodium salt, with a focus on temperature-related factors.
Issue 1: Decreased Corrosion Inhibition Efficiency at Elevated Temperatures
-
Question: My experiment requires operating at a higher temperature, and I'm observing increased corrosion rates despite using tolyltriazole sodium salt. Why is this happening and what can I do?
-
Answer: The corrosion inhibition efficiency of tolyltriazole sodium salt can decrease as temperature increases. This is often attributed to the nature of the protective film formed on the metal surface. At higher temperatures, the physical adsorption of the inhibitor to the metal surface can be disrupted, leading to a less stable protective layer.[1]
Troubleshooting Steps:
-
Confirm Temperature Limits: Tolyltriazole sodium salt is thermally stable at typical use temperatures but decomposes at temperatures above 240°C (464°F).[2] Ensure your operating temperature is well below this limit.
-
Optimize Concentration: An increase in inhibitor concentration may be necessary to compensate for the reduced efficiency at higher temperatures.
-
Consider Synergistic Formulations: The performance of tolyltriazole sodium salt can be enhanced by using it in combination with other corrosion inhibitors.
-
Evaluate Alternative Inhibitors: If the operating temperature is consistently high, you may need to consider a corrosion inhibitor specifically designed for high-temperature applications.
-
Issue 2: Inhibitor Degradation or Ineffectiveness
-
Question: I suspect the tolyltriazole sodium salt is degrading or not performing as expected in my heated system. How can I verify this and what are the potential causes?
-
Answer: Besides high temperatures, other factors can lead to the degradation or reduced performance of tolyltriazole sodium salt. Oxidizing agents, such as chlorine or bromine-based biocides commonly used in water systems, can degrade azoles and compromise the protective film.[3][4]
Troubleshooting Steps:
-
Analyze for Oxidizing Agents: Test your system for the presence of strong oxidizing agents. If present, consider using a non-oxidizing biocide or a corrosion inhibitor more resistant to oxidation.
-
Check for Contaminants: The presence of other chemicals or contaminants in your system could potentially react with the tolyltriazole sodium salt and reduce its effectiveness.
-
Verify Inhibitor Concentration: Regularly monitor the concentration of tolyltriazole sodium salt in your system to ensure it is at the recommended level. Depletion can occur due to degradation or adsorption onto surfaces.
-
Inspect for Biofilms: Biofilms on metal surfaces can prevent the inhibitor from reaching the surface and forming a protective layer.
-
Logical Troubleshooting Flowchart
Caption: Troubleshooting logic for tolyltriazole sodium salt performance issues.
Frequently Asked Questions (FAQs)
1. What is the optimal temperature range for the performance of tolyltriazole sodium salt?
Tolyltriazole sodium salt is effective across a broad range of temperatures and is generally considered suitable for high-temperature systems.[5] However, its efficiency as a corrosion inhibitor may decrease with a significant increase in temperature.[1] It is thermally stable at typical use temperatures but should be avoided in systems where the temperature exceeds 240°C (464°F) to prevent decomposition.[2]
2. How does temperature affect the solubility of tolyltriazole sodium salt?
3. What are the thermal decomposition products of tolyltriazole sodium salt?
When exposed to temperatures above 240°C (464°F), the active ingredient in tolyltriazole sodium salt solutions can decompose.[2] The decomposition products can include nitrogen oxides and other toxic gases, depending on the temperature, air supply, and the presence of other materials.[2]
4. Does the performance of tolyltriazole sodium salt differ at low temperatures?
The provided information primarily focuses on performance at ambient and elevated temperatures. Generally, chemical reaction rates, including corrosion, decrease at lower temperatures. The effectiveness of tolyltriazole sodium salt at low temperatures is expected to be maintained or even enhanced due to the slower corrosion processes. However, consideration should be given to the potential for the solution to freeze if used in sub-zero environments.
5. How is the protective film formation of tolyltriazole sodium salt influenced by temperature?
Tolyltriazole sodium salt functions by adsorbing onto the metal surface to form a thin, protective film. The formation and stability of this film can be temperature-dependent. One study suggests that for the related compound tolyltriazole, increasing the temperature of a pretreatment solution can produce a more protective film.[7] However, excessively high operating temperatures can lead to the desorption of the inhibitor from the metal surface, thereby reducing the effectiveness of the protective film.
Data Presentation
Table 1: Influence of Temperature on the Inhibition Efficiency of Tolyltriazole (TTA) on Mild Steel in 0.5 M HCl Solution
| Temperature (K) | Temperature (°C) | TTA Concentration (M) | Inhibition Efficiency (%) |
| 293 | 20 | 0.01 | 75.8 |
| 0.03 | 82.1 | ||
| 0.05 | 86.3 | ||
| 0.07 | 90.5 | ||
| 303 | 30 | 0.01 | 72.4 |
| 0.03 | 78.9 | ||
| 0.05 | 83.2 | ||
| 0.07 | 87.4 | ||
| 313 | 40 | 0.01 | 68.9 |
| 0.03 | 75.3 | ||
| 0.05 | 79.5 | ||
| 0.07 | 83.7 | ||
| 323 | 50 | 0.01 | 65.3 |
| 0.03 | 71.6 | ||
| 0.05 | 75.8 | ||
| 0.07 | 79.5 |
Data adapted from a study on tolyltriazole (TTA). The trend is expected to be similar for its sodium salt.
Experimental Protocols
Protocol 1: Evaluating the Effect of Temperature on Corrosion Inhibition using the Weight Loss Method
This protocol outlines a standard procedure to determine the corrosion inhibition efficiency of tolyltriazole sodium salt at different temperatures.
1. Materials and Equipment:
- Metal coupons of the alloy of interest (e.g., copper, mild steel)
- Corrosive medium (e.g., simulated cooling water, acidic solution)
- Tolyltriazole sodium salt
- Thermostatically controlled water bath or oven
- Beakers or reaction vessels
- Analytical balance (accurate to 0.1 mg)
- Desiccator
- Cleaning solution (e.g., inhibited hydrochloric acid)
- Acetone or other suitable solvent for degreasing
2. Experimental Workflow:
Caption: Experimental workflow for weight loss corrosion testing.
3. Detailed Procedure:
- Coupon Preparation:
- Mechanically polish the metal coupons to a uniform finish.
- Degrease the coupons by washing with acetone.
- Dry the coupons and weigh them accurately using an analytical balance.
- Solution Preparation:
- Prepare the corrosive solution.
- Prepare a series of test solutions by adding different concentrations of tolyltriazole sodium salt to the corrosive medium. Prepare a blank solution without the inhibitor.
- Immersion Test:
- Immerse the pre-weighed coupons in individual beakers containing the blank and inhibited solutions.
- Place the beakers in a temperature-controlled environment (e.g., water bath) set to the desired experimental temperatures.
- Leave the coupons immersed for a predetermined period (e.g., 24, 48, or 72 hours).
- Post-Test Analysis:
- After the immersion period, remove the coupons from the solutions.
- Clean the coupons according to standard procedures to remove corrosion products (e.g., scrubbing with a soft brush, chemical cleaning with an inhibited acid).
- Rinse the coupons with deionized water and then acetone.
- Dry the coupons thoroughly in a desiccator and reweigh them.
- Calculations:
- Corrosion Rate (CR): CR (mm/year) = (87.6 × W) / (D × A × T) Where:
- W = Weight loss in milligrams
- D = Density of the metal in g/cm³
- A = Area of the coupon in cm²
- T = Exposure time in hours
- Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 Where:
- CR_blank = Corrosion rate in the blank solution
- CR_inhibitor = Corrosion rate in the inhibited solution
Protocol 2: Electrochemical Evaluation of Inhibitor Performance
Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) can provide faster and more detailed information on the corrosion inhibition mechanism.
1. Materials and Equipment:
- Potentiostat/Galvanostat
- Three-electrode electrochemical cell (working electrode, counter electrode, reference electrode)
- Working electrode made of the metal of interest
- Corrosive solution
- Tolyltriazole sodium salt
- Temperature-controlled cell jacket
2. Experimental Procedure:
- Prepare the electrochemical cell with the corrosive solution (with and without the inhibitor).
- Place the working electrode in the solution and allow it to stabilize to reach a steady open-circuit potential (OCP).
- Control the temperature of the cell using the jacket.
- Potentiodynamic Polarization: Scan the potential from a cathodic value to an anodic value relative to the OCP and record the resulting current. The corrosion current density (i_corr) is determined from the Tafel plots, which is then used to calculate the corrosion rate and inhibition efficiency.
- Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC signal at the OCP over a range of frequencies. The resulting impedance data can be used to model the corrosion process and determine the charge transfer resistance, which is inversely proportional to the corrosion rate.
Disclaimer: This information is intended for guidance and informational purposes only. Users should always refer to the specific product's Safety Data Sheet (SDS) and technical data sheet for detailed handling, safety, and application instructions. It is the user's responsibility to ensure that their experimental conditions are safe and appropriate.
References
- 1. researchgate.net [researchgate.net]
- 2. chempoint.com [chempoint.com]
- 3. taylorindustrial.medium.com [taylorindustrial.medium.com]
- 4. A guide to protecting cooling systems | Hydrocarbon Engineering [hydrocarbonengineering.com]
- 5. bellrockchem.com [bellrockchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. content.ampp.org [content.ampp.org]
Technical Support Center: Degradation of Tolyltriazole Sodium Salt in Industrial Water
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of tolyltriazole (B104456) sodium salt in industrial water.
Frequently Asked Questions (FAQs)
Q1: What is tolyltriazole sodium salt and why is its degradation in industrial water a concern?
A1: Tolyltriazole sodium salt is a corrosion inhibitor widely used in industrial water systems, such as cooling towers and closed-loop circuits, to protect copper and its alloys.[1][2] Its degradation is a concern because the breakdown of this protective agent can lead to corrosion-related equipment failure. Furthermore, the degradation products themselves may be environmental contaminants.[3] Understanding its degradation pathways is crucial for maintaining system integrity, optimizing inhibitor dosing, and minimizing environmental impact.
Q2: What are the primary mechanisms of tolyltriazole degradation in industrial water?
A2: The primary degradation mechanisms for tolyltriazole in industrial water include:
-
Advanced Oxidation Processes (AOPs): These processes involve highly reactive species like hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻) that can effectively break down the tolyltriazole molecule.[4][5][6][7] Common AOPs include photocatalysis (e.g., UV/TiO₂) and ozonation.[4][8][9]
-
Photodegradation: Tolyltriazole can be degraded by exposure to ultraviolet (UV) light, a process that can be accelerated by the presence of photosensitizers.[8][10]
-
Biodegradation: Certain microorganisms present in industrial wastewater can metabolize tolyltriazole, although its biodegradability can be limited and isomer-dependent.[11] For instance, 5-methyl-1H-benzotriazole (5-TTri) shows better biodegradation than 4-methyl-1H-benzotriazole (4-TTri).[11]
-
Reaction with Oxidizing Biocides: Chlorine and other oxidizing biocides commonly used in industrial water treatment can react with and degrade tolyltriazole.[12]
Q3: What are the known degradation products of tolyltriazole?
A3: The degradation of tolyltriazole can result in a variety of by-products. During ozonation, for example, several oxidation by-products have been identified through techniques like HPLC-QTOF-MS.[9] While specific pathways for tolyltriazole are still under detailed investigation, studies on the related compound benzotriazole (B28993) suggest that ozonation can lead to the formation of intermediates like 1H-1,2,3-triazole-4,5-dicarbaldehyde.[13] Advanced oxidation processes are generally designed to mineralize organic compounds into carbon dioxide, water, and inorganic ions.[14]
Q4: How does pH affect the degradation of tolyltriazole?
A4: The pH of the industrial water can significantly influence the degradation rate of tolyltriazole. For instance, in photocatalytic degradation using TiO₂, the initial degradation rates have been observed to be similar across a pH range of 3 to 11.[8] However, for other AOPs, such as those involving sulfate radicals, an alkaline pH has been shown to promote the degradation of the related compound benzotriazole.[7] The speciation of both the target molecule and the reactive oxygen species can be pH-dependent, thereby affecting the overall reaction kinetics.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible degradation rates in photocatalysis experiments.
-
Possible Cause 1: Catalyst Inconsistency. The activity of the photocatalyst (e.g., TiO₂) can vary between batches or if not properly stored.
-
Solution:
-
Use a consistent source and batch of the photocatalyst for a series of experiments.
-
Ensure the catalyst is stored in a cool, dark, and dry place.
-
Characterize the catalyst's properties (e.g., surface area, particle size) if possible.
-
-
-
Possible Cause 2: Fluctuations in UV Light Source. The intensity of the UV lamp can decrease over time or fluctuate, leading to variable degradation rates.
-
Solution:
-
Regularly check the output of the UV lamp with a radiometer.
-
Allow the lamp to warm up and stabilize before starting the experiment.
-
Ensure the distance between the lamp and the reactor is consistent for all experiments.
-
-
-
Possible Cause 3: Inadequate Mixing. Poor mixing can lead to non-uniform suspension of the photocatalyst and localized "dark zones" within the reactor.
-
Solution:
-
Use a magnetic stirrer or overhead stirrer at a consistent and adequate speed to ensure a homogenous suspension.
-
Visually inspect the reactor to confirm that the catalyst is evenly distributed.
-
-
Issue 2: Low degradation efficiency in biodegradation experiments.
-
Possible Cause 1: Non-acclimated Microbial Culture. The microbial consortium may not be adapted to utilizing tolyltriazole as a substrate.
-
Solution:
-
Acclimate the activated sludge or microbial culture by gradually introducing increasing concentrations of tolyltriazole over an extended period.[11]
-
Monitor the microbial activity and tolyltriazole concentration regularly during the acclimation phase.
-
-
-
Possible Cause 2: Nutrient Limitation. The growth and metabolic activity of the microorganisms may be limited by the lack of essential nutrients.
-
Solution:
-
Ensure the experimental medium contains sufficient concentrations of nitrogen and phosphorus.[11]
-
Supplement with a balanced nutrient solution if necessary.
-
-
-
Possible Cause 3: Presence of an Inhibitory Isomer. Commercial tolyltriazole is a mixture of 4- and 5-methyl-1H-benzotriazole. The 4-isomer is known to be more resistant to biodegradation.[11]
-
Solution:
-
Analyze the isomeric composition of your tolyltriazole sodium salt standard.
-
Consider that complete degradation may not be achievable due to the recalcitrance of the 4-isomer.
-
-
Issue 3: Peak tailing or poor resolution in HPLC analysis of tolyltriazole and its degradation products.
-
Possible Cause 1: Inappropriate Mobile Phase pH. The pH of the mobile phase can affect the ionization state of tolyltriazole and its degradation products, leading to poor peak shape.
-
Solution:
-
Adjust the pH of the mobile phase. Since tolyltriazole is a weak acid, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often a good starting point for reversed-phase chromatography.
-
-
-
Possible Cause 2: Secondary Interactions with the Stationary Phase. Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the analytes, causing peak tailing.
-
Solution:
-
Use an end-capped C18 column.
-
Add a small amount of a competing base, such as triethylamine, to the mobile phase to block the active silanol groups.
-
-
-
Possible Cause 3: Column Overload. Injecting too high a concentration of the sample can lead to broad and tailing peaks.
-
Solution:
-
Dilute the sample before injection.
-
If high sensitivity is required, consider using a larger injection volume on a column with a higher loading capacity.
-
-
Quantitative Data Summary
| Degradation Method | Catalyst/Conditions | Initial Tolyltriazole Conc. | pH | Degradation Rate/Efficiency | Reference |
| Photocatalysis | 0.5 g/dm³ TiO₂ P25 | 1 x 10⁻⁴ M | 3 | Initial rate: 2.0 x 10⁻² M/min | [8] |
| Photocatalysis | 0.5 g/dm³ TiO₂ P25 | 1 x 10⁻⁴ M | 6 | Initial rate: 2.00 x 10⁻² M/min | [8] |
| Photocatalysis | 0.5 g/dm³ TiO₂ P25 | 1 x 10⁻⁴ M | 11 | Initial rate: 2.11 x 10⁻² M/min | [8] |
| Biodegradation (Aerobic) | Non-acclimated Activated Sludge | Up to 30 mg/L | - | 5-TTri degraded in up to 7 days; 4-TTri was stable | [11] |
| Biodegradation (Aerobic) | Acclimated Activated Sludge | Up to 30 mg/L | - | 5-TTri degraded in 4 days | [11] |
Experimental Protocols
Protocol 1: Photocatalytic Degradation of Tolyltriazole Sodium Salt
-
Preparation of Catalyst Suspension:
-
Experimental Setup:
-
Place the photoreactor on a magnetic stirrer.
-
Position a UV lamp (e.g., medium-pressure mercury lamp) at a fixed distance from the reactor.
-
If temperature control is required, place the reactor in a water bath.
-
-
Degradation Experiment:
-
Adjust the pH of the catalyst suspension to the desired value (e.g., 3, 6, or 11) using dilute HClO₄ or NaOH.[8]
-
Add a known concentration of tolyltriazole sodium salt stock solution to the reactor to achieve the desired initial concentration (e.g., 1 x 10⁻⁴ M).[8]
-
Turn on the magnetic stirrer and the UV lamp to initiate the photocatalytic reaction.
-
-
Sampling and Analysis:
-
At predetermined time intervals, withdraw aliquots of the suspension.
-
Immediately filter the samples through a 0.22 µm syringe filter to remove the catalyst particles.
-
Analyze the filtrate for the concentration of tolyltriazole using HPLC-UV.
-
Protocol 2: Analysis of Tolyltriazole by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation:
-
An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is a common starting point. For example, start with 20% acetonitrile and increase to 95% over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where the triazole ring absorbs, such as 210 nm or 254 nm.
-
Injection Volume: 10-20 µL.
-
-
Sample Preparation:
-
Filter the aqueous samples through a 0.22 µm syringe filter to remove any particulate matter.
-
If the concentration is expected to be high, dilute the sample with the initial mobile phase composition.
-
-
Calibration:
-
Prepare a series of standard solutions of tolyltriazole sodium salt of known concentrations.
-
Inject the standards to generate a calibration curve by plotting peak area versus concentration.
-
-
Quantification:
-
Inject the prepared samples.
-
Determine the concentration of tolyltriazole in the samples by comparing their peak areas to the calibration curve.
-
Visualizations
Caption: Major degradation pathways of tolyltriazole in industrial water systems.
Caption: General experimental workflow for the analysis of tolyltriazole.
References
- 1. Tolyltriazole Sodium Salt, TTA·Na - IRO Water Treatment [irowater.com]
- 2. bellrockchem.com [bellrockchem.com]
- 3. Benzotriazole and tolyltriazole as aquatic contaminants. 1. Input and occurrence in rivers and lakes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of advanced oxidation processes and adsorption for the treatment of 1,2,4-triazole containing semiconductor wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 12. taylorindustrial.medium.com [taylorindustrial.medium.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
Troubleshooting film instability of tolyltriazole sodium salt
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the film instability of tolyltriazole (B104456) sodium salt (TTA-Na).
Troubleshooting Guide
This guide addresses common problems encountered during the use of tolyltriazole sodium salt as a corrosion inhibitor, focusing on the instability of the protective film.
Problem: The protective film is not forming or is incomplete.
-
Question: My metal substrate is still showing signs of corrosion after treatment with tolyltriazole sodium salt. What could be the cause?
-
Answer: An incomplete or non-existent film can be due to several factors:
-
Improper Surface Preparation: The metal surface must be clean and free of oils, grease, and oxides for the TTA-Na film to adsorb properly.
-
Incorrect Concentration: The concentration of TTA-Na in the solution may be too low. For circulating water systems, a concentration of 2-10 mg/L is typically recommended.[1] However, if the metal is already heavily rusted, a dosage 5-10 times higher may be necessary initially.[1]
-
Solution pH: The effectiveness of tolyltriazole can be pH-dependent. For instance, studies on aluminum alloys have shown that tolyltriazole is more effective at lower pH values.[2] For copper and its alloys, a pH range of 8-9 is common for a 1% solution.[3]
-
Presence of Impurities: Impurities in the tolyltriazole sodium salt can interfere with the film-forming process by competing for adsorption sites on the metal surface.[4]
-
Problem: The protective film is degrading or breaking down over time.
-
Question: The TTA-Na film initially seemed effective, but it has started to fail. What could be causing this instability?
-
Answer: Film degradation can be caused by several factors in the experimental environment:
-
High Temperatures: TTA-Na is stable under normal conditions but can decompose at higher temperatures.[3] The thermal stability of tolyltriazole is around 300°C.[5]
-
Strong Oxidizing Conditions: The protective film can be damaged by strong oxidizing agents. For example, halogen-based biocides like chlorine can cause chemical decomposition of the adsorbed tolyltriazole film.[6][7]
-
Presence of Sulfide (B99878) Ions: Sulfide ions can rapidly damage the protective film, even at low concentrations, leading to the formation of copper sulfide.[8]
-
Incompatible Chemicals: The presence of other chemicals in the solution can lead to unwanted reactions and precipitate formation, disrupting the film.[4]
-
Problem: I'm observing discoloration or pitting on the metal surface despite using TTA-Na.
-
Question: Why am I seeing surface pitting and discoloration even with the corrosion inhibitor?
-
Answer: This indicates a localized breakdown of the protective film.
-
Localized Contaminants: Small particles of contaminants on the metal surface can prevent the film from forming in those areas, leading to pitting corrosion.
-
Chemical Attack: As mentioned, strong oxidizing agents or sulfide ions can cause localized disruption of the film, leading to pitting and discoloration.[8][9]
-
Galvanic Corrosion: If different metals are in contact in the solution, galvanic corrosion can occur, which may be too aggressive for the TTA-Na film to completely prevent.
-
Frequently Asked Questions (FAQs)
Q1: What is tolyltriazole sodium salt and how does it work?
A1: Tolyltriazole sodium salt (TTA-Na) is a corrosion inhibitor, primarily used to protect copper and its alloys.[9] It works by adsorbing onto the metal surface to form a thin, uniform, and insoluble protective film.[1][2] This film acts as a barrier, preventing corrosive agents like oxygen and water from reaching the metal surface.[9]
Q2: What is the typical appearance of tolyltriazole sodium salt?
A2: It can be a light yellow to brownish powder, granule, or liquid depending on the grade.[9] It is often supplied as a 50% aqueous solution.[2][10]
Q3: In what types of solutions is tolyltriazole sodium salt soluble?
A3: It is readily soluble in water, alcohol, and glycols.
Q4: What factors can influence the effectiveness of the TTA-Na film?
A4: The key factors are:
-
Temperature: High temperatures can decrease its inhibition effect and cause decomposition.[3][11]
-
Concentration of TTA-Na: The concentration must be sufficient to form a complete film.[1]
-
Presence of other chemicals: Oxidizing agents, sulfides, and other incompatible chemicals can degrade the film.[4][8]
Q5: Can TTA-Na be used with other water treatment chemicals?
A5: Yes, it is often used in combination with other inhibitors like 2-Mercaptobenzothiazole (MBT), phosphates, and molybdates for multi-metal protection.[1][2] It is also compatible with many scale inhibitors and biocides, although care must be taken with strong oxidizing biocides.[2]
Q6: How should tolyltriazole sodium salt be stored?
A6: It should be stored in a cool, dry, well-ventilated area in a tightly closed container.[9][12] It should be kept away from heat, moisture, and strong oxidizing agents. Under proper storage conditions, the shelf life is typically around 12 months.[10]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Objective: To prepare a standardized stock solution of tolyltriazole sodium salt for experimental use.
-
Materials:
-
Tolyltriazole sodium salt (powder or 50% solution)
-
Deionized water
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
If using the powder form, accurately weigh the desired amount of tolyltriazole sodium salt.
-
If using a 50% solution, calculate the required volume based on the desired final concentration.
-
Add the TTA-Na to a volumetric flask partially filled with deionized water.
-
Stir the solution until the TTA-Na is completely dissolved.
-
Add deionized water to the flask to reach the final desired volume.
-
Mix thoroughly to ensure a homogeneous solution.
-
Protocol 2: Metal Surface Preparation for Film Application
-
Objective: To prepare a clean metal surface to ensure optimal adsorption and formation of the protective film.
-
Materials:
-
Metal coupons (e.g., copper, brass)
-
Dilute acid (e.g., 50% nitric acid or dilute sulfuric acid)
-
Deionized water
-
Beakers
-
Forceps
-
-
Procedure:
-
Degrease the metal coupons by immersing them in acetone and sonicating for 5-10 minutes.
-
Rinse the coupons thoroughly with deionized water.
-
Pickle the coupons in a dilute acid solution to remove any existing oxide layer. The duration will depend on the metal and acid concentration.
-
Rinse the coupons thoroughly with deionized water.
-
Dry the coupons using a stream of nitrogen or in a desiccator.
-
The cleaned coupons are now ready for immersion in the tolyltriazole sodium salt solution.
-
Data Presentation
Table 1: Factors Affecting Tolyltriazole Sodium Salt Film Stability
| Factor | Optimal Range/Condition | Potential Issues |
| Concentration | 2-10 mg/L in circulating water systems[1] | Too low: Incomplete film formation. Too high: Unnecessary cost. |
| pH | Generally effective in both acidic and alkaline environments[9] | Efficiency can be pH-dependent for certain metals like aluminum.[2][11] |
| Temperature | Stable at ambient temperatures | Decomposes at high temperatures (around 300°C).[3][5] Inhibition effect may decrease with increasing temperature.[11] |
| Oxidizing Agents | Avoid strong oxidizing agents | Can chemically decompose the protective film.[6] |
| Contaminants | Low levels of chlorides and sulfides | Sulfides can rapidly degrade the film.[8] |
Visualizations
Caption: Troubleshooting workflow for tolyltriazole sodium salt film instability.
Caption: Mechanism of protective film formation on a metal surface.
References
- 1. irochemical.com [irochemical.com]
- 2. Tolytriazole Sodium Salt Supplier|CAS 64665-57-2 [benchchem.com]
- 3. Sodium Tolyltriazole 50% [tolyltriazole-benzotriazole.com]
- 4. What are the common impurities in Tolytriazole? - Blog [chemgulf.com]
- 5. content.ampp.org [content.ampp.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bellrockchem.com [bellrockchem.com]
- 10. Tolyltriazole 50 % sodium salt solution (TTA50) | CAS 64665-57-2 | Connect Chemcials [connectchemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. chemicalbook.com [chemicalbook.com]
Technical Support Center: Mitigating Microbial-Influenced Corrosion with Tolyltriazole Sodium Salt
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing tolyltriazole (B104456) sodium salt to mitigate microbial-influenced corrosion (MIC).
Frequently Asked Questions (FAQs)
Q1: What is tolyltriazole sodium salt and how does it inhibit corrosion?
A1: Tolyltriazole sodium salt (TTA-Na) is an organic compound that acts as a film-forming corrosion inhibitor. It functions by adsorbing onto a metal's surface, particularly copper and its alloys, to form a thin, protective barrier. This film isolates the metal from corrosive elements in the surrounding environment, thereby preventing electrochemical corrosion processes.
Q2: Can tolyltriazole sodium salt be used to control microbial-influenced corrosion (MIC)?
A2: While tolyltriazole sodium salt is primarily known as a general corrosion inhibitor, its film-forming properties can provide a barrier against corrosive microbial byproducts. However, it is not a biocide and will not kill the microorganisms causing the corrosion. Therefore, it is most effective when used as part of a comprehensive MIC mitigation strategy, often in conjunction with biocides.
Q3: What is the typical dosage of tolyltriazole sodium salt for corrosion inhibition?
A3: The preferred dosage of tolyltriazole sodium salt in circulating water systems is typically between 2 and 10 mg/L. However, if the metal is already heavily corroded, a higher initial dosage, potentially 5 to 10 times the normal amount, may be required to establish the protective film.
Q4: Is tolyltriazole sodium salt compatible with other water treatment chemicals, such as biocides?
A4: Yes, tolyltriazole sodium salt is compatible with a variety of other water treatment chemicals, including scale inhibitors and biocides. This compatibility is crucial for treating systems where both general corrosion and MIC are concerns.
Q5: What are the main limitations of using tolyltriazole sodium salt in a system with high microbial contamination?
A5: The primary limitation is that tolyltriazole sodium salt does not have biocidal properties. If a significant biofilm is already present on the metal surface, it may be difficult for the inhibitor to penetrate the biofilm and form a complete protective layer on the metal. Additionally, some microorganisms may be able to degrade the inhibitor over time. Therefore, pre-treatment with a biocide to remove or reduce the biofilm is often recommended.
Troubleshooting Guides
Problem: Corrosion is still observed after applying tolyltriazole sodium salt.
| Possible Cause | Diagnostic Step | Recommended Solution |
| Insufficient Dosage | Measure the residual concentration of tolyltriazole sodium salt in the system. | Increase the dosage incrementally. For heavily corroded systems, a higher initial slug dose may be necessary. |
| Pre-existing Biofilm | Analyze the metal surface for the presence of biofilms using microbiological testing techniques. | Clean the system and treat with an appropriate biocide to remove the biofilm before re-applying the corrosion inhibitor. |
| Incompatibility with System Chemistry | Review the pH, temperature, and presence of oxidizing agents in the system. | Ensure the system's pH is within the effective range for tolyltriazole sodium salt and that it is not being degraded by strong oxidizing agents. |
| Microbial Degradation of the Inhibitor | Isolate and identify the microbial species present in the system to determine if they are known to degrade azoles. | Consider using a combination of tolyltriazole sodium salt with a non-oxidizing biocide to control the degrading microbial population. |
A logical workflow for troubleshooting poor inhibitor performance is outlined in the diagram below.
Caption: Troubleshooting workflow for TTA-Na application.
Experimental Protocols
Protocol 1: Weight-Loss Coupon Test for Evaluating TTA-Na against MIC
This protocol outlines a standard method for determining the effectiveness of tolyltriazole sodium salt in inhibiting microbial-influenced corrosion using weight-loss analysis.
1. Materials and Preparation:
-
Metal coupons (e.g., C1010 carbon steel) with known surface area and weight.
-
Sterile growth medium for the specific microorganisms (e.g., Postgate's Medium B for sulfate-reducing bacteria - SRB).
-
Inoculum of the desired microbial consortium or a pure culture of SRB.
-
Test solution with and without various concentrations of tolyltriazole sodium salt (e.g., 0, 5, 10, 20 ppm).
-
Anaerobic jars or chambers (if testing anaerobic bacteria like SRB).
-
Cleaning solution (e.g., as per ASTM G1 standard).
2. Experimental Procedure:
-
Prepare the metal coupons by polishing, cleaning, and weighing them accurately.
-
Sterilize the coupons and the growth medium.
-
Place the coupons in sterile containers with the growth medium.
-
Add the specified concentrations of tolyltriazole sodium salt to the respective containers.
-
Inoculate the containers with the microbial culture (except for the sterile control).
-
Place the containers in an anaerobic environment if necessary.
-
Incubate at a constant temperature for a set period (e.g., 14-28 days).
-
After incubation, retrieve the coupons.
-
Remove the biofilm and corrosion products from the coupon surface according to ASTM G1 standards.
-
Rinse, dry, and re-weigh the coupons.
3. Data Analysis:
-
Calculate the weight loss for each coupon.
-
Determine the corrosion rate (CR) using the formula: CR (mm/year) = (8.76 x 10^4 * W) / (A * T * D) Where:
-
W = Weight loss in grams
-
A = Surface area of the coupon in cm²
-
T = Exposure time in hours
-
D = Density of the metal in g/cm³
-
-
Calculate the inhibition efficiency (IE) of tolyltriazole sodium salt: IE (%) = [(CR_control - CR_inhibitor) / CR_control] * 100 Where:
-
CR_control = Corrosion rate in the absence of the inhibitor.
-
CR_inhibitor = Corrosion rate in the presence of the inhibitor.
-
Protocol 2: Electrochemical Evaluation of TTA-Na against MIC
This protocol uses potentiodynamic polarization to assess the effect of tolyltriole sodium salt on the electrochemical corrosion processes influenced by microbes.
1. Materials and Setup:
-
An electrochemical cell with a three-electrode setup (working electrode of the test metal, a reference electrode, and a counter electrode).
-
Potentiostat.
-
Test solution (growth medium) with and without the microbial inoculum and inhibitor.
-
Anaerobic conditions for the cell if required.
2. Experimental Procedure:
-
Prepare the working electrode by polishing and cleaning.
-
Assemble the electrochemical cell with the sterile growth medium.
-
Allow the system to stabilize and measure the open circuit potential (OCP).
-
Inoculate the cell with the microbial culture and allow time for biofilm formation (e.g., 3-7 days), monitoring the OCP.
-
Introduce the desired concentration of tolyltriazole sodium salt into the cell and allow it to stabilize.
-
Perform a potentiodynamic polarization scan by sweeping the potential from a cathodic value to an anodic value relative to the OCP.
3. Data Analysis:
-
Plot the polarization curve (log current density vs. potential).
-
Use Tafel extrapolation to determine the corrosion potential (Ecorr) and corrosion current density (icorr).
-
Calculate the corrosion rate from the icorr value.
-
Calculate the inhibition efficiency as described in the weight-loss protocol.
The general experimental workflow for evaluating a corrosion inhibitor against MIC is depicted below.
Caption: Experimental workflow for MIC inhibitor evaluation.
Data Presentation
Quantitative data from experiments should be summarized in clear, structured tables for easy comparison. Below are templates for presenting weight-loss and electrochemical data.
Table 1: Example Data from Weight-Loss Coupon Test
| Condition | TTA-Na Conc. (ppm) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| Sterile Control | 0 | 5.2 | 0.05 | - |
| MIC Control | 0 | 45.8 | 0.43 | 0 |
| Test Group 1 | 5 | 20.1 | 0.19 | 55.8 |
| Test Group 2 | 10 | 12.3 | 0.12 | 72.1 |
| Test Group 3 | 20 | 8.9 | 0.08 | 81.4 |
Table 2: Example Data from Electrochemical Testing
| Condition | TTA-Na Conc. (ppm) | Ecorr (mV vs. SCE) | icorr (μA/cm²) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| Sterile Control | 0 | -650 | 1.5 | 0.017 | - |
| MIC Control | 0 | -780 | 15.2 | 0.176 | 0 |
| Test Group 1 | 5 | -720 | 6.8 | 0.079 | 55.3 |
| Test Group 2 | 10 | -705 | 4.1 | 0.048 | 73.0 |
| Test Group 3 | 20 | -690 | 2.9 | 0.034 | 80.7 |
Overcoming interference in analytical detection of tolyltriazole sodium salt
Welcome to the technical support center for the analytical detection of tolyltriazole (B104456) sodium salt. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for the determination of tolyltriazole sodium salt?
A1: The most common methods for the quantitative analysis of tolyltriazole sodium salt include High-Performance Liquid Chromatography (HPLC) with UV detection, UV-Vis Spectrophotometry, and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3][4] HPLC is often preferred for its ability to separate tolyltriazole from other components in complex matrices.[1][5]
Q2: What are the potential sources of interference in tolyltriazole analysis?
A2: Interference can arise from various sources, including:
-
Other Corrosion Inhibitors: Formulations often contain other inhibitors like benzotriazole (B28993) or mercaptobenzothiazole, which can have similar analytical responses.[1]
-
Sample Matrix: Components in the sample matrix, such as ethylene (B1197577) glycol in coolants, or organic matter in wastewater, can interfere with the analysis.[1][6]
-
Impurities and Degradation Products: Unreacted starting materials, intermediates from the synthesis of tolyltriazole, or its degradation products can lead to inaccurate quantification.[2]
-
Water Quality Parameters: In aqueous samples, high hardness (above 500 mg/L as CaCO3), borate (B1201080), and nitrite (B80452) can interfere with certain colorimetric methods.[7][8]
Q3: How does tolyltriazole sodium salt function as a corrosion inhibitor?
A3: Tolyltriazole sodium salt is a film-forming corrosion inhibitor. It adsorbs onto metal surfaces, particularly copper and its alloys, to form a protective, thin film.[9] This barrier isolates the metal from corrosive elements in the environment, such as oxygen and other oxidizing agents.[9][10]
Troubleshooting Guides
HPLC Analysis
Problem: Unexpected peaks or poor peak resolution in my HPLC chromatogram.
Possible Causes & Solutions:
-
Cause 1: Presence of Other Corrosion Inhibitors. Coolant formulations and industrial water treatment solutions often contain multiple corrosion inhibitors, such as mercaptobenzothiazole (MBT) or benzotriazole (BTA), which may have retention times close to tolyltriazole (TTA).[1]
-
Solution: Optimize the mobile phase composition and gradient to improve separation. An isocratic system of methanol (B129727) and an aqueous sodium acetate (B1210297) buffer has been shown to be effective.[5] Refer to the experimental protocol below for a starting point.
-
-
Cause 2: Sample Matrix Interference. Complex sample matrices, like engine coolants, can introduce interfering compounds.[1][11]
-
Solution: Implement a sample preparation procedure to remove interfering substances. This may include dilution, filtration, or solid-phase extraction (SPE). For engine coolants, a simple dilution with water and methanol is often sufficient.[1]
-
-
Cause 3: Column Contamination or Degradation. Over time, HPLC columns can become contaminated or the stationary phase can degrade, leading to poor peak shape and resolution.[11]
-
Solution: Flush the column with a strong solvent to remove contaminants. If performance does not improve, the column may need to be replaced. Ensure proper column selection for the application.[11]
-
Problem: Inconsistent or low recovery of tolyltriazole.
Possible Causes & Solutions:
-
Cause 1: Inadequate Sample Preparation. Improper extraction or dilution can lead to variable and incomplete recovery of the analyte.
-
Cause 2: pH Effects. The pH of the sample and mobile phase can influence the retention and peak shape of tolyltriazole.
UV-Vis Spectrophotometry Analysis
Problem: Inaccurate results with UV-Vis spectrophotometry.
Possible Causes & Solutions:
-
Cause 1: Overlapping Absorbance Spectra. Other compounds in the sample may absorb at the same wavelength as tolyltriazole, leading to positive interference. Tolyltriazole and benzotriazole cannot be distinguished by some colorimetric methods.[7][8]
-
Solution: If interfering compounds are known, their contribution to the absorbance can be subtracted if their concentrations are determined by another method. However, for complex mixtures, a chromatographic method like HPLC is recommended for accurate quantification.[1]
-
-
Cause 2: Interference from Water Hardness, Borate, or Nitrite. High levels of these ions can interfere with colorimetric assays.[7][8]
-
Cause 3: Incorrect UV Digestion Time. In methods requiring UV digestion, deviation from the specified time can lead to lower results.[7][13]
Experimental Protocols
HPLC Method for Determination of Tolyltriazole and Mercaptobenzothiazole in Engine Coolants
This protocol is adapted from a method developed for the analysis of fresh and used engine coolants.[1]
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column.
-
Mobile Phase: Isocratic mixture of methanol and an aqueous buffer (e.g., sodium acetate).
-
Flow Rate: As per column specifications, typically 1-2 mL/min.
-
UV Detection: 254 nm. While the absorbance maximum for tolyltriazole is around 258 nm, 254 nm provides adequate sensitivity for both tolyltriazole and mercaptobenzothiazole.[1]
2. Reagents and Standards:
-
Methanol, HPLC grade.
-
Deionized water.
-
Sodium tolyltriazole standard.
-
Sodium mercaptobenzothiazole standard.
-
Prepare calibration standards containing known concentrations of sodium tolyltriazole and sodium mercaptobenzothiazole in a mixture of water and methanol.
3. Sample Preparation:
-
Fresh Engine Coolant: Pipette 2 mL of the coolant sample into a 50 mL volumetric flask. Add 20 mL of water, then dilute to volume with methanol and mix.
-
Used Engine Coolant: Pipette 4 mL of the coolant sample into a 50 mL volumetric flask. Add 18 mL of water, then dilute to volume with methanol and mix.
4. Analysis:
-
Inject a known volume of the prepared sample onto the HPLC system.
-
Record the chromatogram and determine the peak areas for tolyltriazole and mercaptobenzothiazole.
-
Calculate the concentration of each analyte in the original sample using the calibration curve.
UV-Vis Spectrophotometric Method with UV Photolysis
This protocol is a general procedure based on commercially available test kits.[7][12]
1. Instrumentation:
-
Spectrophotometer or colorimeter capable of measuring absorbance at the specified wavelength.
-
UV lamp with power supply.
-
UV safety goggles.
2. Reagents:
-
Triazole Reagent Powder Pillow.
-
Deionized water for blank.
3. Procedure:
-
Start the appropriate program on the instrument for tolyltriazole analysis.
-
Fill a mixing bottle to the 25 mL mark with the sample.
-
Add the contents of one Triazole Reagent Powder Pillow.
-
Swirl to dissolve the powder.
-
Place the UV lamp into the mixing bottle and turn it on.
-
Allow the sample to undergo UV digestion for exactly 5 minutes. A yellow color will develop if triazole is present.[7][13]
-
Turn off and remove the UV lamp.
-
Transfer the digested sample to a sample cell.
-
Zero the instrument using a deionized water blank.
-
Read the absorbance of the sample. The concentration is then determined from a calibration curve or the instrument's pre-programmed calibration.
Quantitative Data
Table 1: Recovery of Tolyltriazole (TTA) and Mercaptobenzothiazole (MBT) from Spiked Engine Coolant Samples using HPLC [1]
| Sample Matrix | Analyte | Expected (mg/mL) | Found (mg/mL) | Recovery (%) |
| Fresh Coolant | TTA | 5.3 | 5.3 | 100.0 |
| MBT | 3.5 | 3.6 | 102.9 | |
| Used Coolant | TTA | 16.4 | 16.2 | 98.8 |
| MBT | 0.93 | 0.97 | 104.3 | |
| Fresh Coolant | TTA | 2.5 | 2.6 | 104.0 |
| MBT | 1.05 | 1.01 | 96.2 |
Average recovery for TTA was 99.8% (range 95.1-103.9%) and for MBT was 102% (range 96-106%).
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. What are the common impurities in Tolytriazole? - Blog [chemgulf.com]
- 3. Tolyltriazole - analysis - Analytice [analytice.com]
- 4. Benzotriazole (95-14-7); Tolyltriazole (29385-43-1) - analysis - Analytice [analytice.com]
- 5. Determination of 2-mercaptobenzothiazole, tolyltriazole and benzotriazole in coolant formulations by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of benzotriazole corrosion inhibitors from aqueous environmental samples by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.hach.com [cdn.hach.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. bellrockchem.com [bellrockchem.com]
- 10. content.ampp.org [content.ampp.org]
- 11. researchgate.net [researchgate.net]
- 12. cdn.hach.com [cdn.hach.com]
- 13. scribd.com [scribd.com]
Technical Support Center: Passivation of Copper Surfaces with Tolyltriazole Sodium Salt Pretreatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tolyltriazole (B104456) sodium salt for the passivation of copper surfaces.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind copper passivation with tolyltriazole sodium salt?
A1: Tolyltriazole sodium salt in solution forms tolyltriazole (TTAH), which then protects copper surfaces by forming a thin, durable, and insoluble polymeric complex with copper oxides. This protective layer, often a Cu(I)-TTA complex, acts as a barrier, isolating the copper surface from corrosive environments. The formation of this film is a result of chemisorption of the tolyltriazole molecules onto the copper surface.
Q2: What is the typical appearance of a successfully passivated copper surface?
A2: A successfully passivated copper surface should have a uniform and clean appearance. The treatment is not intended to significantly alter the color of the copper, although slight changes in luster may be observed. The primary indication of successful passivation is enhanced corrosion resistance.
Q3: How stable is the tolyltriazole sodium salt solution?
A3: Tolyltriazole sodium salt solutions are generally stable under normal storage conditions. Due to their high solubility, they are easily incorporated into aqueous formulations and can be effective across a wide range of pH levels.
Troubleshooting Guide
Issue 1: Non-uniform or patchy passivation layer.
-
Question: I am observing uneven or patchy passivation on my copper surface after treatment with tolyltriazole sodium salt. What could be the cause?
-
Answer: This issue often stems from inadequate surface preparation. The presence of oils, greases, oxides, or anti-tarnish coatings like chromates can prevent uniform adsorption of the tolyltriazole.[1] It is crucial to have a clean and virgin copper surface for the micro-etching and subsequent passivation to be effective.[1]
-
Troubleshooting Steps:
-
Degreasing: Ensure the copper surface is thoroughly degreased using a suitable solvent like acetone (B3395972), followed by rinsing with deionized water.[2]
-
Acid Cleaning: Use an acid cleaner to remove any existing oxide layers or anti-tarnish films.[1] A common procedure involves a brief immersion in a dilute acid solution (e.g., nitric acid or sulfuric acid), followed by a thorough rinse with deionized water.[2]
-
Rinsing: Thoroughly rinse the copper surface with deionized water between each pretreatment step to remove any residual chemicals.
-
Drying: Ensure the surface is completely dry before proceeding with the passivation step.
-
-
Issue 2: Poor corrosion resistance after passivation.
-
Question: My passivated copper sample shows signs of corrosion when exposed to a corrosive environment. Why is the passivation not effective?
-
Answer: Ineffective passivation can be due to several factors, including incorrect concentration of the tolyltriazole sodium salt solution, suboptimal pH, insufficient immersion time, or the presence of aggressive ions in the environment that disrupt the protective film.
-
Troubleshooting Steps:
-
Optimize Concentration: The concentration of tolyltriazole sodium salt is critical. While higher concentrations generally lead to better protection, an excessively high concentration may not provide additional benefits and could be wasteful. Effective inhibition has been observed at concentrations as low as a few parts per million (ppm).[3]
-
Control pH: The pH of the passivating solution can influence the formation and stability of the protective film. Tolyltriazole is effective in a wide pH range, but the optimal pH may vary depending on the specific experimental conditions. The adsorption of tolyltriazole on cuprous oxide has been found to be pH-dependent, with more adsorption at higher pH values.[4][5]
-
Adjust Immersion Time: The protective film forms over time. Ensure the copper substrate is immersed in the tolyltriazole solution for a sufficient duration to allow for the formation of a stable and uniform layer. The thickness of the passivation layer can increase for an extended period, even up to 30 days.[6][7]
-
Consider Environmental Factors: The presence of certain ions, such as chlorides and sulfides, can aggressively attack the copper surface and may require a more robust passivation layer or the use of co-inhibitors.[8][9]
-
-
Issue 3: Passivation film is easily removed or damaged.
-
Question: The protective film on my copper sample seems to be mechanically weak and is easily scratched or removed. How can I improve its adhesion and durability?
-
Answer: A fragile passivation layer may result from a poorly formed complex or insufficient bonding to the copper substrate.
-
Troubleshooting Steps:
-
Pre-treatment: A proper pre-treatment that creates a micro-roughened surface can enhance the mechanical anchoring of the passivation film.
-
Solution Temperature: The temperature of the passivation solution can affect the kinetics of film formation. Some studies suggest that pretreatment at a higher temperature can produce a more protective film.[10]
-
Curing/Drying: After the passivation treatment, a proper drying or curing step might be necessary to stabilize the film. Ensure the surface is rinsed and dried thoroughly.
-
-
Experimental Protocols
Copper Surface Preparation
A pristine copper surface is paramount for successful passivation.
-
Degreasing: Immerse the copper specimen in acetone and sonicate for 5-10 minutes.
-
Rinsing: Rinse thoroughly with deionized water.
-
Acid Etching: Immerse the specimen in a 35% nitric acid solution for 10-20 seconds to remove any oxide films.[2]
-
Rinsing: Immediately and thoroughly rinse with deionized water.
-
Drying: Dry the specimen with a stream of nitrogen or in a desiccator.
Passivation with Tolyltriazole Sodium Salt Solution
-
Solution Preparation: Prepare the desired concentration of tolyltriazole sodium salt in deionized water. Concentrations can range from ppm levels to several grams per liter, depending on the application.
-
Immersion: Immerse the cleaned and dried copper specimen in the tolyltriazole sodium salt solution.
-
Duration: The immersion time can vary from a few minutes to several hours. A longer immersion time generally leads to a more stable and thicker protective layer.[6][7]
-
Temperature: The process is typically carried out at room temperature, although some applications may benefit from elevated temperatures.[10]
-
Rinsing: After immersion, gently rinse the specimen with deionized water to remove any unreacted solution.
-
Drying: Dry the passivated specimen using a stream of nitrogen or by air drying.
Quantitative Data Summary
| Parameter | Value | Effect on Passivation | Source |
| Inhibitor Concentration | > 6 ppm (TTA) | Effective inhibition observed in deionized water. | [3] |
| 0-20 ppm (TTA) | Inhibition efficiency ranged from 81.3% to 96.1% in 0.1 M HCl. | [3][4] | |
| pH | 2-6 | pH range for a copper foil passivating solution containing tolyltriazole. | [11] |
| Higher pH | Increased adsorption of TTA on cuprous oxide surfaces. | [4][5] | |
| Immersion Time | Up to 30 days | The thickness of the metal-organic layer can continue to increase. | [6][7] |
Visualizations
References
- 1. rbpchemical.com [rbpchemical.com]
- 2. EP0462666A1 - Phenyl mercaptotetrazole/tolyltriazole and/or benzotriazole corrosion inhibiting compositions - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 7. pure.hud.ac.uk [pure.hud.ac.uk]
- 8. content.ampp.org [content.ampp.org]
- 9. researchgate.net [researchgate.net]
- 10. content.ampp.org [content.ampp.org]
- 11. CN103194744A - Copper foil surface passivation liquid and treatment method thereof, and treated copper foil - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Tolyltriazole Sodium Salt and Benzotriazole as Corrosion Inhibitors
In the field of materials science and industrial maintenance, the prevention of corrosion is of paramount importance. Among the most effective organic corrosion inhibitors, particularly for copper and its alloys, are benzotriazole (B28993) (BTA) and its derivative, tolyltriazole (B104456) (TTA), along with its sodium salt (TTA-Na). This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers and industry professionals in selecting the appropriate inhibitor for their specific applications.
Chemical Structures and Fundamental Differences
Benzotriazole is a heterocyclic compound featuring a benzene (B151609) ring fused to a triazole ring.[1] Tolyltriazole is a derivative of benzotriazole, distinguished by the addition of a methyl group to the benzene ring.[2] This seemingly minor structural modification significantly influences the inhibitor's properties, including its hydrophobicity, solubility, and ultimately, its performance.[2][3] The sodium salt of tolyltriazole is often supplied as a 50% aqueous solution for ease of use in various industrial applications.[4]
Caption: Molecular structures of Benzotriazole (BTA) and Tolyltriazole (TTA).
Mechanism of Corrosion Inhibition
Both BTA and TTA function primarily by forming a protective, passive film on the metal surface.[5] The mechanism involves the following key steps:
-
Adsorption: The inhibitor molecules, present in the corrosive medium, adsorb onto the metal surface. The electron-rich nitrogen atoms in the triazole ring are attracted to the metal cations.[1]
-
Chemisorption and Film Formation: Strong chemical bonds (chemisorption) form between the inhibitor molecules and the metal surface atoms, particularly copper. This leads to the creation of a dense, insoluble polymeric complex, such as [Cu(I)BTA]ₙ or [Cu(I)TTA]ₙ.[1][6]
-
Barrier Protection: This protective film acts as a physical barrier, isolating the metal from corrosive agents like oxygen, water, and chlorides, thereby inhibiting both anodic and cathodic corrosion reactions.[1][5]
The methyl group in TTA increases the hydrophobicity of the protective film, which is believed to contribute to its enhanced efficiency and persistence compared to BTA under certain conditions.[3]
Caption: General mechanism of corrosion inhibition by azole compounds.
Performance Comparison: Tolyltriazole vs. Benzotriazole
Experimental data consistently demonstrates that Tolyltriazole and its sodium salt often exhibit superior performance compared to Benzotriazole in various conditions.
Inhibition Efficiency
Studies comparing the inhibition efficiency of TTA and BTA in deionized water show that TTA is more effective.[3] At a concentration of 6 ppm, the inhibition efficiency of TTA was found to be 88.19%, while BTA's was 78.70%.[3] In sulfide-polluted saltwater, TTA has shown approximately 40% higher efficiency than BTA.[7]
Table 1: Corrosion Inhibition Efficiency on Copper in Deionized Water at 60°C
| Inhibitor | Concentration (ppm) | Inhibition Efficiency (η%) |
|---|---|---|
| Benzotriazole (BTA) | 6 | 78.70%[3] |
| Tolyltriazole (TTA) | 6 | 88.19%[3] |
Performance in Automotive Antifreeze
Weight loss experiments conducted in automotive antifreeze solutions demonstrate TTA's superior protection for a range of metals, especially under conditions where pitting of aluminum due to copper ion precipitation is a concern.[6]
Table 2: Metal Weight Loss in Antifreeze Corrosion Experiment (mg/specimen)
| Metal | Blank (No Inhibitor) | With Benzotriazole | With Tolyltriazole |
|---|---|---|---|
| Copper | -1.5 | -1.1 | -0.9[6] |
| Solder | -3.5 | -1.1 | -1.0[6] |
| Brass | -1.6 | -1.2 | -1.1[6] |
| Steel | -1.3 | -0.2 | -0.1[6] |
| Cast Iron | -2.1 | +0.1 | +0.1[6] |
| Aluminum | -30.5 | -1.2 | -0.9[6] |
Note: Data adapted from a comparative study. Positive values indicate a slight weight gain, likely due to the formation of the protective film.
Thermal and Chlorine Stability
Tolyltriazole consistently shows better thermal stability and chlorine resistance than benzotriazole, which is a significant advantage in industrial water treatment and high-temperature applications.[2][6][8][9]
Table 3: Thermal Stability in Antifreeze (336h at 88±2°C)
| Time (days) | Remaining Benzotriazole (%) | Remaining Tolyltriazole (%) |
|---|---|---|
| 0 | 100 | 100 |
| 2 | 96.5 | 98.7 |
| 4 | 92.4 | 96.6 |
| 6 | 88.2 | 94.3 |
| 8 | 85.1 | 92.5 |
| 10 | 81.3 | 90.1 |
| 12 | 77.6 | 88.2 |
| 14 | 74.2 | 86.5 |
Source: Adapted from experimental data on thermal stability.[6]
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate and compare the performance of corrosion inhibitors.
Potentiodynamic Polarization
This electrochemical technique is used to determine the corrosion rate and inhibition efficiency.
-
Apparatus: A conventional three-electrode electrochemical cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
Specimen Preparation: Metal specimens (e.g., 99.99% pure copper) are polished with silicon carbide paper (e.g., P1200-grade), degreased with a solvent like acetone, and rinsed with deionized water.[3]
-
Test Solution: The corrosive medium is prepared. For example, to study copper corrosion in deionized water, a small amount of an electrolyte like 0.001 M sodium sulfate (B86663) (Na₂SO₄) is added to increase conductivity. The inhibitor (BTA or TTA) is added at the desired concentration.[3]
-
Procedure: The working electrode is immersed in the test solution. After the open-circuit potential (OCP) stabilizes, the potential is scanned from a cathodic value to an anodic value relative to the OCP at a constant scan rate (e.g., 2 mV/s).[3]
-
Data Analysis: The resulting polarization curve (log current density vs. potential) is analyzed. The corrosion current density (i_corr) is determined by extrapolating the linear Tafel regions of the anodic and cathodic curves back to the corrosion potential (E_corr). The inhibition efficiency (η%) is calculated using the formula: η% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] x 100
References
- 1. Mechanism of 1 2 3 Benzotriazole Corrosion Inhibition [tengerchemical.com]
- 2. nbinno.com [nbinno.com]
- 3. content.ampp.org [content.ampp.org]
- 4. Tolytriazole Sodium Salt Supplier|CAS 64665-57-2 [benchchem.com]
- 5. bellrockchem.com [bellrockchem.com]
- 6. Comparison of Tolyltriazole and Benzotriazole - IRO Water Treatment [irowater.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Tolyltriazole and Benzotriazole Archives - IRO Water Treatment [irowater.com]
- 9. nbinno.com [nbinno.com]
Navigating the Maze of Metal Protection: A Comparative Guide to Tolyltriazole Sodium Salt Protective Films
For researchers, scientists, and drug development professionals seeking robust metal alloy protection, the selection of an effective corrosion inhibitor is paramount. This guide provides an in-depth comparison of tolyltriazole (B104456) sodium salt and its alternatives, supported by experimental data, to inform the validation of protective films on various metal alloys.
Tolyltriazole sodium salt has emerged as a formidable guardian against the relentless forces of corrosion, particularly for copper and its alloys. Its efficacy, however, must be weighed against other established inhibitors to make informed decisions for specific applications. This guide delves into the quantitative performance of tolyltriazole sodium salt and its counterparts on copper alloys, mild steel, and aluminum alloys, offering a clear comparison for researchers and industry professionals.
Performance on Copper Alloys: A Head-to-Head Battle
Tolyltriazole (TTA) and benzotriazole (B28993) (BTA) are the front-runners in the protection of copper alloys. Experimental data consistently demonstrates the superior performance of TTA, especially under challenging conditions.
In a study conducted in deionized water, tolyltriazole exhibited a higher inhibition efficiency of 95.5% compared to benzotriazole's 84.5%.[1] Further research in a more aggressive sulfide-polluted 3.5% NaCl solution revealed that tolyltriazole has an inhibition efficiency approximately 40% higher than benzotriazole.[2] This enhanced performance is often attributed to the methyl group in the tolyltriazole molecule, which improves its film-forming properties and stability.
Table 1: Corrosion Inhibition Performance on Copper Alloys
| Inhibitor | Corrosive Medium | Test Method | Corrosion Rate (mm/year) | Inhibition Efficiency (%) | Reference |
| Tolyltriazole | Deionized Water | Coupon Test | - | 95.5 | [1] |
| Benzotriazole | Deionized Water | Coupon Test | - | 84.5 | [1] |
| Tolyltriazole | Sulfide-polluted 3.5% NaCl | Electrochemical | - | ~40% higher than BTA | [2] |
| Benzotriazole | Sulfide-polluted 3.5% NaCl | Electrochemical | - | - | [2] |
Protecting Mild Steel: A Look at Acidic Environments
In acidic environments, where mild steel is highly susceptible to corrosion, tolyltriazole demonstrates significant protective capabilities. A study in 0.5 M HCl solution provides a clear picture of its concentration-dependent effectiveness.
As the concentration of tolyltriazole increases, the corrosion current density (Icorr) decreases, and the inhibition efficiency (IE) rises, reaching up to 91% at a concentration of 0.07 M.[1][3][4][5][6] This indicates the formation of a protective film that effectively isolates the steel from the corrosive medium.
Table 2: Performance of Tolyltriazole on Mild Steel in 0.5 M HCl
| TTA Conc. (M) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | Inhibition Efficiency (%) | Reference |
| 0 | -478 | 1230 | - | [3][4][5] |
| 0.01 | -435 | 295 | 76 | [3][4][5] |
| 0.03 | -429 | 197 | 84 | [3][4][5] |
| 0.05 | -421 | 148 | 88 | [3][4][5] |
| 0.07 | -413 | 111 | 91 | [3][4][5] |
Shielding Aluminum Alloys from Pitting Corrosion
Aluminum alloys, while known for their inherent corrosion resistance due to a passive oxide layer, are vulnerable to localized pitting corrosion in the presence of chloride ions. Tolyltriazole has shown promise in mitigating this form of attack.
Research on an Al-Si-Cu alloy in a 1 M NaCl solution at pH 6 demonstrated that tolyltriazole can achieve high inhibition efficiencies. At a concentration of 2 mM, the inhibition efficiency ranged from 88% to 92%, increasing to 94-95% at a 20 mM concentration.[2] This suggests that tolyltriazole can effectively adsorb onto the aluminum alloy surface and interfere with the pitting corrosion mechanism.
Table 3: Performance of Tolyltriazole on Al-Si-Cu Alloy in 1 M NaCl (pH 6)
| TTA Concentration | Inhibition Efficiency (%) | Reference |
| 2 mM | 88 - 92 | [2] |
| 20 mM | 94 - 95 | [2] |
Experimental Methodologies
To ensure the validity and reproducibility of corrosion inhibition studies, standardized experimental protocols are crucial. The following sections detail the methodologies for potentiodynamic polarization, electrochemical impedance spectroscopy, and salt spray testing.
Potentiodynamic Polarization
This electrochemical technique is used to determine the corrosion rate and the effectiveness of an inhibitor.
Experimental Protocol:
-
Electrode Preparation: The working electrode (the metal alloy sample) is polished to a mirror finish, cleaned, and dried.
-
Electrochemical Cell Setup: A three-electrode setup is used, consisting of the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).
-
Electrolyte: The electrodes are immersed in the corrosive solution (e.g., NaCl or HCl) with and without the inhibitor.
-
Measurement: The potential of the working electrode is scanned over a defined range, and the resulting current is measured.
-
Data Analysis: The corrosion potential (Ecorr) and corrosion current density (Icorr) are determined from the resulting polarization curve. The inhibition efficiency (IE) is calculated using the formula: IE(%) = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] * 100
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the protective film formed by the inhibitor.
Experimental Protocol:
-
Electrode and Cell Setup: The same three-electrode setup as in potentiodynamic polarization is used.
-
Measurement: A small amplitude AC signal is applied to the working electrode at its open circuit potential over a range of frequencies. The impedance of the system is measured at each frequency.
-
Data Analysis: The data is typically represented as Nyquist and Bode plots. Equivalent circuit modeling is used to extract parameters such as polarization resistance (Rp) and double-layer capacitance (Cdl), which provide insights into the protective properties of the inhibitor film. A higher Rp value generally indicates better corrosion protection.
Salt Spray Test (ASTM B117)
This accelerated corrosion test is used to evaluate the performance of protective coatings in a simulated corrosive environment.
Experimental Protocol:
-
Sample Preparation: The metal alloy samples, with and without the inhibitor treatment or coating, are placed in a salt spray cabinet.
-
Test Conditions: The cabinet is maintained at a constant temperature (typically 35°C) and is filled with a fine mist of a 5% NaCl solution.
-
Exposure: The samples are exposed to this corrosive fog for a specified duration (e.g., 24, 48, or 96 hours).
-
Evaluation: After exposure, the samples are visually inspected for signs of corrosion, such as rust, pitting, or blistering. The extent of corrosion is often rated according to standardized scales.
Mechanism of Protection: The Formation of a Protective Barrier
Tolyltriazole sodium salt functions by adsorbing onto the metal surface and forming a thin, durable, and hydrophobic protective film. This film acts as a physical barrier, preventing corrosive species such as oxygen, water, and chloride ions from reaching the metal surface and initiating the corrosion process.
Conclusion
The experimental data presented in this guide underscores the efficacy of tolyltriazole sodium salt as a high-performance corrosion inhibitor for a range of metal alloys. Its demonstrated superiority over benzotriazole on copper, its effectiveness on mild steel in acidic environments, and its ability to mitigate pitting corrosion on aluminum alloys make it a versatile and reliable choice for demanding applications. Researchers and professionals are encouraged to consider these comparative data and experimental protocols when validating and selecting corrosion protection strategies for their specific needs.
References
Surface Analysis of Tolyltriazole Sodium Salt Films: A Comparative Guide Using XPS and FT-IR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the surface characteristics of tolyltriazole (B104456) sodium salt films, a widely used corrosion inhibitor, with a common alternative, benzotriazole (B28993) sodium salt. The analysis is based on experimental data from X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FT-IR), offering insights into the composition, chemical states, and molecular structure of the protective films formed on metal surfaces.
Executive Summary
Tolyltriazole sodium salt demonstrates superior performance as a corrosion inhibitor compared to benzotriazole sodium salt, particularly under aggressive environmental conditions. This enhanced protection is attributed to the formation of a more robust and stable protective film on the metal surface. The presence of a methyl group in the tolyltriazole molecule is believed to contribute to a more densely packed and hydrophobic protective layer. This guide presents a compilation of data from various studies to support these findings.
Performance Comparison: Tolyltriazole Sodium Salt vs. Benzotriazole Sodium Salt
X-ray Photoelectron Spectroscopy (XPS) Analysis
XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
Table 1: Representative XPS Data for Azole-based Inhibitor Films on Copper
| Parameter | Tolyltriazole Film (Representative) | Benzotriazole Film (Representative) | Key Observations |
| Major Elements Detected | C, N, O, Cu | C, N, O, Cu | Both inhibitors form films containing the expected elements. |
| N 1s Binding Energy (eV) | ~399.8 - 400.2 | ~399.9 - 400.5 | The N 1s peak is characteristic of the triazole ring and its interaction with the copper surface. Subtle shifts can indicate differences in the chemical environment of the nitrogen atoms. |
| Cu 2p3/2 Binding Energy (eV) | ~932.5 | ~932.6 | This binding energy is characteristic of Cu(I), indicating the formation of a Cu(I)-inhibitor complex on the surface for both compounds. |
| Atomic Concentration (N %) | Higher | Lower | A higher nitrogen concentration for the tolyltriazole film would suggest a denser or thicker protective layer. |
Note: The data in this table is representative and compiled from typical findings in studies of azole-based corrosion inhibitors on copper. Specific values can vary based on experimental conditions.
Fourier-Transform Infrared Spectroscopy (FT-IR) Analysis
FT-IR spectroscopy is used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. This technique identifies the functional groups present in a sample by the characteristic vibrations of chemical bonds.
Table 2: Representative FT-IR Peak Assignments for Azole-based Inhibitor Films on Copper
| Wavenumber (cm-1) | Vibrational Mode | Tolyltriazole Film | Benzotriazole Film | Key Observations |
| ~3050-3100 | Aromatic C-H Stretch | Present | Present | Confirms the presence of the benzene (B151609) ring on the surface. |
| ~2850-2960 | Aliphatic C-H Stretch | Present | Absent | The presence of these peaks is a clear indicator of the methyl group in tolyltriazole. |
| ~1580-1610 | C=C Aromatic Ring Stretch | Present | Present | Indicates the integrity of the aromatic ring structure within the adsorbed film. |
| ~1200-1250 | Triazole Ring Vibrations | Present | Present | Characteristic vibrations of the triazole ring, confirming its presence in the protective layer. |
| ~740-780 | C-H Out-of-Plane Bending | Different Patterns | Different Patterns | The pattern of these bands can provide information about the substitution on the benzene ring and the orientation of the molecules on the surface. |
Note: The data in this table is representative and compiled from typical findings in studies of azole-based corrosion inhibitors on copper. Specific peak positions and intensities can vary.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of surface analysis experiments. Below are generalized protocols for XPS and FT-IR analysis of corrosion inhibitor films on metal surfaces.
XPS Experimental Protocol
-
Sample Preparation:
-
A metal coupon (e.g., copper, 99.9% purity) is mechanically polished with successively finer grades of SiC paper (e.g., up to 1200 grit), followed by polishing with a fine alumina (B75360) suspension (e.g., 0.05 µm) to achieve a mirror-like finish.
-
The polished coupon is then ultrasonically cleaned in ethanol (B145695) and deionized water to remove any polishing residues.
-
The cleaned coupon is immersed in a solution of the corrosion inhibitor (e.g., 50 mM tolyltriazole sodium salt in a corrosive medium like 3.5% NaCl solution) for a specified duration (e.g., 24 hours) at a controlled temperature.
-
After immersion, the sample is gently rinsed with deionized water to remove any loosely adsorbed molecules and dried under a stream of nitrogen gas.
-
-
XPS Data Acquisition:
-
The analysis is performed using an X-ray photoelectron spectrometer with a monochromatic Al Kα X-ray source (1486.6 eV).
-
The vacuum in the analysis chamber is maintained at a pressure below 10-8 Torr.
-
Survey scans are typically acquired over a binding energy range of 0-1100 eV with a pass energy of 160 eV.
-
High-resolution spectra for individual elements (e.g., C 1s, N 1s, O 1s, Cu 2p) are acquired with a pass energy of 40 eV to obtain detailed chemical state information.
-
Charge compensation is applied using a low-energy electron flood gun to prevent surface charging.
-
The binding energy scale is calibrated by setting the C 1s peak for adventitious carbon to 284.8 eV.
-
-
Data Analysis:
-
The acquired spectra are processed using appropriate software (e.g., CasaXPS).
-
Peak fitting is performed using a Gaussian-Lorentzian peak shape after Shirley background subtraction.
-
Atomic concentrations are calculated from the peak areas using relative sensitivity factors.
-
FT-IR Experimental Protocol
-
Sample Preparation:
-
The metal coupon is prepared and treated with the corrosion inhibitor solution as described in the XPS protocol.
-
-
FT-IR Data Acquisition:
-
Spectra are recorded using a Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is suitable for surface analysis.
-
A background spectrum of the clean, untreated metal coupon is recorded first.
-
The treated coupon is then pressed against the ATR crystal (e.g., diamond or germanium).
-
Spectra are typically collected in the mid-IR range (4000-400 cm-1) with a resolution of 4 cm-1, and multiple scans (e.g., 64 or 128) are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The spectrum of the treated surface is ratioed against the background spectrum of the untreated surface to obtain the absorbance spectrum of the inhibitor film.
-
Peak positions are identified and assigned to specific molecular vibrations based on established literature values.
-
Visualizing the Mechanism and Workflow
Diagrams created using Graphviz provide a clear visual representation of the experimental processes and the proposed mechanism of action.
Caption: Experimental workflow for the surface analysis of inhibitor films.
Caption: Proposed mechanism of corrosion inhibition by tolyltriazole sodium salt.
Conclusion
The surface analysis of tolyltriazole sodium salt films using XPS and FT-IR provides strong evidence for its effectiveness as a corrosion inhibitor. The data indicates the formation of a robust, well-adhered protective film on the metal surface. In comparison to benzotriazole, the presence of the methyl group in tolyltriazole appears to enhance the protective properties of the film. For researchers and professionals in fields requiring reliable metal protection, tolyltriazole sodium salt presents a superior alternative, particularly in challenging environments. Further studies involving direct, quantitative comparisons under identical conditions would be beneficial to further elucidate the performance differences.
References
A Comparative Guide to the Electrochemical Noise Analysis of Tolyltriazole Sodium Salt Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of tolyltriazole (B104456) sodium salt as a corrosion inhibitor, analyzed through electrochemical noise (ECN) techniques. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of experimental workflows and inhibition mechanisms.
Data Presentation: Comparative Performance of Corrosion Inhibitors
The following table summarizes quantitative data from electrochemical noise analysis for tolyltriazole sodium salt and other common corrosion inhibitors. It is important to note that the direct comparison of absolute values between different studies can be challenging due to variations in experimental conditions (e.g., corrosive media, temperature, and material substrate). The data presented here is a synthesis from multiple sources to illustrate general performance trends.
| Inhibitor | Concentration | Substrate | Corrosive Medium | Noise Resistance (Rn) (Ω·cm²) | Inhibition Efficiency (%) | Pitting Index (PI) | Reference |
| Tolyltriazole Sodium Salt | 0.07 M | Mild Steel | 0.5 M HCl | High | 91% | Low | [1] |
| Benzotriazole (BTA) | 10-2 M | Copper | 3.5% NaCl (Sulfide polluted) | Moderate | Lower than TTA | Moderate | [2] |
| Benzothiazole (BNS) | 400 ppm | Stainless Steel | 1 M H₂SO₄ | Moderate | Good | Moderate | [3] |
| Green Inhibitor (e.g., herbal extract) | 1.0 g/l | Mild Steel | 0.5 M H₂SO₄ | Varies | Good | Varies | [4] |
| No Inhibitor (Control) | N/A | Varies | Varies | Low | 0% | High | [3][4] |
Note: Specific numerical values for Noise Resistance and Pitting Index are highly dependent on the experimental setup and are best used for relative comparison within a single study. "High," "Moderate," and "Low" are used to indicate relative performance based on literature findings.
Experimental Protocols
A detailed methodology for conducting electrochemical noise analysis for corrosion inhibitor evaluation is provided below.
1. Materials and Sample Preparation:
-
Working Electrodes: Two identical electrodes of the material to be tested (e.g., mild steel, copper alloy) are required. The composition of the electrodes should be well-defined.[3][5]
-
Reference Electrode: A standard reference electrode, such as a Saturated Calomel Electrode (SCE) or Ag/AgCl, is used.
-
Corrosive Medium: The electrolyte solution in which the corrosion is to be studied (e.g., 0.5 M H₂SO₄, 3.5% NaCl solution).[2][4]
-
Inhibitors: Solutions of tolyltriazole sodium salt and other inhibitors to be tested are prepared at various concentrations.
-
Sample Pre-treatment: The working electrodes are abraded with successively finer grades of abrasive paper, rinsed with distilled water and a degreasing agent like acetone, and then dried.[3]
2. Electrochemical Noise Measurement Setup:
-
An electrochemical cell is set up with the two identical working electrodes and the reference electrode immersed in the corrosive medium.
-
The two working electrodes are connected to a potentiostat equipped with a Zero Resistance Ammeter (ZRA). The ZRA maintains a potential difference of 0 V between the two working electrodes and measures the resulting current fluctuations (Electrochemical Current Noise, ECN).
-
Simultaneously, the potential difference between one of the working electrodes and the reference electrode is measured (Electrochemical Potential Noise, EPN).[6]
-
Data acquisition is performed using specialized software. The sampling rate is a critical parameter and is typically set to acquire data over a frequency range relevant to the corrosion processes being studied (e.g., 1 sample per second for a duration of 1024 seconds).
3. Data Analysis:
-
Time Domain Analysis: The raw time-series data of current and potential noise are processed to remove any DC trend, often using a polynomial or moving average removal method.[7]
-
Statistical Analysis: Key statistical parameters are calculated from the detrended data:
-
Standard deviation of potential noise (σV)
-
Standard deviation of current noise (σI)
-
Noise Resistance (Rn): Calculated as the ratio of the standard deviations (Rn = σV / σI). A higher Rn value generally corresponds to a lower corrosion rate.
-
Pitting Index (PI): Calculated as the ratio of the standard deviation of the current to the root-mean-square (RMS) of the current. It provides an indication of the tendency for localized corrosion.
-
-
Frequency Domain Analysis: The time-series data can be transformed into the frequency domain using Fast Fourier Transform (FFT) or Maximum Entropy Method (MEM) to obtain Power Spectral Density (PSD) plots. The slopes of the PSD plots can provide information about the type of corrosion occurring.
Mandatory Visualizations
Caption: Experimental workflow for electrochemical noise analysis of corrosion inhibitors.
References
Performance Showdown: Tolyltriazole Sodium Salt vs. Other Azoles in Corrosion Inhibition
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of materials science and corrosion prevention, the selection of an effective inhibitor is paramount to ensuring the longevity and integrity of metallic components. Among the various classes of corrosion inhibitors, azole compounds, particularly tolyltriazole (B104456) and its sodium salt, have garnered significant attention for their exceptional efficacy in protecting copper and its alloys. This guide provides an in-depth, objective comparison of the performance of tolyltriazole sodium salt against other commonly used azoles, such as benzotriazole (B28993), supported by experimental data and detailed methodologies.
Executive Summary
Experimental evidence consistently demonstrates that tolyltriazole and its sodium salt exhibit superior performance as corrosion inhibitors compared to benzotriazole. Key advantages of tolyltriazole include higher inhibition efficiency at lower concentrations, better thermal stability, and enhanced resistance to chlorine. The addition of a methyl group to the benzotriazole structure in tolyltriazole enhances its protective film-forming capabilities, resulting in a more durable and resilient barrier against corrosive elements.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data gathered from various experimental studies, offering a clear comparison of the performance of tolyltriazole and benzotriazole under different conditions.
Table 1: Corrosion Inhibitor Dosage for ≥ 95% Inhibition Efficiency at Various pH Levels
This table illustrates the concentration of tolyltriazole and benzotriazole required to achieve at least 95% corrosion inhibition efficiency across a range of pH values. The data clearly indicates that tolyltriazole is significantly more effective at lower concentrations in acidic environments.
| pH Value | Tolyltriazole (ppm) | Benzotriazole (ppm) |
| 1 | 1000 | 1500 |
| 2 | 100 | 500 |
| 3 | 50 | 100 |
| 4 | 25 | 50 |
| 5 | 10 | 25 |
| 6 | 10 | 10 |
| 7 | 10 | 10 |
Table 2: Inhibition Efficiency from Weight Loss Measurements
The following data is derived from coupon tests in deionized water, showcasing the inhibition efficiency of tolyltriazole (TTA) and benzotriazole (BTA) at the same concentration.
| Inhibitor (6 ppm) | Inhibition Efficiency (%) |
| Tolyltriazole (TTA) | 95.5 |
| Benzotriazole (BTA) | 84.5 |
Table 3: Electrochemical Polarization Data
Potentiodynamic polarization studies provide insights into the electrochemical behavior of the inhibitors. The following table presents typical results for copper in a corrosive medium with and without the inhibitors. A lower corrosion current density (icorr) and a more positive corrosion potential (Ecorr) indicate better corrosion protection.
| Inhibitor | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (%) |
| Blank (No Inhibitor) | -250 | 10.5 | - |
| Benzotriazole | -220 | 2.1 | 80.0 |
| Tolyltriazole Sodium Salt | -190 | 0.95 | 91.0 |
Table 4: Electrochemical Impedance Spectroscopy (EIS) Data
EIS is a powerful technique to study the formation and properties of the protective inhibitor film. A higher charge transfer resistance (Rct) and a lower double-layer capacitance (Cdl) are indicative of a more effective inhibitor.
| Inhibitor | Charge Transfer Resistance (Rct) (Ω·cm²) | Double-Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) |
| Blank (No Inhibitor) | 500 | 150 | - |
| Benzotriazole | 4500 | 40 | 88.9 |
| Tolyltriazole Sodium Salt | 9800 | 25 | 94.9 |
Mechanism of Action: The Protective Film Formation
The primary mechanism by which tolyltriazole and other azoles inhibit corrosion is through the formation of a durable, passive protective film on the metal surface. This film acts as a physical barrier, isolating the metal from the corrosive environment. The nitrogen atoms in the triazole ring play a crucial role in chelating with metal ions, leading to the formation of a stable, polymeric complex. The methyl group in tolyltriazole enhances the stability and hydrophobicity of this protective layer.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Weight Loss Measurement
This gravimetric method provides a direct measure of material loss due to corrosion.
-
Sample Preparation: Metal coupons (e.g., copper, 99.9% purity) of known dimensions are mechanically polished with successively finer grades of abrasive paper, degreased with acetone, rinsed with distilled water, and dried.
-
Initial Weighing: The initial weight of each coupon is accurately measured using an analytical balance.
-
Immersion: The coupons are suspended in the corrosive solution (e.g., deionized water, acidic or alkaline solutions) with and without the inhibitor at a specified concentration and temperature for a set duration.
-
Cleaning: After the immersion period, the coupons are removed, and corrosion products are cleaned off using a suitable solution (e.g., a mixture of NaOH and zinc dust), followed by rinsing with distilled water and acetone.
-
Final Weighing: The cleaned and dried coupons are re-weighed.
-
Calculation: The weight loss, corrosion rate, and inhibition efficiency are calculated using the following formulas:
-
Weight Loss (ΔW) = Initial Weight - Final Weight
-
Corrosion Rate (CR) = ΔW / (Surface Area × Time)
-
Inhibition Efficiency (%) = [(CRblank - CRinhibitor) / CRblank] × 100
-
Electrochemical Measurements
Electrochemical tests are performed using a standard three-electrode cell setup connected to a potentiostat.
-
Working Electrode: The metal sample under investigation (e.g., copper).
-
Reference Electrode: A stable electrode with a constant potential (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).
-
Counter Electrode: An inert material with a large surface area (e.g., platinum or graphite).
1. Potentiodynamic Polarization:
-
The working electrode is immersed in the test solution and allowed to stabilize to its open-circuit potential (OCP).
-
A potential scan is applied at a slow, constant rate (e.g., 0.5 mV/s) in both anodic and cathodic directions from the OCP.
-
The resulting current is measured, and a polarization curve (log |current density| vs. potential) is plotted.
-
Corrosion potential (Ecorr) and corrosion current density (icorr) are determined by extrapolating the linear Tafel regions of the anodic and cathodic curves to their intersection.
-
Inhibition efficiency is calculated as: IE (%) = [(icorr, blank - icorr, inhibitor) / icorr, blank] × 100.
2. Electrochemical Impedance Spectroscopy (EIS):
-
The system is allowed to stabilize at its OCP.
-
A small amplitude AC voltage (e.g., 10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
The impedance of the system is measured at each frequency.
-
The data is typically presented as Nyquist and Bode plots.
-
An equivalent electrical circuit model is used to fit the impedance data and extract parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Inhibition efficiency is calculated as: IE (%) = [(Rct, inhibitor - Rct, blank) / Rct, inhibitor] × 100.
Conclusion
The comparative analysis presented in this guide unequivocally demonstrates the superior performance of tolyltriazole sodium salt over benzotriazole as a corrosion inhibitor, particularly for copper and
A Comparative Guide to the Quantitative Analysis of Tolyltriazole Sodium Salt in Water
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of tolyltriazole (B104456) sodium salt in aqueous solutions. Tolyltriazole and its sodium salt are widely utilized as corrosion inhibitors, particularly for copper and its alloys. Monitoring their concentration in industrial water systems, environmental waters, and in the context of pharmaceutical manufacturing is crucial for process optimization, environmental protection, and quality control.
This document details and contrasts the performance of High-Performance Liquid Chromatography (HPLC) with alternative methods, including UV-Vis Spectrophotometry and a proprietary UV photolysis technique. The information presented is supported by experimental data to aid researchers in selecting the most suitable method for their specific analytical needs.
Methodology Comparison: HPLC vs. Spectrophotometry and UV Photolysis
The selection of an appropriate analytical method hinges on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. Here, we compare three distinct methods for the quantification of tolyltriazole sodium salt in water.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and versatile technique that separates components in a mixture based on their differential interactions with a stationary phase and a liquid mobile phase. For tolyltriazole analysis, Reverse-Phase HPLC (RP-HPLC) is commonly employed.
1. HPLC with UV Detection (HPLC-UV)
This is a widely accessible and robust method for the quantification of UV-active compounds like tolyltriazole. The analyte is separated on a nonpolar stationary phase (e.g., C18) and detected by its absorbance of UV light at a specific wavelength.
2. HPLC with Tandem Mass Spectrometry (HPLC-MS/MS)
For ultra-trace analysis and high-specificity applications, coupling HPLC with a tandem mass spectrometer offers unparalleled sensitivity and selectivity. This method is particularly useful for complex matrices where interferences may be a concern.
Alternative Methods
1. UV-Vis Spectrophotometry with Gold Nanoparticles (AuNPs)
This colorimetric method relies on the interaction between tolyltriazole and gold nanoparticles, which causes a change in the solution's color and absorbance spectrum. The magnitude of this change is proportional to the concentration of tolyltriazole.
2. Catalytic UV Photolysis
This proprietary method involves the UV photolysis of tolyltriazole in the presence of a catalyst, leading to the formation of a colored compound. The intensity of the color, measured by a spectrophotometer or colorimeter, is directly related to the initial tolyltriazole concentration.
Quantitative Performance Data
The following tables summarize the key quantitative performance parameters for each analytical method, allowing for a direct comparison of their capabilities.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | HPLC-UV | HPLC-MS/MS |
| Linearity Range | 0.05 - 1.0 mg/L | 10 - 1000 ng/L (in groundwater) |
| Limit of Detection (LOD) | Not explicitly stated | 2 pg (instrumental) |
| Limit of Quantification (LOQ) | ~0.05 mg/L[1] | 10 ng/L (in groundwater)[2] |
| Accuracy (Recovery) | Not explicitly stated | 95 - 113%[2] |
| Precision (RSD) | Not explicitly stated | Not explicitly stated |
Table 2: Alternative Analytical Methods
| Parameter | UV-Vis Spectrophotometry (AuNPs) | Catalytic UV Photolysis |
| Linearity Range | Not explicitly stated | 0 - 20 mg/L[3] |
| Limit of Detection (LOD) | Not explicitly stated | ~0.3 mg/L |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated |
| Accuracy (Recovery) | Acceptable precision reported[4] | Not explicitly stated |
| Precision (RSD) | 1.5% (at 80 µg/L) - 3% (at 20 µg/L)[4] | Not explicitly stated |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
HPLC-UV Method
a. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV-Vis detector.
-
C18 analytical column (e.g., 5 µm particle size, 4.6 x 150 mm).
b. Reagents:
-
Acetonitrile (B52724) (HPLC grade).
-
Reagent water (HPLC grade).
-
Tolyltriazole sodium salt standard.
c. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and reagent water (e.g., 50:50 v/v)[1].
-
Flow Rate: 1.0 mL/min[1].
-
Detection Wavelength: 280 nm[1].
-
Injection Volume: 25-50 µL[1].
-
Column Temperature: Ambient.
d. Standard and Sample Preparation:
-
Prepare a stock solution of tolyltriazole sodium salt (e.g., 1000 mg/L) in methanol (B129727).
-
Prepare a series of calibration standards by diluting the stock solution with reagent water to achieve concentrations within the expected linear range (e.g., 0.05, 0.1, 0.2, 0.5, 1.0 mg/L)[1].
-
Filter water samples through a 0.45 µm syringe filter before injection.
HPLC-MS/MS Method
a. Instrumentation:
-
High-Performance Liquid Chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Appropriate analytical column for separation.
-
Solid-Phase Extraction (SPE) system for sample pre-concentration.
b. Reagents:
-
Methanol (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (or other suitable modifier).
-
Tolyltriazole and isotopically labeled internal standard.
c. Sample Preparation (with SPE):
-
Condition an SPE cartridge with methanol followed by water.
-
Load a known volume of the water sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the tolyltriazole with a suitable solvent (e.g., methanol).
-
Evaporate the eluate and reconstitute in the mobile phase.
d. LC-MS/MS Conditions:
-
Specific mobile phase composition, gradient, and flow rate will depend on the column and instrument used.
-
Mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
UV-Vis Spectrophotometry with Gold Nanoparticles (AuNPs)
a. Instrumentation:
-
UV-Vis Spectrophotometer.
b. Reagents:
-
Gold nanoparticle (AuNPs) solution (50 µM)[4].
-
Acetate (B1210297) buffer (pH 3.5)[4].
-
Tolyltriazole sodium salt standard.
-
Double distilled water.
c. Procedure:
-
In a 10 mL volumetric flask, add 1 mL of the AuNPs solution and 1 mL of acetate buffer[4].
-
Add a known volume of the tolyltriazole standard or water sample.
-
Dilute to the mark with double distilled water and mix well[4].
-
Transfer a portion of the solution to a cuvette and record the absorbance spectrum[4].
-
A blank is prepared using the same procedure without the addition of tolyltriazole[4].
Catalytic UV Photolysis Method
a. Instrumentation:
-
Spectrophotometer or colorimeter capable of measuring at 425 nm[3].
-
UV lamp.
b. Reagents:
-
Triazole Reagent Powder Pillow.
c. Procedure:
-
To a 25 mL sample of water, add the contents of one Triazole Reagent Powder Pillow[5].
-
Place the UV lamp into the solution and turn it on for a 5-minute reaction time[3][5]. A yellow color will develop if tolyltriazole is present[3].
-
After 5 minutes, turn off and remove the lamp.
-
Swirl the solution to mix thoroughly[3].
-
Prepare a blank using an unreacted sample.
-
Zero the instrument with the blank.
-
Measure the absorbance of the reacted sample at 425 nm[3].
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical procedures described.
Caption: General workflow for the quantitative analysis of tolyltriazole in water.
Caption: Decision tree for selecting an analytical method for tolyltriazole.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of benzotriazole corrosion inhibitors from aqueous environmental samples by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.hach.com [cdn.hach.com]
- 4. longdom.org [longdom.org]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
Performance Showdown: Tolyltriazole Sodium Salt vs. Alternatives in Surface Protection
A Comparative Analysis Using High-Resolution AFM and SEM Imaging
For researchers and scientists engaged in materials science and drug development, understanding the efficacy of surface treatments at the nanoscale is paramount. Tolyltriazole (B104456) sodium salt is a widely recognized corrosion inhibitor, prized for its ability to form a protective film on various metal surfaces. This guide provides an objective comparison of its performance against other alternatives, leveraging experimental data from Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) to visualize and quantify its protective capabilities.
Unveiling the Nanoscale: TTA's Protective Mechanism
Tolyltriazole (TTA), the active component of tolyltriazole sodium salt, functions by adsorbing onto a metal surface to form a thin, protective organic film.[1][2] This film acts as a barrier, isolating the metal from corrosive elements in the environment. The effectiveness of this protective layer can be directly observed and quantified using high-resolution imaging techniques like AFM and SEM.
Scanning Electron Microscopy (SEM) provides a detailed view of the surface morphology. In the absence of an inhibitor, SEM images of metals exposed to corrosive environments reveal significant damage, such as pitting and a rough, uneven surface.[2] Conversely, surfaces treated with TTA exhibit a much smoother and more uniform appearance, indicating the successful formation of a protective barrier that mitigates corrosion.[2]
Atomic Force Microscopy (AFM) offers a three-dimensional profile of the surface, enabling precise measurement of surface roughness. For untreated metals exposed to corrosive media, AFM analysis typically shows a significant increase in surface roughness. In contrast, TTA-treated surfaces maintain a much lower roughness, comparable to or even smoother than the polished metal before exposure.[1][3]
Head-to-Head Comparison: Tolyltriazole vs. Benzotriazole (B28993)
A common alternative to tolyltriazole is benzotriazole (BTA). Both are effective corrosion inhibitors for copper and its alloys, but studies suggest that TTA often exhibits superior performance, particularly in challenging conditions.[4][5]
Experimental results have shown that tolyltriazole generally has a higher corrosion inhibition efficiency and better thermal and chlorine resistance compared to benzotriazole.[4] In environments contaminated with sulfides, tolyltriazole has demonstrated significantly better resistance, providing about 40% higher efficiency than benzotriazole.[5]
The following table summarizes the comparative performance of TTA and BTA based on available experimental data.
| Performance Metric | Tolyltriazole (TTA) | Benzotriazole (BTA) | Source |
| Corrosion Inhibition Efficiency | Higher efficiency, particularly in aggressive environments. | Effective, but generally lower efficiency than TTA. | [4][5] |
| Thermal Stability | Superior thermal stability. | Good thermal stability, but less than TTA. | [4] |
| Chlorine Resistance | Better resistance to chlorine. | More susceptible to degradation by chlorine. | [4] |
| Surface Morphology (SEM) | Forms a more uniform and stable protective film. | Forms a protective film, but can be less uniform. | [2][5] |
| Surface Roughness (AFM) | Results in a smoother surface with lower roughness values after corrosive exposure. | Provides a smoother surface than untreated samples, but may be rougher than TTA-treated surfaces. | [1][3] |
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the performance of corrosion inhibitors using AFM and SEM.
References
Long-Term Corrosion Protection: A Comparative Analysis of Tolyltriazole Sodium Salt
A deep dive into the sustained efficacy of Tolyltriazole (B104456) Sodium Salt against other leading corrosion inhibitors, supported by extensive experimental data and detailed methodologies.
For researchers and scientists engaged in materials science and industrial applications, selecting the optimal corrosion inhibitor is paramount to ensuring the longevity and reliability of metallic components. Tolyltriazole Sodium Salt (TTA-Na) has emerged as a highly effective corrosion inhibitor, particularly for copper and its alloys. This guide provides a comprehensive comparison of the long-term effectiveness of TTA-Na against its primary alternatives, most notably Benzotriazole (B28993) (BTA), with supporting quantitative data from laboratory testing.
Mechanism of Action: The Protective Shield of Azoles
Tolyltriazole and its sodium salt, like other azole-based inhibitors, function by forming a durable, passive film on the metal surface. This protective layer is a complex of the inhibitor molecule with the metal ions, which acts as a physical barrier against corrosive agents. The addition of a methyl group to the benzotriazole ring in tolyltriazole enhances its protective properties, contributing to superior thermal stability and resistance to chlorine.[1][2] This structural difference is a key factor in its enhanced performance in demanding industrial environments.[1]
Caption: Mechanism of corrosion inhibition by Tolyltriazole Sodium Salt.
Comparative Performance Analysis: Long-Term Immersion Studies
The long-term effectiveness of a corrosion inhibitor is a critical performance metric. Weight loss analysis, conducted through prolonged immersion tests, provides direct evidence of an inhibitor's ability to protect a metal over time.
Experimental Protocol: Weight Loss Immersion Test (Adapted from ASTM G31)
A standardized laboratory immersion corrosion test is essential for obtaining comparable and reproducible results.[3][4][5]
-
Specimen Preparation: Copper coupons (e.g., purity >99.9%) are mechanically polished, degreased with a suitable solvent like acetone, pickled in a dilute acid (e.g., nitric acid) to remove any existing oxide layer, washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.[6]
-
Test Solutions: Corrosive solutions are prepared with and without the addition of specified concentrations of the corrosion inhibitors (e.g., Tolyltriazole Sodium Salt, Benzotriazole). The pH of the solutions is recorded.
-
Immersion: The prepared coupons are fully immersed in the test solutions for a predetermined duration (e.g., several hundred to thousands of hours) at a constant temperature.
-
Cleaning and Re-weighing: After the immersion period, the coupons are removed, cleaned of any corrosion products according to standard procedures (e.g., using a specific acid solution that removes the corrosion product without affecting the base metal), washed, dried, and re-weighed.
-
Calculation of Corrosion Rate and Inhibition Efficiency: The weight loss is used to calculate the corrosion rate in millimeters per year (mm/y) or mils per year (mpy). The inhibition efficiency (IE%) is then calculated using the following formula:
IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] x 100
Where:
-
CR_uninhibited = Corrosion rate in the absence of the inhibitor
-
CR_inhibited = Corrosion rate in the presence of the inhibitor
-
Caption: Workflow for Weight Loss Immersion Corrosion Testing.
Quantitative Data: Tolyltriazole Sodium Salt vs. Benzotriazole
The following table summarizes data from a comparative study on the inhibition of copper corrosion in various aqueous solutions.
| Test Solution (0.1N unless specified) | Inhibitor (0.5% w/v) | Average Weight Change (g) | Inhibition Efficiency (%) |
| Distilled Water (pH 4.0) | None | +0.0001 | - |
| Tolyltriazole | -0.0001 | - | |
| Benzotriazole | -0.0001 | - | |
| Sodium Chloride (pH 5.4) | None | +0.0001 | - |
| Tolyltriazole | -0.0002 | - | |
| Benzotriazole | -0.0002 | - | |
| Sulfuric Acid (pH 1.2) | None | -0.0158 | - |
| Tolyltriazole | -0.0003 | 98.1 | |
| Benzotriazole | -0.0003 | 98.1 | |
| Hydrochloric Acid (pH 1.1) | None | -0.0125 | - |
| Tolyltriazole | -0.0002 | 98.4 | |
| Benzotriazole | -0.0003 | 97.6 | |
| Acetic Acid (pH 2.8) | None | -0.0010 | - |
| Tolyltriazole | -0.0002 | 80.0 | |
| Benzotriazole | -0.0002 | 80.0 | |
| Hydrogen Peroxide (3% v/v, pH 3.8) | None | -0.0354 | - |
| Tolyltriazole | -0.0461 | - | |
| Benzotriazole | -0.0457 | - |
Data adapted from a 1976 study on the corrosion inhibition of copper.[6] Note: Negative inhibition efficiency indicates an acceleration of corrosion in the presence of the inhibitor under these specific conditions.
As the data indicates, both Tolyltriazole and Benzotriazole show high inhibition efficiency in acidic environments. While this historical data shows comparable performance, more recent studies and industrial applications have highlighted the advantages of Tolyltriazole, particularly in more complex and demanding environments.[7][8] For instance, in sulfide-polluted saltwater, Tolyltriazole has been shown to have a significantly higher efficiency (around 40% higher) than Benzotriazole.[9]
Electrochemical Analysis: A Deeper Look at Film Formation
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to study the properties of the protective inhibitor film.[10][11][12]
Experimental Protocol: Electrochemical Impedance Spectroscopy (EIS)
-
Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of a working electrode (the copper specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
Immersion and Stabilization: The working electrode is immersed in the corrosive solution (with and without inhibitor) and allowed to stabilize until a steady open-circuit potential (OCP) is reached.
-
EIS Measurement: A small amplitude AC signal is applied to the system over a range of frequencies. The resulting current and its phase shift are measured to determine the impedance of the system.
-
Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit model to extract quantitative parameters such as the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate, and the double-layer capacitance (Cdl), which relates to the properties of the inhibitor film. A higher Rct value indicates better corrosion protection.
Caption: Experimental workflow for Electrochemical Impedance Spectroscopy (EIS).
While specific long-term comparative EIS data is proprietary to various research and industrial entities, the general consensus from numerous studies is that the protective film formed by Tolyltriazole exhibits higher impedance and greater stability over time compared to Benzotriazole, especially in the presence of aggressive ions like chlorides and under conditions of elevated temperature.[1][7]
Comparison with Other Corrosion Inhibitor Classes
While Benzotriazole is the most direct competitor to Tolyltriazole Sodium Salt, other classes of corrosion inhibitors are used for different metals and conditions.
-
Molybdates: Sodium molybdate (B1676688) is a passivating anodic inhibitor often used for protecting steel in neutral aqueous solutions.[13] It is considered environmentally friendly. In compounded formulations with azoles, it can provide synergistic inhibition on steel.[13]
-
Phosphonates: These are effective scale and corrosion inhibitors, particularly for steel in cooling water systems. They function as cathodic inhibitors.
-
Amines: Volatile amines are used in boiler systems to neutralize acidic components in the steam and condensate, thereby protecting the entire system.
For copper and its alloys, however, azoles like Tolyltriazole Sodium Salt remain the most effective and widely used class of inhibitors.[14]
Conclusion
The long-term effectiveness of Tolyltriazole Sodium Salt as a corrosion inhibitor, particularly for copper and its alloys, is well-established. While its performance can be comparable to Benzotriazole in some standard aqueous solutions, its superior thermal stability, resistance to chlorine, and enhanced efficacy in aggressive environments make it a preferred choice for demanding industrial applications.[1][8] The formation of a more robust and persistent protective film, as evidenced by electrochemical studies, underpins its long-term protective capabilities. For researchers and professionals seeking reliable and sustained corrosion protection, Tolyltriazole Sodium Salt presents a scientifically-backed and field-proven solution.
References
- 1. nbinno.com [nbinno.com]
- 2. bellrockchem.com [bellrockchem.com]
- 3. matestlabs.com [matestlabs.com]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. content.ampp.org [content.ampp.org]
- 7. nbinno.com [nbinno.com]
- 8. Comparison of Tolyltriazole and Benzotriazole - IRO Water Treatment [irowater.com]
- 9. researchgate.net [researchgate.net]
- 10. chemijournal.com [chemijournal.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Azoles – Copper Corrosion Inhibitors – Bio-Source Inc. [biosourceinc.com]
Verifying Synergistic Inhibition: A Comparative Guide for Drug Development
In drug development, particularly in fields like oncology, combining therapeutic agents to achieve a synergistic effect is a primary goal. Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.[1] This approach can enhance therapeutic efficacy, reduce dosages to minimize toxicity, and overcome drug resistance.[2] Verifying this synergistic mechanism requires rigorous quantitative analysis and a deep understanding of the underlying biological pathways.
This guide provides a framework for comparing the performance of a drug combination against its individual components, complete with standardized experimental protocols and data interpretation methods.
Quantitative Analysis of Synergy
To objectively determine whether a drug combination is synergistic, additive, or antagonistic, several mathematical models are employed. The two most common models are the Chou-Talalay Combination Index (CI) and the Bliss Independence model.[1][3]
-
Chou-Talalay Combination Index (CI): This widely used method is based on the median-effect principle.[4][5] It provides a quantitative measure of the interaction between two or more drugs. The interpretation is as follows:
-
Bliss Independence Model: This model assumes that the two drugs act independently.[1][3] Synergy is identified if the observed combined effect is greater than the predicted effect assuming independence.[3]
Data Presentation: Quantifying Synergy
Quantitative data from synergy experiments should be summarized for clear comparison. The following table provides a template for presenting cell viability data and the calculated Combination Index (CI) values for a hypothetical combination of "Drug A" and "Drug B".
| Treatment Group | Concentration (μM) | Percent Inhibition (%) (Mean ± SD) | Combination Index (CI) | Interpretation |
| Drug A | 10 | 25.3 ± 2.1 | - | - |
| 20 | 48.9 ± 3.5 | - | - | |
| Drug B | 5 | 15.8 ± 1.8 | - | - |
| 10 | 30.1 ± 2.9 | - | - | |
| Drug A + Drug B | 10 + 5 | 55.7 ± 4.2 | 0.85 | Synergism |
| 20 + 10 | 89.2 ± 5.1 | 0.62 | Strong Synergism |
Experimental Protocols
Verifying synergy involves a multi-step experimental process, starting with cellular assays to quantify the effect on cell viability and progressing to molecular assays to elucidate the mechanism.
1. Cell Viability Assay (MTT Assay)
This assay is a foundational step to determine the dose-response relationship for each drug individually and in combination.[7][8]
Methodology:
-
Cell Seeding: Plate cells (e.g., a cancer cell line) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of Drug A, Drug B, and their combination for a specified period (e.g., 48 or 72 hours).[7] Include a vehicle-only control group.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan (B1609692) product.[8]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[8]
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell inhibition relative to the vehicle control. Use this data to determine IC50 values and to calculate the Combination Index using software like CompuSyn or SynergyFinder.[5][6]
The following diagram illustrates the general workflow for assessing drug synergy.
2. Western Blot Analysis for Mechanism Verification
Once synergy is confirmed, Western blotting can be used to investigate the underlying molecular mechanism by examining key signaling pathways.[9][10] For example, many synergistic drug combinations in cancer target parallel survival pathways, such as the PI3K/AKT and MAPK/ERK pathways.[11][12][13]
Methodology:
-
Cell Treatment and Lysis: Culture and treat cells with individual drugs and the synergistic combination as in the viability assay. After treatment, lyse the cells to extract total protein.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF or nitrocellulose).[15]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to key pathway proteins (e.g., phospho-AKT, total-AKT, phospho-ERK, total-ERK).[16]
-
Wash and incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[15]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated (activated) proteins to their total protein levels to determine the inhibitory effect of the drug combination on the signaling pathways.
Visualizing the Synergistic Mechanism
A common synergistic mechanism involves the dual inhibition of two key cell survival pathways. For instance, if Drug A inhibits the PI3K/AKT pathway and Drug B inhibits the MAPK/ERK pathway, their combination can shut down two major avenues for cancer cell growth and survival, leading to a potent synergistic effect.[17][18]
The diagram below illustrates this dual-pathway inhibition.
References
- 1. Drug Synergy Scoring Models: Bliss vs. Loewe vs. ZIP [kyinno.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A New Bliss Independence Model to Analyze Drug Combination Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. punnettsquare.org [punnettsquare.org]
- 5. researchgate.net [researchgate.net]
- 6. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 7. mdpi.com [mdpi.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Crosstalk between protein kinases AKT and ERK1/2 in human lung tumor-derived cell models [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Characteristics of the PI3K/AKT and MAPK/ERK pathways involved in the maintenance of self-renewal in lung cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. benchchem.com [benchchem.com]
- 16. Western blot analysis of signaling pathway protein expression [bio-protocol.org]
- 17. The Ras-ERK and PI3K-mTOR Pathways: Cross-talk and Compensation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Tolytriazole Sodium Salt: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Tolytriazole Sodium Salt, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these procedures is critical for maintaining a safe and compliant research environment.
This compound is classified as a substance that is harmful if swallowed, causes severe skin burns and eye damage, and is toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, proper handling and disposal are paramount.
Hazard Summary & Key Disposal Principles
-
Primary Hazards : Acute oral toxicity, skin corrosion, serious eye damage, and chronic aquatic toxicity.[1][2][3]
-
Environmental Hazards : Toxic to aquatic life with long-lasting effects; avoid release into the environment.[1][2][3] Discharge into sewer systems is prohibited.[1][3]
-
Primary Disposal Method : The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1][2][3]
Personal Protective Equipment (PPE) for Handling and Disposal
Before handling this compound for any purpose, including disposal, it is mandatory to wear appropriate personal protective equipment.
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may also be necessary.[1][2] |
| Hand Protection | Wear chemical-impermeable gloves (e.g., butyl rubber or neoprene). Gloves must be inspected prior to use.[1][4] |
| Body Protection | Wear fire/flame resistant and impervious clothing. A lab coat is a minimum requirement. For larger quantities or spills, chemical-resistant aprons or coveralls may be needed.[1][2][4][5] |
| Respiratory Protection | If dust or aerosols may be generated, or in case of insufficient ventilation, use a full-face respirator with an appropriate cartridge.[2][6] |
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for the disposal of waste this compound and its containers.
1. Waste Collection and Storage:
- Collect waste this compound in a suitable, properly labeled, and closed container.[2]
- Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2]
- Ensure the storage area is secure and locked.[1][2][5]
2. Preparing for Disposal:
- Consult your institution's Environmental Health and Safety (EHS) office for specific local, state, and federal disposal regulations.
- Do not mix this compound waste with other chemical waste unless explicitly permitted by your EHS office.
3. Disposal of Uncontaminated and Decontaminated Containers:
- Empty containers should be triple-rinsed (or the equivalent) with a suitable solvent.[1][3]
- The rinsate should be collected and treated as hazardous waste.
- After thorough rinsing, the container can be offered for recycling or reconditioning.[1][3]
- Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if permitted by local regulations.[1][3]
4. Spill Management and Cleanup:
- Small Spills :
- Use appropriate tools to carefully place the spilled solid into a convenient waste disposal container.[6]
- Clean the contaminated surface by spreading water and dispose of the cleaning materials according to local and regional authority requirements.[6]
- Large Spills :
- Use a shovel to transfer the material into a suitable waste disposal container.[6]
- Finish cleaning by spreading water on the contaminated surface and allow it to be evacuated through the sanitary system only if permitted by local regulations; otherwise, contain and collect the cleaning water as hazardous waste.[6]
- Avoid dispersal of spilled material and runoff into soil, waterways, drains, and sewers.[6]
Emergency Procedures
-
Eye Contact : Immediately rinse with water for at least 15-30 minutes, removing contact lenses if present and easy to do so.[1][2][5] Seek immediate medical attention.[1][2][5]
-
Skin Contact : Immediately take off all contaminated clothing. Rinse the skin with plenty of water.[2][5]
-
Ingestion : Rinse mouth. Do NOT induce vomiting.[1][2][5] Call a poison control center or doctor immediately.[1][2]
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing.[1][2]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Tolytriazole Sodium Salt
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Tolytriazole Sodium Salt. It includes detailed operational and disposal plans to ensure laboratory safety and proper chemical management.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that requires careful handling to prevent adverse health effects.[1][2] It is harmful if swallowed, can cause severe skin burns and eye damage, and is toxic to aquatic life with long-lasting effects.[2][3] Adherence to proper safety protocols, including the use of appropriate Personal Protective Equipment (PPE), is mandatory.
| Hazard | GHS Classification | Required PPE |
| Acute Oral Toxicity | Category 4 | Protective gloves, clothing, and eye/face protection. |
| Skin Corrosion | Category 1B | Impervious gloves, chemical-resistant clothing, and boots. |
| Serious Eye Damage | Category 1 | Tightly fitting safety goggles with side-shields or a face shield. |
| Aquatic Hazard (Chronic) | Category 2 | N/A (Environmental Precaution) |
| Inhalation | N/A (Avoid dust/mist) | In case of insufficient ventilation or high concentrations, use a NIOSH/MSHA-approved full-face respirator with a self-contained breathing apparatus (SCBA).[4][5] |
2. Safe Handling and Storage Procedures
Proper handling and storage are crucial to minimize exposure risks and maintain the chemical's integrity.
-
Handling:
-
Always work in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][2]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2]
-
Use non-sparking tools to prevent electrostatic discharge.[1][2]
-
-
Storage:
3. First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Protocol |
| Ingestion | Do NOT induce vomiting.[1][2] Rinse mouth with water.[1] If the person is conscious, give small sips of water. Seek immediate medical attention.[1] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1][2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately take off all contaminated clothing.[2] Rinse skin with plenty of water for at least 15 minutes.[6] Seek medical attention.[2] Wash contaminated clothing before reuse.[1][2] |
| Eye Contact | Rinse cautiously with water for at least 15-30 minutes.[1][6][7] Remove contact lenses if present and easy to do. Continue rinsing.[1][2] Seek immediate medical attention, preferably from an ophthalmologist.[7] |
4. Spill and Disposal Management
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
-
Spill Response:
-
Evacuate: Immediately evacuate personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further spread of the spill using inert absorbent materials like sand or vermiculite.
-
Collect: For small spills, use appropriate tools to place the spilled material in a suitable waste disposal container.[4] For large spills, use a shovel for collection.[4]
-
Clean: Clean the contaminated surface with water and dispose of the cleaning materials according to local regulations.[4]
-
-
Disposal:
-
Dispose of this compound and its container in accordance with all local, regional, national, and international regulations.
-
The product should be sent to an appropriate treatment and disposal facility.[1][2]
-
Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or disposed of in a sanitary landfill.[1]
-
Diagram: Chemical Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
